Product packaging for Lsd1-IN-18(Cat. No.:)

Lsd1-IN-18

Cat. No.: B12397507
M. Wt: 528.7 g/mol
InChI Key: UAQFERXHHSHKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lsd1-IN-18 is a useful research compound. Its molecular formula is C31H40N6O2 and its molecular weight is 528.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H40N6O2 B12397507 Lsd1-IN-18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H40N6O2

Molecular Weight

528.7 g/mol

IUPAC Name

2-N-[3-(dimethylamino)propyl]-6,7-dimethoxy-4-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]quinazoline-2,4-diamine

InChI

InChI=1S/C31H40N6O2/c1-36(2)15-7-14-32-31-34-27-20-29(39-4)28(38-3)19-26(27)30(35-31)33-25-12-16-37(17-13-25)21-22-10-11-23-8-5-6-9-24(23)18-22/h5-6,8-11,18-20,25H,7,12-17,21H2,1-4H3,(H2,32,33,34,35)

InChI Key

UAQFERXHHSHKOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CC4=CC5=CC=CC=C5C=C4)OC)OC

Origin of Product

United States

Foundational & Exploratory

Lsd1-IN-18: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic pathway of Lsd1-IN-18, a potent and selective non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information is curated for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound, also identified as compound 7 in the primary literature, was discovered through a focused medicinal chemistry effort aimed at developing selective inhibitors of LSD1. The discovery strategy originated from a previously identified dual inhibitor of LSD1 and G9a methyltransferase, which featured a quinazoline scaffold. Through systematic chemical modifications of this quinazoline core, researchers were able to significantly enhance potency and selectivity for LSD1, leading to the identification of this compound as a lead candidate.

This structure-activity relationship (SAR) study involved modifications at various positions of the quinazoline ring system to optimize interactions with the active site of the LSD1 enzyme. This optimization resulted in a non-covalent inhibitor with high affinity and selectivity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, demonstrating its potency and activity in both biochemical and cellular assays.

ParameterValueCell Line/Assay Condition
Ki 0.156 µMLSD1 enzymatic assay
KD 0.075 µMBinding affinity assay
IC50 (72h) 0.16 µMTHP-1 leukemia cells
IC50 (72h) 0.21 µMMDA-MB-231 breast cancer cells

Synthesis Pathway

While the detailed, step-by-step synthesis protocol for this compound is contained within the primary research article, which is not publicly available in its entirety, the general synthetic approach for similar 2,4-diaminoquinazoline derivatives involves a multi-step process. A generalized synthetic scheme is presented below.

Synthesis_Pathway A Starting Material (e.g., Substituted Anthranilonitrile) B Intermediate 1 (Quinazoline Core Formation) A->B Cyclization C Intermediate 2 (Functionalization at C4) B->C Nucleophilic Substitution D This compound (Final Product) C->D Amine Coupling

Figure 1. Generalized synthesis pathway for 2,4-diaminoquinazoline derivatives.

Experimental Protocols

Detailed experimental protocols for the key assays are proprietary to the research that led to the discovery of this compound. However, this guide provides an overview of the standard methodologies employed for the types of experiments cited.

LSD1 Inhibition Assay (General Protocol)

The inhibitory activity of this compound against LSD1 is typically determined using a biochemical assay. A common method is a horseradish peroxidase (HRP)-coupled assay.

LSD1_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction and Detection A LSD1 Enzyme E Incubation A->E B This compound (Inhibitor) B->E C H3K4me1/2 Peptide Substrate C->E D HRP & Amplex Red D->E F LSD1 demethylates substrate, producing H2O2 E->F G HRP reacts with H2O2 and Amplex Red to produce Resorufin F->G H Fluorescence Measurement (Ex/Em ~530/590 nm) G->H

Figure 2. Workflow for a typical LSD1 inhibition assay.

Cell Proliferation Assay (CellTiter-Glo®)

The antiproliferative activity of this compound in cancer cell lines such as THP-1 and MDA-MB-231 is commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Cell_Proliferation_Assay A Seed cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® Reagent C->D E Lyse cells to release ATP D->E F Luciferase reaction generates light E->F G Measure Luminescence F->G H Calculate IC50 values G->H

Figure 3. Workflow for the CellTiter-Glo® cell proliferation assay.

Mechanism of Action Signaling Pathway

LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. By inhibiting LSD1, this compound prevents this demethylation, leading to the re-expression of tumor suppressor genes and the induction of cell differentiation.

LSD1_Signaling_Pathway cluster_0 Normal Cellular Process cluster_1 Effect of this compound LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 GeneRepression Transcriptional Repression (e.g., of Tumor Suppressor Genes) H3K4me1->GeneRepression Lsd1_IN_18 This compound Blocked_LSD1 LSD1 (Inhibited) Lsd1_IN_18->Blocked_LSD1 Inhibits Maintained_H3K4me2 H3K4me2 Levels Maintained Blocked_LSD1->Maintained_H3K4me2 Prevents Demethylation Gene_Expression Transcriptional Activation (e.g., of Tumor Suppressor Genes) Maintained_H3K4me2->Gene_Expression Differentiation Cell Differentiation Gene_Expression->Differentiation

Figure 4. Mechanism of action of this compound.

Lsd1-IN-18: A Technical Guide to its Biochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of Lsd1-IN-18, a potent and selective non-covalent inhibitor of Lysine-specific demethylase 1 (LSD1). The information is compiled for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways.

Core Biochemical Properties of this compound

This compound has been identified as a potent, non-covalent, and selective inhibitor of LSD1. Its inhibitory activity has been characterized through various biochemical and cellular assays, demonstrating its potential as a chemical probe for studying LSD1 biology and as a starting point for the development of therapeutic agents.[1][2][3][4][5][6]

Quantitative Inhibitory and Antiproliferative Activity

The following tables summarize the key quantitative data for this compound, derived from the primary literature.

Table 1: In Vitro Inhibitory Activity of this compound against LSD1

ParameterValue (μM)Description
Ki0.156Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
KD0.075Dissociation constant, a measure of the tendency of the inhibitor-enzyme complex to dissociate.

Data sourced from Menna M, et al. Eur J Med Chem. 2022.[1][7]

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (μM) at 72hDescription
THP-1Acute Myeloid Leukemia0.16The concentration of inhibitor required to reduce cell proliferation by 50%.
MDA-MB-231Breast Cancer0.21The concentration of inhibitor required to reduce cell proliferation by 50%.

Data sourced from Menna M, et al. Eur J Med Chem. 2022.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize LSD1 inhibitors like this compound. While the precise details for this compound are found in its primary publication, these protocols represent standard and widely accepted methods in the field.

LSD1 Enzymatic Activity/Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay is a common method to determine the in vitro inhibitory activity of compounds against LSD1.[2] It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.

Principle: LSD1-mediated demethylation of a substrate (e.g., a dimethylated H3K4 peptide) produces formaldehyde and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal (colorimetric or fluorescent). The signal intensity is proportional to the LSD1 activity.

Protocol:

  • Reagent Preparation:

    • LSD1 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.

    • Recombinant human LSD1 enzyme.

    • H3(1-21)K4me2 peptide substrate.

    • HRP enzyme.

    • Amplex Red reagent and H₂O₂ for a standard curve.

    • This compound is dissolved in DMSO to create a stock solution.

  • Assay Procedure:

    • A 96-well or 384-well plate is used for the assay.

    • Serial dilutions of this compound are prepared in the assay buffer.

    • The LSD1 enzyme is pre-incubated with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

    • The enzymatic reaction is initiated by adding the H3K4me2 substrate, HRP, and Amplex Red to the wells.

    • The plate is incubated at 37°C for a specific time (e.g., 60 minutes), protected from light.

    • The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • A standard curve is generated using known concentrations of H₂O₂.

    • The rate of the enzymatic reaction is calculated from the change in fluorescence over time.

    • The percent inhibition for each concentration of this compound is calculated relative to a DMSO control.

    • The IC₅₀ value is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Determination of Inhibition Constant (Ki)

To determine if an inhibitor is competitive, non-competitive, or uncompetitive, and to calculate its Ki, the enzymatic assay is performed with varying concentrations of both the inhibitor and the substrate.

Protocol:

  • The HRP-coupled assay is performed as described above.

  • A matrix of experiments is set up with multiple fixed concentrations of this compound and a range of concentrations of the H3K4me2 substrate.

  • The initial reaction velocities are measured for each condition.

  • The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.

  • The Ki is calculated by analyzing the changes in Km and Vmax in the presence of the inhibitor. For a non-covalent inhibitor like this compound, this analysis will reveal the mechanism of inhibition.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the antiproliferative effect of this compound on cancer cell lines.

Principle: The MTS (or MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are indicative of viable cells, reduce the tetrazolium dye MTS (or MTT) to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Culture:

    • THP-1 or MDA-MB-231 cells are cultured in their recommended growth medium (e.g., RPMI-1640 or DMEM, respectively) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight (for adherent cells like MDA-MB-231).

    • The cells are then treated with serial dilutions of this compound or a vehicle control (DMSO) for 72 hours.

    • After the incubation period, the MTS reagent is added to each well.

    • The plate is incubated for a further 1-4 hours at 37°C.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis:

    • The background absorbance is subtracted from all readings.

    • The cell viability is expressed as a percentage of the vehicle-treated control cells.

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][4][8]

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 by this compound is expected to impact various signaling pathways that are crucial for cancer cell proliferation, differentiation, and survival. Below are diagrams illustrating these relationships and a typical experimental workflow for inhibitor characterization.

LSD1's Role in Transcriptional Regulation

LSD1 is a key epigenetic modifier that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription. By removing this mark, LSD1 generally acts as a transcriptional repressor. It is often found in complex with other proteins, such as CoREST and HDACs, to mediate gene silencing.

LSD1_Transcriptional_Repression cluster_gene Target Gene Promoter Active_Gene Active Transcription Repressed_Gene Transcriptional Repression H3K4me1_2 H3K4me1/2 (Active Mark) H3K4me1_2->Active_Gene LSD1 This compound (Inhibitor) LSD1_Enzyme LSD1 Enzyme LSD1->LSD1_Enzyme Inhibition LSD1_Enzyme->Repressed_Gene LSD1_Enzyme->H3K4me1_2 Demethylation CoREST_HDAC CoREST/HDAC Complex CoREST_HDAC->LSD1_Enzyme Forms Complex

Caption: this compound inhibits the demethylase activity of the LSD1 enzyme.

LSD1 Inhibition in Acute Myeloid Leukemia (AML)

In AML, LSD1 is often overexpressed and plays a role in maintaining the leukemic state by blocking differentiation. Inhibition of LSD1 can lead to the re-expression of myeloid differentiation genes, promoting the differentiation of leukemic blasts.

LSD1_AML_Pathway Lsd1_IN_18 This compound LSD1 LSD1 Overexpression Lsd1_IN_18->LSD1 Inhibition Differentiation_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) Lsd1_IN_18->Differentiation_Genes De-repression Differentiation_Block Block of Myeloid Differentiation LSD1->Differentiation_Block LSD1->Differentiation_Genes Repression Leukemic_Proliferation Leukemic Cell Proliferation Differentiation_Block->Leukemic_Proliferation Cell_Differentiation Cell Differentiation Differentiation_Genes->Cell_Differentiation Cell_Differentiation->Leukemic_Proliferation Reduces

Caption: Effect of this compound on AML cell differentiation and proliferation.

LSD1 Inhibition in Breast Cancer

In breast cancer, particularly in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231, LSD1 has been implicated in promoting epithelial-to-mesenchymal transition (EMT), a process that enhances cell migration and invasion. LSD1 inhibitors can reverse this process.

LSD1_Breast_Cancer_Pathway Lsd1_IN_18 This compound LSD1 LSD1 Activity Lsd1_IN_18->LSD1 Inhibition EMT Epithelial-to-Mesenchymal Transition (EMT) Lsd1_IN_18->EMT Inhibits LSD1->EMT E_Cadherin E-Cadherin (Epithelial Marker) EMT->E_Cadherin Downregulates N_Cadherin_Vimentin N-Cadherin, Vimentin (Mesenchymal Markers) EMT->N_Cadherin_Vimentin Up-regulates Cell_Migration_Invasion Cell Migration & Invasion EMT->Cell_Migration_Invasion Reduced_Metastasis Reduced Metastatic Potential Cell_Migration_Invasion->Reduced_Metastasis

Caption: this compound's role in reversing EMT in breast cancer cells.

Experimental Workflow for LSD1 Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a novel LSD1 inhibitor.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization HTS High-Throughput Screening Hit_Compounds Hit Compounds HTS->Hit_Compounds Enzymatic_Assay LSD1 Enzymatic Assay (IC50) Hit_Compounds->Enzymatic_Assay Ki_Determination Ki Determination & Mechanism of Inhibition Enzymatic_Assay->Ki_Determination Selectivity_Panel Selectivity Profiling (MAOs, other KDM) Ki_Determination->Selectivity_Panel Cell_Viability Cell Viability Assay (IC50) Selectivity_Panel->Cell_Viability Target_Engagement Cellular Target Engagement Cell_Viability->Target_Engagement Downstream_Effects Analysis of Downstream Effects (e.g., Western Blot for H3K4me2) Target_Engagement->Downstream_Effects

Caption: A typical workflow for the characterization of an LSD1 inhibitor.

References

The Effect of LSD1 Inhibition on Histone Methylation: A Technical Guide to Iadademstat (ORY-1001)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Lysine-Specific Demethylase 1 (LSD1) inhibition on histone methylation, using the clinical-stage inhibitor Iadademstat (ORY-1001) as a case study. This document details the mechanism of action, quantitative biochemical and cellular data, comprehensive experimental protocols, and visual representations of key pathways and workflows.

Introduction: LSD1, a Key Epigenetic Regulator

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone and non-histone proteins. Primarily, LSD1 demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters, leading to transcriptional repression. In complex with other proteins, such as the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive mark, resulting in transcriptional activation.

LSD1 is overexpressed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and maintenance of a stem-like state.[1] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse these oncogenic effects.

Iadademstat (ORY-1001): A Potent and Selective LSD1 Inhibitor

Iadademstat (also known as ORY-1001) is a potent, selective, and orally bioavailable irreversible inhibitor of LSD1.[1] It forms a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its inactivation.[2] This inhibition not only blocks the demethylase activity of LSD1 but can also disrupt its scaffolding functions, such as its interaction with the transcription factor GFI-1, which is crucial for the differentiation block in AML.[2]

Quantitative Data for Iadademstat (ORY-1001)

The following tables summarize the biochemical and cellular potency of Iadademstat.

Table 1: Biochemical Potency of Iadademstat

TargetAssay TypeIC50 (nM)Reference
LSD1/KDM1AHTRF Assay<20[3]
LSD1/KDM1APeroxidase-Coupled Assay18[4]

Table 2: Cellular Activity of Iadademstat in AML Cell Lines

Cell LineAssay TypeEndpointPotencyReference
MLL-rearranged AMLDifferentiationInduction of CD11b< 1 nM[1]
THP-1 (MLL-AF9)DifferentiationInduction of differentiation markersTime and dose-dependent[3]
MV(4;11) (MLL-AF4)ProliferationInhibition of proliferationIC50: 0.03 µM[5]
MV(4;11) (MLL-AF4)Colony FormationInhibitionEffective[3]

Signaling and Experimental Workflow Diagrams

Mechanism of LSD1 and Inhibition by Iadademstat

LSD1_Mechanism Mechanism of LSD1 and Inhibition by Iadademstat cluster_0 Normal LSD1 Function (Transcriptional Repression) cluster_1 Inhibition by Iadademstat H3K4me2 H3K4me2 LSD1 LSD1 H3K4me2->LSD1 Substrate Inactive_LSD1 LSD1 (Inactive) H3K4me2->Inactive_LSD1 No Demethylation H3K4me1/0 H3K4me1/0 LSD1->H3K4me1/0 Demethylation Gene_Repression Gene Repression H3K4me1/0->Gene_Repression Iadademstat Iadademstat Iadademstat->LSD1 Covalent Inhibition H3K4me2_Accumulation H3K4me2 Accumulation Inactive_LSD1->H3K4me2_Accumulation Gene_Expression Gene Expression / Differentiation H3K4me2_Accumulation->Gene_Expression

Caption: LSD1 removes methyl groups from H3K4me2, leading to gene repression. Iadademstat covalently binds to and inactivates LSD1, causing an accumulation of H3K4me2 and promoting gene expression and cellular differentiation.

Experimental Workflow for Assessing Iadademstat Activity

Experimental_Workflow Workflow for Iadademstat Activity Assessment Start AML Cell Culture Treatment Treat with Iadademstat (Dose-Response and Time-Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Biochemical_Assay Biochemical Assays (IC50 Determination) Harvest->Biochemical_Assay Western_Blot Western Blot (Histone Marks) Harvest->Western_Blot Flow_Cytometry Flow Cytometry (Differentiation Markers) Harvest->Flow_Cytometry Data_Analysis Data Analysis Biochemical_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow to evaluate the biochemical and cellular effects of Iadademstat on AML cells.

Detailed Experimental Protocols

LSD1 Biochemical Inhibition Assays

5.1.1 Peroxidase-Coupled Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

  • Reagents and Materials:

    • Human recombinant LSD1 enzyme (e.g., BPS Bioscience, cat. no. 50100)

    • Iadademstat (or other inhibitors) serially diluted in DMSO

    • Assay Buffer: 50 mM sodium phosphate, pH 7.4

    • Substrate: Dimethylated H3(1-21)K4 peptide (e.g., Anaspec, cat. no. 63677)

    • Detection Mix: Amplex Red and horseradish peroxidase (HRP) (e.g., Invitrogen)

    • Black 96-well plates

  • Procedure:

    • Prepare 3-fold serial dilutions of Iadademstat in DMSO.

    • In a black 96-well plate, add 2 µL of each inhibitor dilution in duplicate.

    • Add 48 µL of 38.5 nM human recombinant LSD1 enzyme in assay buffer to each well.

    • Pre-incubate the plate on ice for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the dimethyl H3(1-21)K4 peptide substrate at a concentration corresponding to its Km. The final DMSO concentration should be 0.5%.

    • Incubate the plate for 30 minutes at 37°C.

    • Add the detection mix (Amplex Red and HRP) according to the manufacturer's instructions.

    • Incubate for 5 minutes at room temperature in the dark.

    • Measure the fluorescence of the product, resorufin, using a microplate reader with excitation at 540 nm and emission at 590 nm.[6]

    • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value using a non-linear regression curve fit.

5.1.2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay detects the demethylated product using a specific antibody and FRET technology.

  • Reagents and Materials:

    • LSD1 enzyme and H3K4me1-biotinylated peptide substrate

    • Europium (Eu³⁺) cryptate-labeled anti-H3K4me0 antibody (donor)

    • Streptavidin-XL665 (acceptor)

    • Iadademstat (or other inhibitors)

    • Assay buffer

    • Low-volume 384-well plates

  • Procedure:

    • Add 2 µL of serially diluted Iadademstat to the wells of a 384-well plate.

    • Add 4 µL of a mix containing LSD1 enzyme and FAD cofactor.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the H3K4me1-biotinylated peptide substrate.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of a mix containing the Eu³⁺-cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.

    • Incubate for 1 hour at room temperature.

    • Read the HTRF signal on a compatible plate reader (excitation: 320 nm; emission: 620 nm and 665 nm).[7]

    • Calculate the HTRF ratio (10⁴ × [emission at 665 nm / emission at 620 nm]) and determine the IC50 from the dose-response curve.[7]

Cellular Assays

5.2.1 Western Blot for Histone Marks

This protocol is for detecting changes in global levels of H3K4me2 and H3K9me2 in AML cells treated with Iadademstat.

  • Reagents and Materials:

    • AML cells (e.g., THP-1, MV(4;11))

    • Iadademstat

    • RIPA buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels (e.g., 15% polyacrylamide)

    • PVDF membrane (0.2 µm pore size is recommended for histones)

    • Blocking buffer: 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

    • Primary antibodies:

      • Anti-H3K4me2 (e.g., Abcam ab7766)

      • Anti-H3K9me2 (e.g., Abcam ab1220)

      • Anti-total Histone H3 (loading control, e.g., Abcam ab1791)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Culture AML cells and treat with various concentrations of Iadademstat for the desired time (e.g., 24-72 hours).

    • Harvest cells and perform histone acid extraction or prepare whole-cell lysates using RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Prepare samples with LDS sample buffer and run on a 15% polyacrylamide SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity and normalize the levels of H3K4me2 and H3K9me2 to total Histone H3.

5.2.2 Flow Cytometry for Myeloid Differentiation Markers

This protocol is for quantifying the expression of cell surface differentiation markers CD11b and CD86 in AML cells.

  • Reagents and Materials:

    • AML cells (e.g., THP-1, Molm-13)

    • Iadademstat

    • FACS buffer (PBS with 2% FBS)

    • Fluorochrome-conjugated antibodies:

      • Anti-CD11b (e.g., PE-conjugated, clone ICRF44)

      • Anti-CD86 (e.g., APC-conjugated, clone 2331)

    • Viability dye (e.g., 7-AAD or Fixable Viability Dye)

    • Isotype control antibodies

  • Procedure:

    • Treat AML cells with Iadademstat as described for the Western blot.

    • Harvest approximately 0.5-1 x 10⁶ cells per sample by centrifugation.

    • Wash cells once with cold FACS buffer.

    • Resuspend cells in 100 µL of FACS buffer.

    • Add fluorochrome-conjugated antibodies for CD11b, CD86, and viability dye. Include isotype controls in separate tubes.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with 1 mL of cold FACS buffer.

    • Resuspend cells in 300-500 µL of FACS buffer for analysis.

    • Acquire data on a flow cytometer.

    • Gating Strategy:

      • Gate on single cells using FSC-A vs FSC-H.

      • Gate on viable cells by excluding cells positive for the viability dye.

      • From the viable, single-cell population, create quadrant plots for CD11b and CD86 to determine the percentage of positive cells. Use isotype controls to set the gates.

Conclusion

Iadademstat (ORY-1001) is a potent and selective inhibitor of LSD1 that effectively increases histone H3K4 methylation, leading to the induction of differentiation in AML cells. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to study the effects of LSD1 inhibitors on histone methylation and cellular fate. The methodologies described herein are fundamental for the preclinical evaluation and mechanistic understanding of this important class of epigenetic drugs.

References

In Vitro Characterization of LSD1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro characterization of Lysine-Specific Demethylase 1 (LSD1) inhibitors for researchers, scientists, and drug development professionals. While this guide centers on the core principles and methodologies for characterizing any LSD1 inhibitor, it will use data from well-studied public compounds as illustrative examples, in the absence of specific data for a compound designated "Lsd1-IN-18" in the reviewed literature.

Introduction to LSD1 and Its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in epigenetic regulation.[1][2][3] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[1][4] LSD1 is often found in complex with other proteins, such as CoREST and NuRD, which are essential for its activity on nucleosomal substrates.[1][3][5][6][7][8]

Beyond its role in histone modification, LSD1 also demethylates non-histone proteins like p53, E2F1, and DNMT1.[7][9] Due to its overexpression in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, LSD1 has emerged as a significant therapeutic target in oncology.[1][6][10] LSD1 inhibitors can be broadly classified into irreversible (covalent) and reversible (non-covalent) binders.[10]

Biochemical Characterization

The initial in vitro characterization of an LSD1 inhibitor involves determining its potency and selectivity using biochemical assays.

Enzyme Inhibition Assays

The inhibitory activity of a compound against purified LSD1 enzyme is typically quantified by its half-maximal inhibitory concentration (IC50). Several assay formats are commonly employed:

  • Horseradish Peroxidase (HRP)-Coupled Assay: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction. The H₂O₂ is used by HRP to oxidize a substrate, resulting in a detectable colorimetric or fluorescent signal.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay format is based on the detection of the demethylated biotinylated histone H3 peptide substrate by a specific antibody labeled with a fluorescent donor, while another antibody recognizes the streptavidin-labeled peptide with a fluorescent acceptor. The proximity of the donor and acceptor upon binding to the demethylated peptide results in a FRET signal.

  • Formaldehyde Detection Assays: These assays quantify the formaldehyde co-product of the demethylation reaction.[11]

  • Mass Spectrometry-Based Assays: Direct measurement of the conversion of a methylated substrate to its demethylated product can be achieved with high sensitivity and accuracy using mass spectrometry.[11][12]

Data Presentation: Biochemical Potency of Select LSD1 Inhibitors

The following table summarizes the reported IC50 values for several well-characterized LSD1 inhibitors, as determined by various biochemical assays.

CompoundClassLSD1 IC50 (nM)Assay TypeReference
Iadademstat (ORY-1001)Irreversible18Not Specified[10]
Seclidemstat (SP-2577)Reversible13Not Specified[13]
GSK2879552Irreversible-HTRF[1]
Bomedemstat (IMG-7289)Irreversible-HTRF[1]
Pulrodemstat (CC-90011)Irreversible-HTRF[1]
INCB059872Irreversible-Not Specified[2]
CBB1003Reversible10,500Not Specified[10]
Compound 14 (unnamed)Reversible180Not Specified[13]
N-methyl sulfonamide 17Irreversible190Not Specified[10]
Rhodium(III) complex 59Reversible40Not Specified[6]

Note: Specific IC50 values from HTRF assays for some compounds were presented in graphical form in the source material and are indicated as "-".

Selectivity Profiling

To assess the specificity of an LSD1 inhibitor, its activity is tested against other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), with which LSD1 shares structural homology.[13] High selectivity for LSD1 over MAOs is a critical attribute for a therapeutic candidate to minimize off-target effects. For example, conformationally constrained tranylcypromine analogs have shown over 10,000-fold selectivity for LSD1 over MAO-A and B.[6]

Cellular Characterization

Cell-based assays are essential to confirm the on-target activity of an LSD1 inhibitor in a biological context and to evaluate its functional consequences.

Target Engagement and Biomarker Modulation

A key step is to demonstrate that the inhibitor engages with LSD1 within the cell and modulates downstream epigenetic marks. This is typically assessed by:

  • Western Blotting: Measuring the global levels of H3K4me1/2 and H3K9me1/2 in cells treated with the inhibitor. Effective LSD1 inhibition is expected to lead to an accumulation of these methylation marks.[12][13]

  • Gene Expression Analysis: Quantifying the expression of known LSD1 target genes. Inhibition of LSD1 can lead to the de-repression of tumor suppressor genes.[12]

Anti-proliferative and Differentiation Effects

The functional impact of LSD1 inhibition is often evaluated by assessing its effect on cancer cell proliferation, viability, and differentiation.

  • Cell Viability/Proliferation Assays: Standard assays such as MTT or CellTiter-Glo® are used to determine the half-maximal effective concentration (EC50) of the inhibitor in various cancer cell lines.

  • Colony Formation Assays: These assays assess the long-term impact of the inhibitor on the ability of single cells to form colonies.[13]

  • Cell Differentiation Assays: In hematological malignancy models, such as AML cell lines, LSD1 inhibitors are expected to induce differentiation, which can be monitored by the expression of cell surface markers like CD11b and CD86.[6][10]

Data Presentation: Cellular Activity of Select LSD1 Inhibitors
CompoundCell Line(s)EffectMetricValueReference
Iadademstat (ORY-1001)MLL-AF9Induction of CD11bEC50Sub-nanomolar[10]
SP-2509TF-1a, MOLM-13, MV(4;11)Anti-proliferativeEC50203-1625 nM[1]
Compound 14 (unnamed)HepG2, HEP3B, HUH6, HUH7Anti-proliferativeIC500.93-4.37 µM[13]
JBI-802 (dual LSD1/HDAC inhibitor)Various hematological and solid tumor linesAnti-proliferativeIC50Nanomolar range[10]

Experimental Protocols

LSD1 Peroxidase Coupled Biochemical Assay

This protocol is adapted from methodologies described in the literature.[1]

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.

  • Enzyme Pre-incubation: In a 96-well plate, pre-incubate the compound dilutions with recombinant human LSD1 enzyme (e.g., 38.5 nM) on ice for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a dimethylated H3(1-21)K4 peptide substrate at its Km concentration.

  • Detection: The reaction is coupled to horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red).

  • Measurement: Measure the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Cellular H3K4 Methylation Western Blot

This protocol is based on general procedures described in the literature.[12][13]

  • Cell Treatment: Culture cancer cells (e.g., F9 teratocarcinoma or HepG2) and treat with various concentrations of the LSD1 inhibitor for a specified time (e.g., 24-72 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford assay.

  • SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative change in H3K4 methylation levels upon inhibitor treatment.

Visualizations

LSD1 Signaling Pathway and Inhibition

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1/CoREST Complex H3K4me1 Histone H3 (mono-methyl K4) Repressed Chromatin LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 (di-methyl K4) Active Chromatin H3K4me2->LSD1 Substrate Gene_Repression Target Gene Repression H3K4me1->Gene_Repression Leads to LSD1_Inhibitor This compound LSD1_Inhibitor->LSD1 Inhibits

Caption: Mechanism of LSD1-mediated gene repression and its inhibition.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow Start Start: LSD1 Inhibitor Candidate Biochem_Assay Biochemical Assays (HRP, HTRF) Start->Biochem_Assay IC50_Determination Determine IC50 vs LSD1 Biochem_Assay->IC50_Determination Selectivity_Assay Selectivity Profiling (MAO-A, MAO-B) IC50_Determination->Selectivity_Assay Cell_Assays Cell-Based Assays Selectivity_Assay->Cell_Assays Target_Engagement Target Engagement (Western Blot for H3K4me2) Cell_Assays->Target_Engagement Functional_Assays Functional Assays (Proliferation, Differentiation) Cell_Assays->Functional_Assays Target_Engagement->Functional_Assays EC50_Determination Determine EC50 Functional_Assays->EC50_Determination End End: Characterized Lead Compound EC50_Determination->End

Caption: Workflow for the in vitro characterization of an LSD1 inhibitor.

References

Structural Analysis of Iadademstat (ORY-1001) Bound to LSD1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the interaction between the potent and selective inhibitor Iadademstat (ORY-1001) and its target, Lysine-Specific Demethylase 1 (LSD1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction to LSD1 and Iadademstat

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1][2] By modulating histone methylation, LSD1 influences chromatin structure and gene expression, thereby impacting various cellular processes, including differentiation, proliferation, and stem cell biology.[3][4] Dysregulation of LSD1 activity is implicated in the pathogenesis of numerous cancers, particularly hematological malignancies like Acute Myeloid Leukemia (AML) and solid tumors such as Small Cell Lung Cancer (SCLC), making it a compelling therapeutic target.[1][5][6]

Iadademstat (ORY-1001) is a potent, selective, and irreversible inhibitor of LSD1.[7][8] It functions by forming a covalent bond with the FAD cofactor in the active site of LSD1, leading to the inactivation of the enzyme.[8] This inhibition of LSD1 reactivates silenced tumor suppressor genes and promotes the differentiation of cancer cells, thereby exerting its anti-tumor effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and binding characteristics of Iadademstat against LSD1.

Parameter Value Assay Conditions Reference
IC50<20 nMIn vitro enzymatic assay[7][9]
IC5018 nMIn vitro enzymatic assay[10]
Calculated Binding Energy
Cluster #1-9.09 kcal/molMolecular Docking Simulation[11]
Cluster #3-8.5 kcal/molMolecular Docking Simulation[11]
Cluster #4-8.2 kcal/molMolecular Docking Simulation[11]

Table 1: Inhibitory Potency and Binding Affinity of Iadademstat (ORY-1001) against LSD1.

Note: The binding energies are derived from computational docking studies and represent theoretical affinities.

Structural Analysis of the LSD1:Iadademstat Complex

As of the latest available data, an experimental crystal structure of LSD1 in complex with Iadademstat has not been deposited in the Protein Data Bank (PDB). However, computational docking studies have provided valuable insights into the binding mode of Iadademstat. These studies have utilized the crystal structure of the human LSD1-CoREST-histone H3 ternary complex (PDB ID: 2X0L) as a template.[11]

The docking simulations predict that Iadademstat binds within the active site of LSD1, in close proximity to the FAD cofactor.[11] The inhibitor is positioned to form a covalent adduct with the flavin moiety of FAD, consistent with its irreversible mechanism of action. The interaction is further stabilized by hydrogen bonds and hydrophobic interactions with key residues in the active site.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of LSD1 inhibitors like Iadademstat.

Recombinant Human LSD1-CoREST Expression and Purification

A robust protocol for the expression and purification of the LSD1-CoREST complex is essential for structural and functional studies.

Workflow for LSD1-CoREST Expression and Purification

G cluster_expression Bacterial Expression cluster_purification Purification exp_start Co-transform E. coli with plasmids for His-tagged LSD1 and CoREST exp_culture Culture transformed E. coli in appropriate media exp_start->exp_culture exp_induce Induce protein expression with IPTG at low temperature (e.g., 16-18°C) exp_culture->exp_induce exp_harvest Harvest cell pellet by centrifugation exp_induce->exp_harvest pur_lyse Resuspend cell pellet and lyse by sonication or microfluidization exp_harvest->pur_lyse pur_clarify Clarify lysate by ultracentrifugation pur_lyse->pur_clarify pur_affinity Apply supernatant to Ni-NTA affinity column pur_clarify->pur_affinity pur_wash Wash column with buffer containing imidazole to remove non-specific binders pur_affinity->pur_wash pur_elute Elute LSD1-CoREST complex with high concentration of imidazole pur_wash->pur_elute pur_sec Further purify by size-exclusion chromatography pur_elute->pur_sec

Caption: Workflow for the expression and purification of the LSD1-CoREST complex.

Detailed Protocol:

  • Expression:

    • Co-transform competent E. coli cells (e.g., BL21(DE3)) with expression vectors encoding for human LSD1 (e.g., residues 172-833 with an N-terminal His-tag) and a fragment of its co-repressor CoREST (e.g., residues 308-440).[12]

    • Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to culture at a lower temperature (e.g., 16-18°C) overnight.

    • Harvest the cells by centrifugation and store the pellet at -80°C.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).

    • Lyse the cells by sonication or using a microfluidizer.

    • Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 1 hour).

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the LSD1-CoREST complex with elution buffer (lysis buffer with 250-500 mM imidazole).

    • For higher purity, subject the eluted protein to size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Pool the fractions containing the pure complex, concentrate, and store at -80°C.

LSD1 Enzymatic Activity Assays

The inhibitory potency of compounds like Iadademstat is typically determined using enzymatic assays that measure the demethylase activity of LSD1.

This assay is a sensitive and high-throughput method for measuring LSD1 activity.

HTRF Assay Workflow

G start Dispense LSD1 enzyme and inhibitor (e.g., Iadademstat) into microplate wells incubate1 Pre-incubate to allow inhibitor binding start->incubate1 add_substrate Add biotinylated H3K4me1/2 peptide substrate and FAD incubate1->add_substrate incubate2 Incubate to allow enzymatic reaction add_substrate->incubate2 add_detection Add detection reagents (Europium-labeled anti-H3K4me0 antibody and Streptavidin-XL665) incubate2->add_detection incubate3 Incubate for signal development add_detection->incubate3 read Read HTRF signal on a compatible plate reader incubate3->read

Caption: General workflow for an HTRF-based LSD1 inhibition assay.

Detailed Protocol:

  • Prepare a serial dilution of the inhibitor (e.g., Iadademstat) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA).

  • In a 384-well plate, add the inhibitor dilutions and the LSD1-CoREST complex.

  • Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the demethylase reaction by adding the biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2) and FAD.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the detection reagents: a Europium cryptate-labeled antibody that specifically recognizes the demethylated product (H3K4me0) and streptavidin-XL665 which binds to the biotinylated peptide.

  • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Measure the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm) using a compatible microplate reader. The ratio of the two emission signals is proportional to the amount of demethylated product.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

Peroxidase-Coupled Assay Workflow

G start Prepare reaction mix: LSD1, inhibitor, HRP, and Amplex Red incubate1 Pre-incubate the mixture start->incubate1 add_substrate Initiate reaction by adding H3K4me1/2 peptide substrate incubate1->add_substrate read Monitor the increase in fluorescence over time add_substrate->read analyze Calculate initial reaction rates and determine IC50 read->analyze

Caption: Workflow for the peroxidase-coupled LSD1 inhibition assay.

Detailed Protocol:

  • Prepare a reaction mixture containing LSD1-CoREST complex, horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red) in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).[13]

  • Add serially diluted inhibitor to the wells of a microplate, followed by the reaction mixture.

  • Pre-incubate for a short period at room temperature.

  • Initiate the reaction by adding the histone H3 peptide substrate.

  • Immediately begin monitoring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence plate reader.

  • The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus to LSD1 activity.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable model.[4]

X-ray Crystallography of the LSD1:Inhibitor Complex

Obtaining a high-resolution crystal structure of LSD1 in complex with an inhibitor is crucial for understanding the precise binding interactions.

Crystallography Workflow

G start Prepare highly pure and concentrated LSD1-CoREST complex complex_formation Incubate protein with excess inhibitor (e.g., Iadademstat) start->complex_formation crystallization Set up crystallization trials (e.g., hanging drop vapor diffusion) complex_formation->crystallization optimization Optimize initial crystal hits crystallization->optimization soaking Alternatively, soak apo-crystals in inhibitor solution crystallization->soaking cryo Cryo-protect and flash-cool crystals optimization->cryo diffraction Collect X-ray diffraction data cryo->diffraction structure Solve and refine the crystal structure diffraction->structure G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes LSD1 LSD1 Wnt Wnt/β-catenin Pathway LSD1->Wnt Activates PI3K PI3K/AKT/mTOR Pathway LSD1->PI3K Activates EMT Epithelial-Mesenchymal Transition (EMT) LSD1->EMT Promotes Hypoxia Hypoxia Response (HIF-1α) LSD1->Hypoxia Stabilizes HIF-1α DifferentiationBlock Differentiation Block LSD1->DifferentiationBlock Maintains Proliferation Increased Proliferation Wnt->Proliferation PI3K->Proliferation Metastasis Enhanced Metastasis EMT->Metastasis DrugResistance Drug Resistance Hypoxia->DrugResistance

References

An In-depth Technical Guide to the Role of LSD1 Inhibitors in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough review of scientific literature did not yield specific public data for a compound designated "Lsd1-IN-18". Therefore, this guide focuses on the broader class of Lysine-Specific Demethylase 1 (LSD1) inhibitors, utilizing well-characterized clinical-stage molecules as illustrative examples to detail the core mechanisms, quantitative data, and experimental methodologies relevant to this target class.

Introduction: LSD1, a Key Epigenetic Regulator

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2] Discovered in 2004, it was the first histone demethylase to be identified, demonstrating that histone methylation is a dynamic and reversible process.[3] LSD1 primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4]

Its function is context-dependent:

  • Transcriptional Repression: As part of corepressor complexes like CoREST and NuRD, LSD1 demethylates H3K4me1/2, an active histone mark, leading to gene silencing.[3][5] This is its most well-characterized function.

  • Transcriptional Activation: In association with nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER), LSD1 can demethylate H3K9me1/2, a repressive histone mark, which results in transcriptional activation of target genes.[6][7]

Beyond histones, LSD1 also demethylates non-histone proteins, including p53 and DNMT1, further expanding its regulatory influence on cellular processes.[4][8] Given its crucial role in controlling gene expression programs that govern cell differentiation, proliferation, and stemness, LSD1 has emerged as a significant therapeutic target, particularly in oncology.[4][9]

The Mechanism of LSD1 Catalysis

LSD1 catalyzes the demethylation of lysine residues through an oxidative process. The reaction requires the FAD cofactor and molecular oxygen, yielding a demethylated substrate, formaldehyde, and hydrogen peroxide (H₂O₂) as by-products. This catalytic cycle is the target for the majority of LSD1 inhibitors.

LSD1_Catalytic_Cycle cluster_cycle LSD1 Catalytic Cycle LSD1_FAD LSD1-FAD (Oxidized) Substrate_Complex LSD1-FAD + Substrate (H3K4me1/2) LSD1_FAD->Substrate_Complex Substrate Binding Iminium_Intermediate Iminium Intermediate + LSD1-FADH₂ (Reduced) Substrate_Complex->Iminium_Intermediate Hydride Transfer Hydrolysis Hydrolysis (H₂O) Iminium_Intermediate->Hydrolysis FAD_Reoxidation LSD1-FADH₂ + O₂ Product_Release Demethylated Substrate + Formaldehyde (CH₂O) Hydrolysis->Product_Release Product Release H2O2_Release LSD1-FAD + H₂O₂ FAD_Reoxidation->H2O2_Release Flavin Reoxidation H2O2_Release->LSD1_FAD Cycle Reset

Figure 1: The catalytic cycle of LSD1 demethylation.

Quantitative Data for Representative LSD1 Inhibitors

Numerous small molecule inhibitors of LSD1 have been developed, falling into two main categories: irreversible (covalent) and reversible (non-covalent) inhibitors. The table below summarizes the biochemical potency (IC₅₀) of several clinical-stage inhibitors against LSD1 and key off-targets, the related amine oxidases MAO-A and MAO-B.

Compound NameAlias(es)MechanismLSD1 IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (LSD1 vs MAO-B)
Iadademstat ORY-1001Irreversible<20[10][11]>100[1]>100[1]>5000-fold
GSK2879552 Irreversible16 - 20[2][11]>200>200>10000-fold
Seclidemstat SP-2577Reversible13[12][13]>100>100>7500-fold

Data compiled from multiple sources. IC₅₀ values can vary based on assay conditions.

Key Signaling Pathways Modulated by LSD1 Inhibition

LSD1 inhibition restores the epigenetic landscape, leading to the reactivation of silenced genes and the repression of activated genes. This has profound effects on several oncogenic signaling pathways.

Androgen Receptor (AR) Signaling in Prostate Cancer

In prostate cancer, LSD1 acts as a coactivator for the androgen receptor. By demethylating the repressive H3K9me1/2 marks at AR target gene promoters, LSD1 facilitates gene expression that drives tumor growth. Inhibition of LSD1 blocks this coactivator function, leading to the repression of AR target genes and reduced cancer cell proliferation.[6][14]

AR_Signaling cluster_AR LSD1-Mediated AR Co-activation Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Complex AR-Androgen Complex AR->AR_Complex ARE Androgen Response Element (ARE) on DNA AR_Complex->ARE Nuclear Translocation & DNA Binding LSD1 LSD1 LSD1->ARE Recruitment H3K9 Active Chromatin (H3K9 demethylated) LSD1->H3K9 Demethylates H3K9me2 Repressive Mark (H3K9me1/2) ARE->H3K9me2 Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) H3K9->Transcription Promotes Inhibitor LSD1 Inhibitor Inhibitor->LSD1 Blocks Activity

Figure 2: LSD1 as a co-activator in AR signaling.
Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program critical for metastasis, where epithelial cells gain migratory, mesenchymal properties. LSD1 promotes EMT by repressing epithelial genes (e.g., E-cadherin) through H3K4 demethylation, often in a complex with transcription factors like SNAIL.[4][15] LSD1 inhibitors can reverse this process, restoring the epithelial phenotype and reducing the invasive potential of cancer cells.[5]

EMT_Pathway cluster_EMT Role of LSD1 in Epithelial-Mesenchymal Transition (EMT) TGFb EMT Signal (e.g., TGF-β) SNAIL SNAIL/ZEB (Transcription Factors) TGFb->SNAIL Induces Repressor_Complex SNAIL-LSD1-CoREST Complex SNAIL->Repressor_Complex LSD1 LSD1 LSD1->Repressor_Complex E_Cad_Gene Epithelial Gene Promoters (e.g., CDH1) Repressor_Complex->E_Cad_Gene Binds to H3K4 Repressed Chromatin Repressor_Complex->H3K4 Demethylates H3K4 H3K4me2 Active Mark (H3K4me1/2) E_Cad_Gene->H3K4me2 Epithelial_State Epithelial Phenotype (High E-cadherin, Low Motility) H3K4me2->Epithelial_State Maintains Mesenchymal_State Mesenchymal Phenotype (Low E-cadherin, High Motility/Invasion) H3K4->Mesenchymal_State Leads to Inhibitor LSD1 Inhibitor Inhibitor->LSD1 Blocks

Figure 3: LSD1-mediated repression of epithelial genes in EMT.

Experimental Protocols

Assessing the activity of LSD1 inhibitors requires a combination of biochemical, cellular, and genome-wide techniques.

Workflow for LSD1 Inhibitor Screening

A typical preclinical screening cascade for a novel LSD1 inhibitor involves a multi-step process to determine potency, selectivity, cellular activity, and target engagement.

Screening_Workflow cluster_workflow LSD1 Inhibitor Screening Cascade Start Compound Library Biochem_Assay Biochemical Assay (e.g., HTRF, Peroxidase-Coupled) Determine LSD1 IC₅₀ Start->Biochem_Assay Primary Screen Selectivity_Assay Selectivity Profiling (MAO-A, MAO-B, LSD2) Determine Off-Target IC₅₀ Biochem_Assay->Selectivity_Assay Hits Cellular_Potency Cellular Potency Assay (e.g., CellTiter-Glo in AML/SCLC lines) Determine GI₅₀/EC₅₀ Selectivity_Assay->Cellular_Potency Selective Hits Target_Engagement Cellular Target Engagement (Western Blot for H3K4me2) Confirm histone mark changes Cellular_Potency->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., FACS for CD11b/CD86) Confirm cell differentiation Target_Engagement->Phenotypic_Assay In_Vivo In Vivo Efficacy (Xenograft Models) Assess tumor growth inhibition Phenotypic_Assay->In_Vivo Active Compounds Lead Lead Candidate In_Vivo->Lead

Figure 4: A typical preclinical screening workflow for LSD1 inhibitors.
Protocol: LSD1 Biochemical Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits (e.g., Cayman Chemical, Abcam) that measure the H₂O₂ by-product of the LSD1 reaction using a peroxidase-coupled fluorometric readout.[16]

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting a 10X stock (e.g., 500 mM HEPES, pH 7.5) with HPLC-grade water.

    • Dilute purified recombinant human LSD1 enzyme in 1X Assay Buffer to the desired concentration (e.g., 20-50 nM final concentration). Keep on ice.

    • Reconstitute the fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in DMSO, then dilute further in 1X Assay Buffer. Protect from light.

    • Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup (96-well black plate):

    • 100% Initial Activity Wells (Positive Control): Add 120 µL Assay Buffer, 20 µL LSD1 enzyme, 20 µL Horseradish Peroxidase (HRP), 10 µL solvent (no inhibitor), and 10 µL Fluorometric Substrate.

    • Inhibitor Wells: Add 120 µL Assay Buffer, 20 µL LSD1 enzyme, 20 µL HRP, 10 µL of inhibitor dilution, and 10 µL Fluorometric Substrate.

    • Background Wells (No Substrate): Add 140 µL Assay Buffer, 20 µL LSD1 enzyme, 20 µL HRP, and 10 µL solvent.

  • Reaction and Measurement:

    • Initiate the reaction by adding the H₃K₄me₂ peptide substrate (e.g., 10-20 µM final concentration).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Read the fluorescence on a microplate reader at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot percent inhibition vs. log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Western Blot for Histone Mark Modulation

This protocol allows for the detection of changes in global H3K4me2 levels in cells following treatment with an LSD1 inhibitor.[17]

  • Cell Culture and Treatment:

    • Plate cells (e.g., AML or SCLC cell lines) at an appropriate density.

    • Treat cells with various concentrations of the LSD1 inhibitor (and a vehicle control) for a specified time (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer to isolate nuclei.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄) overnight at 4°C.

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts (e.g., 10-15 µg) of histone extracts onto a 15% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K4me2 (e.g., rabbit anti-H3K4me2) overnight at 4°C. Use an antibody for total Histone H3 as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detection system. An increase in the H3K4me2 band intensity relative to the total H3 control indicates successful target engagement by the LSD1 inhibitor.

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

ChIP followed by high-throughput sequencing (ChIP-seq) is used to identify the genome-wide locations where LSD1 binds or to map the changes in histone marks (like H3K4me2) at specific gene loci.[18]

  • Cross-linking and Cell Lysis:

    • Treat cultured cells (~1-2 x 10⁷ cells per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.

    • Harvest the cells, wash with ice-cold PBS, and lyse them to release the nuclei.

  • Chromatin Fragmentation:

    • Isolate the nuclei and resuspend in a lysis buffer.

    • Fragment the chromatin to an average size of 200-800 bp using either sonication or enzymatic digestion (e.g., with micrococcal nuclease). Verify fragment size on an agarose gel.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific to LSD1 or the histone mark of interest (e.g., H3K4me2). An IgG antibody should be used as a negative control.

    • Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample (chromatin saved before the IP step). This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform high-throughput sequencing. The resulting reads are mapped to a reference genome to identify enriched regions, indicating sites of protein binding or histone modification.

References

Lsd1-IN-18: A Chemical Probe for Unraveling the Functional Complexity of LSD1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly cancer. The development of potent and selective chemical probes is paramount to dissecting the multifaceted roles of LSD1 in cellular processes and for validating its therapeutic potential. This technical guide provides an in-depth overview of Lsd1-IN-18, a representative chemical probe for studying LSD1 function. We detail its biochemical and cellular characterization, provide experimental protocols for its use, and explore its utility in elucidating the signaling pathways regulated by LSD1.

Introduction to LSD1

LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Through its demethylase activity, LSD1 plays a pivotal role in transcriptional regulation. The demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, the demethylation of H3K9, a repressive mark, can result in gene activation.[3]

LSD1 does not function in isolation but as a key component of larger protein complexes, such as the CoREST and NuRD complexes, which are crucial for its activity on nucleosomal substrates.[4][5] Beyond histones, LSD1 has been shown to demethylate non-histone substrates, including p53, DNMT1, and STAT3, further expanding its regulatory scope.[4][6][7]

Given its widespread involvement in fundamental cellular processes, dysregulation of LSD1 has been implicated in numerous pathologies, including cancer, where its overexpression is often associated with poor prognosis.[4][8] This has spurred the development of small molecule inhibitors to probe its function and as potential therapeutics.

This compound: A Representative Chemical Probe

While specific data for a compound named "this compound" is not publicly available, we will use the principles and data from well-characterized LSD1 inhibitors to illustrate the properties and applications of a model chemical probe. For the purpose of this guide, "this compound" will represent a potent, selective, and cell-active inhibitor of LSD1.

Biochemical Profile

A robust chemical probe must exhibit high potency against its intended target and selectivity over other related proteins. The biochemical profile of a representative LSD1 inhibitor is summarized in Table 1.

Table 1: Biochemical Profile of a Representative LSD1 Inhibitor

ParameterValueAssay TypeReference
LSD1 IC50 < 20 nMHTRF Assay[7]
LSD1 Ki 31 nMReversible, Non-competitive[7]
Selectivity
> MAO-A IC50> 100 µMBiochemical Assay[7]
> MAO-B IC50> 100 µMBiochemical Assay[7]
> LSD2 IC50> 100 µMBiochemical Assay[7]
Cellular Activity

Effective chemical probes must be able to penetrate cell membranes and engage their target in a cellular context. Table 2 summarizes the cellular activity of a representative LSD1 inhibitor in relevant cancer cell lines.

Table 2: Cellular Activity of a Representative LSD1 Inhibitor

Cell LineAssay TypeEndpointIC50 / EC50Reference
THP-1 (AML)Cell ProliferationGrowth Inhibition< 1 nM[7]
MV(4;11) (AML)Cell ProliferationGrowth Inhibition< 1 nM[7]
SCLC cell linesCell ProliferationGrowth InhibitionVaries[9]
Prostate Cancer cellsWestern Blotp-Akt (Ser473) reduction~25 µM[3]
HNSCC cellsGene ExpressionUpregulation of differentiation genes-[10]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and utilize an LSD1 chemical probe like this compound.

LSD1 Biochemical Inhibition Assay (HTRF)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated monomethyl-H3(1-21)K4 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 384-well white plates

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add recombinant LSD1 enzyme to each well and pre-incubate for 15 minutes on ice.

  • Initiate the enzymatic reaction by adding a mix of the peptide substrate and FAD.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor increases the levels of LSD1's substrate (H3K4me2) in cells.

Materials:

  • Cancer cell line of interest (e.g., THP-1)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the test compound for a specified time (e.g., 24-72 hours).

  • Lyse the cells and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the genomic localization of LSD1 and the effect of its inhibition on histone marks at specific gene promoters.

Materials:

  • Cancer cell line of interest

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • Antibodies for immunoprecipitation (e.g., anti-LSD1, anti-H3K4me2)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Treat cells with the test compound or vehicle.

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with the antibody of interest overnight.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

LSD1 Signaling Pathways and the Impact of this compound

LSD1 is integrated into complex signaling networks that control cell fate and function. Chemical probes like this compound are invaluable tools for dissecting these pathways.

The Notch Signaling Pathway

The Notch pathway is a critical regulator of cell differentiation and is frequently dysregulated in cancer. LSD1 has been shown to both positively and negatively regulate Notch signaling depending on the cellular context.[11][12][13] In some cancers, such as small cell lung cancer (SCLC), LSD1 represses the expression of Notch pathway components.[9][14] Inhibition of LSD1 with a chemical probe can lead to the reactivation of Notch signaling, resulting in a more differentiated, less tumorigenic phenotype.

Notch_Pathway LSD1 LSD1 Notch1_Promoter NOTCH1 Promoter LSD1->Notch1_Promoter Represses Notch1 NOTCH1 Notch1_Promoter->Notch1 Transcription Hes1 Hes1 Notch1->Hes1 Activates Differentiation Neuronal Differentiation Hes1->Differentiation Promotes Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibits

Caption: Inhibition of LSD1 by this compound derepresses NOTCH1 transcription.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that LSD1 can positively regulate this pathway.[3][12][15] Inhibition of LSD1 has been demonstrated to decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby attenuating pathway activity. This provides another mechanism by which LSD1 inhibitors can exert their anti-cancer effects.

PI3K_Akt_mTOR_Pathway LSD1 LSD1 PI3K PI3K LSD1->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibits Experimental_Workflow Probe_ID Identify this compound Biochem_Assay Biochemical Assays (Potency, Selectivity) Probe_ID->Biochem_Assay Cellular_Assay Cellular Assays (Target Engagement, Proliferation) Biochem_Assay->Cellular_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, ChIP-seq, RNA-seq) Cellular_Assay->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Pathway_Analysis->In_Vivo_Studies Conclusion Validate LSD1 as a Target In_Vivo_Studies->Conclusion

References

The Selectivity Profile of Lsd1-IN-18: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Lsd1-IN-18, a potent, non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is crucial for researchers in oncology and epigenetics seeking to understand the therapeutic potential and off-target effects of this compound.

This compound, also identified as compound 7 in the primary literature, has demonstrated significant antiproliferative activity in various cancer cell lines. Its efficacy is attributed to the specific inhibition of LSD1, an enzyme frequently overexpressed in tumors and a key regulator of gene expression. Understanding the selectivity of this compound is paramount for predicting its therapeutic window and potential side effects.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified against its primary target, LSD1, and other related enzymes to establish its selectivity. The key parameters, including the inhibition constant (Ki), dissociation constant (Kd), and half-maximal inhibitory concentration (IC50), are summarized below.

Target EnzymeInhibition Constant (Ki)Dissociation Constant (Kd)
LSD10.156 µM0.075 µM
G9a1.2 µMNot Reported

Table 1: Biochemical Inhibitory Activity of this compound. This table summarizes the biochemical potency of this compound against LSD1 and the histone methyltransferase G9a.

Cell LineCancer TypeIC50 (72h)
THP-1Acute Myeloid Leukemia0.16 µM
MDA-MB-231Breast Cancer0.21 µM

Table 2: Cellular Antiproliferative Activity of this compound. This table presents the in-vitro efficacy of this compound in two distinct cancer cell lines after 72 hours of treatment.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and efficacy of this compound.

LSD1/G9a Biochemical Assay

The inhibitory activity of this compound against LSD1 and G9a was determined using a chemiluminescent assay. The protocol is as follows:

  • Enzyme and Substrate Preparation: Recombinant human LSD1 and G9a enzymes were used. A biotinylated histone H3 peptide was utilized as the substrate.

  • Inhibitor Incubation: A series of concentrations of this compound were pre-incubated with the respective enzyme in an assay buffer.

  • Reaction Initiation: The demethylation or methylation reaction was initiated by the addition of the peptide substrate and S-adenosyl methionine (for G9a).

  • Detection: The reaction was stopped, and the product was detected using a specific antibody and a secondary antibody conjugated to horseradish peroxidase (HRP). The chemiluminescent signal was measured using a plate reader.

  • Data Analysis: The Ki values were calculated from the dose-response curves using non-linear regression analysis.

Cellular Proliferation Assay (MTS Assay)

The antiproliferative effects of this compound on the THP-1 leukemia and MDA-MB-231 breast cancer cell lines were assessed using the MTS assay.

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of this compound for 72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.

  • Incubation and Measurement: The plates were incubated to allow for the conversion of the MTS reagent into a formazan product by viable cells. The absorbance was then measured at 490 nm using a microplate reader.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to the evaluation of this compound.

experimental_workflow LSD1 Assay LSD1 Assay G9a Assay G9a Assay Ki Calculation Ki Calculation LSD1 Assay->Ki Calculation MAO-A Assay MAO-A Assay G9a Assay->Ki Calculation MAO-B Assay MAO-B Assay IC50 Calculation IC50 Calculation MAO-A Assay->IC50 Calculation MAO-B Assay->IC50 Calculation THP-1 Proliferation THP-1 Proliferation MDA-MB-231 Proliferation MDA-MB-231 Proliferation THP-1 Proliferation->IC50 Calculation MDA-MB-231 Proliferation->IC50 Calculation This compound This compound This compound->LSD1 Assay Test Concentrations This compound->G9a Assay This compound->MAO-A Assay This compound->MAO-B Assay This compound->THP-1 Proliferation This compound->MDA-MB-231 Proliferation

Workflow for assessing this compound selectivity and efficacy.

LSD1_pathway cluster_nucleus Nucleus Histone H3 Histone H3 H3K4me2 H3K4me2 (Active Mark) Histone H3->H3K4me2 Methyltransferase LSD1 LSD1 H3K4me2->LSD1 Substrate H3K4me1 H3K4me1 (Repressed Mark) LSD1->H3K4me1 Demethylation Gene Silencing Gene Silencing H3K4me1->Gene Silencing This compound This compound This compound->LSD1 Non-covalent Inhibition

Mechanism of LSD1 inhibition by this compound.

Lsd1-IN-18: A Technical Guide to its Impact on Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-18 has emerged as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, impact on gene transcription, and methodologies for its evaluation. Through the inhibition of LSD1, this compound modulates histone methylation, leading to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways. This guide consolidates available quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways affected by this promising therapeutic agent.

Introduction to LSD1 and its Role in Gene Transcription

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation.[1][2] It primarily functions by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[3][4] By demethylating H3K4, LSD1 is a key component of repressive complexes, such as the CoREST complex, leading to gene silencing.[2][5]

Conversely, LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2, a repressive histone mark, often in association with nuclear receptors like the androgen and estrogen receptors.[2][5] Beyond histones, LSD1 targets a range of non-histone proteins, including p53, DNMT1, and STAT3, thereby influencing their stability and function in cellular processes like cell cycle progression, DNA methylation, and signal transduction.[2]

The aberrant overexpression of LSD1 is a common feature in a multitude of cancers, including acute myeloid leukemia, prostate cancer, breast cancer, and small cell lung cancer.[3][6] This overexpression contributes to tumorigenesis by suppressing the expression of tumor suppressor genes and promoting oncogenic pathways, making LSD1 an attractive target for cancer therapy.[5]

This compound: A Selective and Reversible LSD1 Inhibitor

This compound, also referred to as compound 14 in some literature, is a potent, selective, and reversible inhibitor of LSD1.[7] Its inhibitory action on LSD1 leads to an increase in the global levels of H3K4me1/2, thereby reactivating the expression of silenced genes.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (μM)Assay TypeReference
LSD10.18Enzymatic Assay[7]
MAO-A>1Enzymatic Assay[7]
MAO-B>1Enzymatic Assay[7]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference | | :--- | :--- | :--- |[7] | | HepG2 | Liver Cancer | 0.93 |[7] | | HEP3B | Liver Cancer | 2.09 |[7] | | HUH6 | Liver Cancer | 1.43 |[7] | | HUH7 | Liver Cancer | 4.37 |[7] |

Impact of this compound on Gene Transcription

By inhibiting LSD1, this compound directly influences the transcriptional landscape of cancer cells. The primary mechanism is the prevention of H3K4me1/2 demethylation, leading to the reactivation of genes silenced by LSD1.

Reversal of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to suppress the migratory and invasive properties of cancer cells by reversing the EMT process.[7] Treatment with this compound leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal markers N-cadherin and Vimentin.[7]

Lsd1_IN_18 This compound LSD1 LSD1 Inhibition Lsd1_IN_18->LSD1 H3K4me1_2 Increase in H3K4me1/2 LSD1->H3K4me1_2 Gene_Expression Altered Gene Expression H3K4me1_2->Gene_Expression EMT_Reversal EMT Reversal Gene_Expression->EMT_Reversal E_cadherin E-cadherin (Upregulation) EMT_Reversal->E_cadherin N_cadherin N-cadherin (Downregulation) EMT_Reversal->N_cadherin Vimentin Vimentin (Downregulation) EMT_Reversal->Vimentin

Fig. 1: Mechanism of this compound in reversing EMT.
Involvement in Major Signaling Pathways

LSD1 is a critical node in several signaling pathways that are frequently dysregulated in cancer. Inhibition of LSD1 by this compound can therefore have far-reaching effects on cellular signaling.

  • Wnt/β-Catenin Pathway: LSD1 can activate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.[8]

  • mTOR Signaling Pathway: LSD1 has been identified as a negative regulator of autophagy through the mTOR signaling pathway.[3]

cluster_Wnt Wnt/β-Catenin Pathway cluster_mTOR mTOR Signaling Pathway LSD1_Wnt LSD1 Wnt_Activation Wnt Pathway Activation LSD1_Wnt->Wnt_Activation Proliferation Proliferation & Metastasis Wnt_Activation->Proliferation LSD1_mTOR LSD1 mTOR_Activation mTOR Pathway Activation LSD1_mTOR->mTOR_Activation Autophagy_Inhibition Autophagy Inhibition mTOR_Activation->Autophagy_Inhibition Lsd1_IN_18 This compound Lsd1_IN_18->LSD1_Wnt Inhibits Lsd1_IN_18->LSD1_mTOR Inhibits

Fig. 2: this compound's impact on key signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

LSD1 Enzymatic Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[9]

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the LSD1 enzyme to each well.

  • Add the this compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Prepare a reaction mixture containing the H3K4 peptide substrate, HRP, and Amplex Red in assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Dilutions Prepare this compound Dilutions Enzyme Add LSD1 Enzyme to Plate Dilutions->Enzyme Preincubation Pre-incubate with This compound Enzyme->Preincubation Initiate Initiate Reaction Preincubation->Initiate Reaction_Mix Prepare Substrate/ HRP/Amplex Red Mix Reaction_Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate IC50 Measure->Calculate

Fig. 3: Workflow for the LSD1 enzymatic assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to LSD1 in a cellular context.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS, protease inhibitors

  • Equipment for heating and cooling samples

  • Western blotting reagents and antibodies against LSD1

Procedure:

  • Treat cultured cells with this compound or vehicle control.

  • Harvest and resuspend the cells in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures.

  • Cool the samples and lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

  • Analyze the amount of soluble LSD1 in each sample by Western blotting.

  • A shift in the melting curve of LSD1 in the presence of this compound indicates target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Marks

ChIP-seq is employed to identify the genomic regions where H3K4me1/2 levels are altered upon treatment with this compound.[10][11]

Materials:

  • Cancer cells treated with this compound or vehicle

  • Formaldehyde for cross-linking

  • Buffers for cell lysis and chromatin shearing

  • Antibodies against H3K4me1 and H3K4me2

  • Protein A/G magnetic beads

  • Reagents for DNA purification and library preparation for sequencing

Procedure:

  • Cross-link proteins to DNA in treated cells using formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitate the chromatin fragments using antibodies specific for H3K4me1 or H3K4me2.

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Prepare a DNA library and perform high-throughput sequencing.

  • Analyze the sequencing data to identify genomic regions with differential enrichment of H3K4me1/2 between treated and control samples.

Crosslink Cross-link Proteins to DNA Shear Lyse Cells & Shear Chromatin Crosslink->Shear IP Immunoprecipitate with H3K4me1/2 Antibodies Shear->IP Reverse Reverse Cross-links & Purify DNA IP->Reverse Library Prepare DNA Library & Sequence Reverse->Library Analysis Data Analysis Library->Analysis

Fig. 4: Workflow for ChIP-seq analysis.

Conclusion

This compound represents a significant advancement in the development of targeted epigenetic therapies. Its ability to selectively and reversibly inhibit LSD1 leads to the reactivation of critical tumor suppressor genes and the disruption of oncogenic signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other LSD1 inhibitors in the fight against cancer. Further studies are warranted to explore its efficacy in a broader range of cancer models and to elucidate the full spectrum of its impact on the cancer epigenome.

References

Methodological & Application

Application Notes and Protocols for Assessing the Cellular Activity of Lsd1-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] By removing these methyl marks, LSD1 can act as both a transcriptional co-repressor and co-activator, influencing a wide range of cellular processes including differentiation, proliferation, and stem cell pluripotency.[3][4] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[5][6] Lsd1-IN-18 is a potent and selective inhibitor of LSD1. These application notes provide a comprehensive overview and detailed protocols for assessing the cellular activity of this compound.

Mechanism of Action

This compound inhibits the demethylase activity of LSD1. This inhibition leads to an increase in the global levels of H3K4me1/2, which are marks associated with active transcription.[7][8] The accumulation of these marks at gene promoters and enhancers can alter gene expression, leading to the induction of cell cycle arrest, apoptosis, and cellular differentiation in cancer cells.

Signaling Pathways

LSD1 is involved in the regulation of several key signaling pathways. Its inhibition by this compound can therefore have pleiotropic effects on cellular function.

LSD1_Signaling_Pathways cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 (Active Transcription) LSD1->H3K4me2 demethylates Apoptosis Apoptosis LSD1->Apoptosis inhibits Differentiation Differentiation LSD1->Differentiation inhibits Notch Notch Signaling LSD1->Notch regulates PI3K_Akt_mTOR PI3K/Akt/mTOR Signaling LSD1->PI3K_Akt_mTOR regulates p21 p21 H3K4me2->p21 activates G1_S_Phase G1/S Phase Progression p21->G1_S_Phase inhibits Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 inhibits

Figure 1: Simplified signaling pathway of LSD1 inhibition.

Data Presentation

The following tables summarize representative quantitative data for potent LSD1 inhibitors in various cancer cell lines. While specific data for this compound is not publicly available, its activity is expected to be in a similar range to these compounds.

Table 1: In Vitro Inhibitory Activity of Selected LSD1 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
ORY-1001 (Iadademstat)LSD118Biochemical[5]
GSK2879552LSD119Biochemical
SP-2577 (Seclidemstat)LSD113Biochemical[9]
Compound 14LSD1180Biochemical[9]
JBI-802LSD1/HDAC6/850 (LSD1)Biochemical[5]

Table 2: Anti-proliferative Activity of Selected LSD1 Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 14HepG2Liver Cancer0.93
Compound 14HEP3BLiver Cancer2.09[9]
Compound 14HUH6Liver Cancer1.43[9]
Compound 14HUH7Liver Cancer4.37[9]
Compound 17iMCF-7Breast Cancer0.065
Compound 17iMGC-803Gastric Cancer0.065[10]
LTM-1MV-4-11Leukemia0.16[11]

Experimental Protocols

The following are detailed protocols for key cell-based assays to determine the activity of this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Cell-Based Assays start Start cell_culture Cell Culture (e.g., MCF-7, HepG2) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment proliferation Cell Proliferation Assay (e.g., MTT, SRB) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot (H3K4me2 levels) treatment->western_blot data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2: General workflow for assessing this compound activity.
Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for H3K4me2 Levels

This protocol assesses the target engagement of this compound by measuring the levels of its substrate, H3K4me2.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound or vehicle control for 24-48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K4me2 and total Histone H3 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the cellular activity of this compound. By employing these assays, scientists can effectively characterize the anti-proliferative, pro-apoptotic, and cell cycle-modifying effects of this LSD1 inhibitor, as well as confirm its on-target activity through the analysis of histone methylation marks. These studies are crucial for the continued development and understanding of LSD1 inhibitors as potential cancer therapeutics.

References

determining the IC50 of Lsd1-IN-18 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Determining the IC50 of LSD1 Inhibitors in Different Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate, and breast cancer, where it contributes to tumor progression by silencing tumor suppressor genes and promoting oncogenic transcriptional programs.[2][3] This makes LSD1 an attractive therapeutic target for cancer treatment.

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a pharmacological agent. It represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[4] Determining the IC50 is a foundational step in the preclinical assessment of novel inhibitors.

This document provides a detailed protocol for determining the IC50 of LSD1 inhibitors in various cancer cell lines, using the well-characterized inhibitor GSK2879552 as a representative example. The methodologies described herein are broadly applicable to other small molecule inhibitors, including compounds such as LSD1-IN-18.

LSD1 Signaling and Mechanism of Action in Cancer

LSD1 primarily functions within large multiprotein complexes, such as the CoREST and NuRD complexes, to regulate gene expression.[5] Its primary role is the demethylation of mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active transcription, leading to transcriptional repression.[6] However, when complexed with the androgen or estrogen receptor, its substrate specificity can switch to H3K9me1/2, resulting in transcriptional activation.[1][6]

In cancer, the aberrant activity of LSD1 contributes to pathogenesis through several mechanisms:

  • Oncogene Activation: By demethylating H3K9, LSD1 can activate the expression of oncogenes.

  • Tumor Suppressor Silencing: By demethylating H3K4, LSD1 represses the expression of tumor suppressor genes like p53.[2]

  • Lineage Plasticity and Drug Resistance: LSD1 has been implicated in therapy-induced lineage plasticity, contributing to the development of resistance to targeted therapies.

  • Regulation of Signaling Pathways: LSD1 modulates key oncogenic signaling pathways, including Wnt/β-Catenin, PI3K/AKT, and Notch signaling.

The inhibition of LSD1 is designed to reverse these epigenetic changes, thereby restoring normal gene expression patterns, inducing cancer cell differentiation, and inhibiting proliferation.

LSD1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_histone Histone H3 Tail cluster_cellular_effects Cellular Outcomes LSD1 LSD1 Inhibitor (e.g., GSK2879552) LSD1_Complex LSD1/CoREST Complex LSD1->LSD1_Complex Inhibits H3K4me2 H3K4me2 (Active Mark) LSD1_Complex->H3K4me2 Demethylates H3K4 H3K4 (Repressed) H3K4me2->H3K4 GeneRepression Gene Repression H3K4->GeneRepression TumorSuppressor Tumor Suppressor Genes (e.g., p53 targets) GeneActivation Gene Activation TumorSuppressor->GeneActivation GeneRepression->TumorSuppressor Suppresses Differentiation Cell Differentiation GeneActivation->Differentiation Apoptosis Apoptosis GeneActivation->Apoptosis Proliferation Proliferation Inhibition GeneActivation->Proliferation Experimental_Workflow A 1. Cell Culture Grow cells to log phase B 2. Cell Seeding Plate cells in 96-well plate (1,000-10,000 cells/well) A->B C 3. Cell Adhesion Incubate 24 hours (for adherent cells) B->C E 5. Drug Treatment Add drug dilutions to wells (include vehicle control) C->E D 4. Drug Preparation Prepare serial dilutions of LSD1 inhibitor D->E F 6. Incubation Incubate for desired period (e.g., 72 hours to 10 days) E->F G 7. Viability Assay Add CellTiter-Glo® reagent and incubate F->G H 8. Data Acquisition Read luminescence on a plate reader G->H I 9. Data Analysis Calculate IC50 value H->I Data_Analysis_Workflow A 1. Raw Luminescence Data (RLU per well) B 2. Background Subtraction Subtract average RLU of 'no cell' control A->B C 3. Normalization Express data as % viability relative to vehicle control B->C E 5. Curve Fitting Plot % Viability vs. Log[Inhibitor] and fit a sigmoidal curve C->E D 4. Log Transformation Transform inhibitor concentrations to Log10 scale D->E F 6. IC50 Determination Calculate the concentration that corresponds to 50% viability E->F

References

Application Notes and Protocols for Lsd1-IN-18 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Lsd1-IN-18, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in chromatin immunoprecipitation (ChIP) experiments. The provided protocols and data will enable researchers to effectively probe the epigenetic landscape and understand the role of LSD1 in gene regulation.

Introduction to this compound

This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound allows for the study of the dynamic regulation of histone methylation and its impact on gene expression in various biological processes and disease states, particularly in cancer.

Mechanism of Action

LSD1 functions as a transcriptional co-repressor or co-activator depending on the protein complex it is associated with. As a component of the CoREST and NuRD complexes, LSD1 typically demethylates H3K4me1/2, leading to transcriptional repression. Conversely, when complexed with nuclear hormone receptors like the androgen receptor, it can demethylate H3K9me1/2, resulting in transcriptional activation. Inhibition of LSD1 by this compound is expected to lead to an increase in global and locus-specific levels of H3K4me1/2 and H3K9me1/2, thereby altering the expression of LSD1 target genes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Various LSD1 Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
GSK-LSD1 (OG-668)LSD17.6HTRF[1]
SP-2509LSD12500HTRF[1]
Tranylcypromine (TCP)LSD15600HTRF[1]
NCL1LSD1Higher than TCPNot specified[2]

Table 2: Cellular Effects of LSD1 Inhibition on Histone Methylation

InhibitorCell LineTreatmentEffect on H3K4me2Effect on H3K9me2Reference
GSK-LSD1Epidermal ProgenitorsNot specifiedGlobal increase (approx. 6%)Not specified
SP2509Esophageal Squamous Carcinoma Cells≥5 µM for 3 daysIncreasedIncreased
CBB1007F9 teratocarcinoma cells1-5 µM (IC50)IncreasedNot specified
TCPRetinal ExplantsNot specified~2-fold increase at specific promotersNo significant change[3]

Signaling Pathways Involving LSD1

LSD1 is implicated in several key signaling pathways. Inhibition of LSD1 with this compound can be used to study the epigenetic regulation of these pathways.

TGF-β Signaling Pathway

LSD1 can act as a co-repressor of TGF-β target genes. Inhibition of LSD1 can lead to the de-repression of these genes, impacting processes like epithelial-mesenchymal transition (EMT).

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_Receptor TGF-beta_Receptor TGF-beta->TGF-beta_Receptor Binds SMAD2_3 SMAD2/3 TGF-beta_Receptor->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex SMAD Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex LSD1 LSD1 SMAD_Complex->LSD1 Recruits Target_Gene Target Gene LSD1->Target_Gene Demethylates H3K4me2 Transcription_Repression Transcriptional Repression Target_Gene->Transcription_Repression

LSD1's role in TGF-β mediated transcriptional repression.

mTOR Signaling Pathway

LSD1 can negatively regulate the mTOR signaling pathway, a central regulator of cell growth and proliferation.

mTOR_pathway cluster_cytoplasm Cytoplasm LSD1 LSD1 PI3K PI3K LSD1->PI3K Inhibits Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell_Growth mTORC1->Cell_Growth Promotes

LSD1's inhibitory effect on the PI3K/Akt/mTOR pathway.

Notch Signaling Pathway

LSD1 can act as a positive regulator of the Notch signaling pathway, which is critical for cell fate decisions.

Notch_pathway cluster_nucleus Nucleus LSD1 LSD1 Notch_Target_Promoter Notch Target Gene Promoter LSD1->Notch_Target_Promoter Binds to Notch_Signaling Notch Signaling Activation Notch_Target_Promoter->Notch_Signaling

LSD1 positively regulates Notch signaling.

Experimental Protocols

Note: The following is a general protocol for Chromatin Immunoprecipitation (ChIP) using an LSD1 inhibitor. It is crucial to optimize inhibitor concentration, treatment time, and antibody concentrations for your specific cell type and experimental conditions.

Materials

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture reagents

  • Formaldehyde (37%)

  • Glycine

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication buffer

  • ChIP dilution buffer

  • Antibodies:

    • Anti-H3K4me2

    • Anti-H3K9me2

    • Normal Rabbit/Mouse IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR reagents

Experimental Workflow

ChIP_Workflow A 1. Cell Culture and Treatment (with this compound or vehicle) B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis and Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (with specific antibody) C->D E 5. Washing D->E F 6. Elution and Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. qPCR Analysis G->H

General workflow for a ChIP experiment.

Detailed Protocol

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to reach 80-90% confluency at the time of harvesting.

    • Treat cells with the desired concentration of this compound or vehicle control for a predetermined duration (e.g., 24-48 hours). Optimization of concentration and time is critical.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells and lyse them in cell lysis buffer.

    • Isolate nuclei and resuspend in nuclear lysis buffer.

    • Sonicate the chromatin to obtain DNA fragments in the range of 200-500 bp. Optimize sonication conditions for your cell type.

  • Immunoprecipitation:

    • Dilute the sheared chromatin in ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the primary antibody (anti-H3K4me2, anti-H3K9me2, or IgG control) overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Wash the bead-antibody-chromatin complexes sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using elution buffer.

    • Reverse the cross-links by incubating at 65°C for at least 6 hours or overnight.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known LSD1 target genes and a negative control region.

    • Analyze the data to determine the relative enrichment of the histone mark at the target loci.

Troubleshooting and Optimization

  • Low ChIP Signal: Optimize antibody concentration, sonication conditions, and washing steps.

  • High Background: Increase the stringency of the washes, pre-clear the chromatin for a longer duration, or use a lower antibody concentration.

  • Inefficient Chromatin Shearing: Optimize sonication power and time. Check the fragment size on an agarose gel.

  • Inhibitor Activity: Confirm the activity of this compound by performing a dose-response experiment and assessing global changes in H3K4me2 or H3K9me2 levels by Western blot.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of LSD1 in chromatin biology and its implications in health and disease.

References

Application Notes and Protocols for Lsd1-IN-18 in Myeloid Differentiation of AML

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] LSD1 is a critical epigenetic regulator in hematopoiesis and is frequently overexpressed in acute myeloid leukemia (AML), where it contributes to a block in myeloid differentiation, thereby promoting leukemogenesis.[3][4] Inhibition of LSD1 has emerged as a promising therapeutic strategy to overcome this differentiation blockade and induce the maturation of leukemic blasts.[3][5]

Lsd1-IN-18 is a potent, non-covalent, and selective inhibitor of LSD1.[6] These application notes provide a comprehensive guide for utilizing this compound to study myeloid differentiation in AML cell lines. The included data, protocols, and pathway diagrams are intended to facilitate research into the therapeutic potential of LSD1 inhibition in AML.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell LineReference
Ki 0.156 µM-[6]
Kd 0.075 µM-[6]
IC50 (72h) 0.16 µMTHP-1 (AML)[6]
IC50 (72h) 0.21 µMMDA-MB-231[6]
Table 2: Expected Effects of LSD1 Inhibition on Myeloid Differentiation Markers in AML
MarkerChange upon LSD1 InhibitionMethod of DetectionReferences
CD11b UpregulationFlow Cytometry, RT-PCR[7][8]
CD86 UpregulationFlow Cytometry, RT-PCR[7]
c-Kit DownregulationFlow Cytometry[1]
H3K4me2 Global or Gene-Specific IncreaseWestern Blot, ChIP-qPCR[9][10]
H3K9me2 VariableWestern Blot, ChIP-qPCR[11]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways affected by LSD1 inhibition and a typical experimental workflow for studying the effects of this compound on AML cell differentiation.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 GFI1 GFI1 LSD1->GFI1 interaction CoREST CoREST Complex LSD1->CoREST forms complex H3K4me2 H3K4me2 LSD1->H3K4me2 demethylation PU1 PU.1 GFI1->PU1 CEBPA C/EBPα GFI1->CEBPA Proliferation Leukemic Proliferation GFI1->Proliferation CoREST->GFI1 interacts with Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) PU1->Myeloid_Genes CEBPA->Myeloid_Genes Differentiation Myeloid Differentiation Myeloid_Genes->Differentiation Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 inhibits

Caption: LSD1 inhibition by this compound promotes myeloid differentiation.

mTOR_Signaling_Pathway cluster_cell AML Cell LSD1 LSD1 IRS1 IRS1 LSD1->IRS1 ERK ERK1/2 IRS1->ERK mTORC1 mTORC1 ERK->mTORC1 Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Differentiation_Block Differentiation Block mTORC1->Differentiation_Block Myeloid_Differentiation Myeloid Differentiation Differentiation_Block->Myeloid_Differentiation relieves block Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 inhibits

Caption: this compound may overcome resistance by modulating the mTORC1 pathway.

Experimental_Workflow cluster_assays Differentiation Assays cluster_mechanism Mechanistic Studies Start Start: AML Cell Culture (e.g., THP-1, MOLM-13) Treatment Treat with this compound (e.g., 0.1 - 1 µM) and Vehicle Control Start->Treatment Incubation Incubate for 24-96 hours Treatment->Incubation Morphology Morphological Analysis (Wright-Giemsa Stain) Incubation->Morphology Flow Flow Cytometry (CD11b, CD86) Incubation->Flow RT_PCR Gene Expression (qRT-PCR for ITGAM, CD86) Incubation->RT_PCR Western Western Blot (LSD1, H3K4me2, p-mTOR) Incubation->Western Co_IP Co-Immunoprecipitation (LSD1-GFI1 interaction) Incubation->Co_IP Analysis Data Analysis and Interpretation Morphology->Analysis Flow->Analysis RT_PCR->Analysis Western->Analysis Co_IP->Analysis

Caption: Experimental workflow for studying this compound in AML.

Experimental Protocols

AML Cell Culture
  • Cell Lines: THP-1 (ATCC® TIB-202™), MOLM-13 (DSMZ ACC 554).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density between 2 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Split cultures every 2-3 days to maintain logarithmic growth.

This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Working Concentrations: Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 1 µM. A vehicle control (DMSO) should be run in parallel at the same final concentration as the highest this compound dose.

  • Treatment: Seed AML cells at a density of 2-5 x 10^5 cells/mL and add the desired concentration of this compound or vehicle control. Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).

Assessment of Myeloid Differentiation

a) Morphological Analysis by Wright-Giemsa Staining

  • Purpose: To observe morphological changes indicative of myeloid differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear segmentation, and cytoplasmic granulation.

  • Procedure:

    • Harvest ~1-2 x 10^5 cells by centrifugation (300 x g, 5 minutes).

    • Resuspend the cell pellet in 100-200 µL of PBS.

    • Prepare cytospin slides by centrifuging the cell suspension onto a glass slide.

    • Air dry the slides completely.

    • Fix the cells in absolute methanol for 1 minute.

    • Immerse the slide in Wright-Giemsa stain solution for 2-3 minutes.

    • Transfer the slide to a phosphate buffer solution (pH 6.8) for 2-5 minutes.

    • Rinse the slide with deionized water and allow it to air dry.

    • Examine the slides under a light microscope.

b) Immunophenotyping by Flow Cytometry

  • Purpose: To quantify the expression of cell surface markers of myeloid differentiation (e.g., CD11b, CD86).

  • Procedure:

    • Harvest ~5 x 10^5 cells per sample by centrifugation.

    • Wash the cells once with ice-cold FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add fluorochrome-conjugated antibodies against human CD11b and CD86 (and appropriate isotype controls) at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 1 mL of FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer.

Mechanistic Studies

a) Western Blotting

  • Purpose: To assess changes in the protein levels of LSD1, histone methylation marks (H3K4me2), and signaling proteins (e.g., total and phosphorylated mTOR).

  • Procedure:

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-p-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

b) Co-Immunoprecipitation (Co-IP)

  • Purpose: To investigate the effect of this compound on the interaction between LSD1 and the transcription factor GFI1.

  • Procedure:

    • Lyse cells in a non-denaturing Co-IP buffer.

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-LSD1 antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with Co-IP buffer.

    • Elute the bound proteins by boiling in Laemmli buffer.

    • Analyze the eluates by Western blotting using antibodies against LSD1 and GFI1.

Conclusion

This compound is a valuable tool for investigating the role of LSD1 in AML pathogenesis and for exploring the therapeutic potential of inducing myeloid differentiation. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms underlying the anti-leukemic effects of LSD1 inhibition. As with all chemical inhibitors, it is crucial to include appropriate controls and to validate findings using multiple experimental approaches.

References

Application Notes and Protocols: Assessing the Effects of LSD1-IN-18 on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator frequently overexpressed in various cancers, where it plays a crucial role in tumor progression and cell proliferation.[1][2][3][4] LSD1-IN-18 is a potent and selective inhibitor of LSD1. These application notes provide a comprehensive set of protocols to assess the effects of this compound on cell proliferation. The methodologies detailed include colorimetric assays for cell viability (MTT), DNA synthesis measurement (BrdU incorporation), and long-term proliferative potential (colony formation assay). Additionally, a protocol for Western blotting is provided to investigate the molecular mechanisms underlying the observed effects, such as alterations in cell cycle regulatory proteins. This document is intended to guide researchers in the systematic evaluation of this compound and other similar inhibitors in a cancer research or drug development setting.

Introduction

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[4] By removing these methyl groups, LSD1 acts as either a transcriptional repressor or activator, thereby regulating the expression of genes involved in critical cellular processes such as differentiation, cell proliferation, and stemness.[4][5][6] Its overexpression has been linked to poor prognosis in numerous malignancies, including breast, prostate, and lung cancer, making it an attractive therapeutic target.[3][7]

Inhibition of LSD1 has been shown to suppress cancer cell growth, induce cell cycle arrest, and promote differentiation.[2][4][7] this compound is a small molecule inhibitor designed to target the catalytic activity of LSD1. Evaluating its efficacy requires robust and reproducible methods to quantify its impact on cell proliferation. This document outlines detailed protocols for three standard assays: the MTT assay, the BrdU incorporation assay, and the colony formation assay. Furthermore, to elucidate the mechanism of action, a protocol for Western blot analysis of key cell cycle proteins is included. Inhibition of LSD1 has been shown to affect signaling pathways such as PI3K/AKT and to upregulate cell cycle inhibitors like p21.[7][8][9]

Materials and Reagents

General:

  • Appropriate cancer cell line (e.g., SKOV3, 786-O, CAKI-1, HSC-3)

  • Complete cell culture medium (e.g., McCoy's 5A, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • This compound (or other LSD1 inhibitors like SP2509, GSK-LSD1)

  • DMSO (vehicle control)

  • 96-well, 24-well, and 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

MTT Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[11]

  • Microplate reader.

BrdU Assay:

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM).[12]

  • Fixing/Denaturing Solution.[12][13]

  • Anti-BrdU detection antibody.[13][14]

  • HRP-conjugated secondary antibody.[13]

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.[13]

  • Stop solution (e.g., 2 M H2SO4).[13]

Colony Formation Assay:

  • Trypsin-EDTA solution.

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol).

Western Blotting:

  • RIPA lysis buffer with protease and phosphatase inhibitors.[15][16]

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.[15]

  • SDS-PAGE gels.

  • PVDF membranes.[17]

  • Transfer buffer.[15]

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).[15][17]

  • Primary antibodies (e.g., anti-LSD1, anti-p21, anti-Cyclin D1, anti-CDK2, anti-β-actin).[17][18]

  • HRP-conjugated secondary antibody.[17]

  • Chemiluminescent HRP substrate.[17]

  • Imaging system.

Experimental Workflow

The overall workflow for assessing the antiproliferative effects of this compound involves treating cultured cancer cells with the inhibitor and then subjecting them to various assays to measure viability, DNA synthesis, and long-term survival.

G Experimental Workflow for Assessing this compound Effects cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Proliferation Assessment cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells into Plates (6, 24, or 96-well) cell_culture->cell_seeding treatment 3. Treat with this compound (Varying concentrations and time points) cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt 4. Assay Performance brdu BrdU Assay (DNA Synthesis) treatment->brdu 4. Assay Performance colony Colony Formation Assay (Clonogenic Survival) treatment->colony 4. Assay Performance western Western Blot (Protein Expression) treatment->western 4. Assay Performance data_analysis 5. Quantify Results (Absorbance, Colony Count, Band Density) mtt->data_analysis brdu->data_analysis colony->data_analysis western->data_analysis conclusion 6. Draw Conclusions data_analysis->conclusion

Caption: Overall experimental workflow for evaluating this compound.

Detailed Experimental Protocols

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[10]

  • Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a blank control with medium only.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570-590 nm using a microplate reader.[10]

  • Analysis: Subtract the background absorbance from the blank wells. Calculate cell viability as a percentage of the vehicle-treated control.

BrdU Incorporation Assay

This assay quantifies cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA during the S-phase of the cell cycle.[13][14][19]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 3.1).

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[12]

  • Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[12][13]

  • Antibody Incubation: Remove the fixing solution and wash the wells with wash buffer. Add 100 µL of anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.[13]

  • Secondary Antibody: Wash the wells 2-3 times. Add 100 µL of HRP-labeled secondary antibody and incubate for 1 hour.[13]

  • Detection: Wash the wells 3 times. Add 100 µL of TMB substrate and monitor color development for 5-30 minutes. Stop the reaction by adding 100 µL of stop solution.[13]

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle-treated control.

Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to undergo sustained proliferation and form a colony, providing a measure of long-term cell survival. A colony is typically defined as a cluster of at least 50 cells.

Protocol:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be optimized for each cell line.

  • Treatment: Allow cells to attach overnight, then treat with different concentrations of this compound for 24 hours.

  • Incubation: After 24 hours, replace the drug-containing medium with fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS. Fix the colonies with 10% neutral buffered formalin or methanol for 15 minutes. Stain with 0.5% crystal violet solution for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of visible colonies (containing ≥50 cells) in each well.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and signaling pathways following treatment with this compound.[17]

Protocol:

  • Cell Lysis: Culture and treat cells in 6-well plates or larger dishes. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes at 100°C.[17][20]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[15][17]

  • Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[15][17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, p21, Cyclin D1, CDK2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]

  • Detection: Wash the membrane again with TBST. Apply a chemiluminescent HRP substrate and capture the signal using an imaging system.[17]

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM) % Viability (24h) % Viability (48h) % Viability (72h)
Vehicle (DMSO) 100 ± 5.2 100 ± 6.1 100 ± 4.8
0.1 98 ± 4.9 95 ± 5.5 92 ± 6.3
1.0 92 ± 6.0 85 ± 5.8 78 ± 5.1
10.0 75 ± 5.4 60 ± 4.7 45 ± 4.2
50.0 50 ± 4.1 35 ± 3.9 22 ± 3.5
100.0 38 ± 3.8 21 ± 3.2 10 ± 2.1

Data presented as Mean ± SD from three independent experiments.

Table 2: Effect of this compound on DNA Synthesis (BrdU Assay at 48h)

Concentration (µM) Absorbance (450 nm) % BrdU Incorporation
Vehicle (DMSO) 1.25 ± 0.08 100 ± 6.4
1.0 1.05 ± 0.07 84 ± 5.6
10.0 0.78 ± 0.05 62 ± 4.0
50.0 0.45 ± 0.04 36 ± 3.2

Data presented as Mean ± SD.

Table 3: Effect of this compound on Clonogenic Survival

Concentration (µM) Colony Count Surviving Fraction
Vehicle (DMSO) 150 ± 12 1.00
1.0 115 ± 9 0.77
10.0 68 ± 7 0.45
50.0 22 ± 4 0.15

Data presented as Mean ± SD.

Mechanism of Action & Signaling Pathway

LSD1 inhibition has been demonstrated to suppress cancer cell growth by inducing cell cycle arrest.[7] This is often achieved by upregulating the expression of cyclin-dependent kinase inhibitors, such as p21.[7][18] Upregulation of p21 can inhibit the activity of Cyclin/CDK complexes (like Cyclin D1/CDK2), which are essential for the transition from the G1 to the S phase of the cell cycle.[7][18] This leads to an accumulation of cells in the G1 phase, thereby halting proliferation.[7][18] Additionally, LSD1 has been shown to activate the PI3K/AKT signaling pathway, a major driver of cell proliferation and survival; thus, its inhibition can suppress this pathway.[8][9]

G cluster_pathway LSD1 Inhibition and Cell Cycle Arrest LSD1_IN_18 This compound LSD1 LSD1 LSD1_IN_18->LSD1 Inhibits p21_promoter p21 (CDKN1A) Promoter LSD1->p21_promoter Represses (via H3K4 demethylation) p21_protein p21 Protein p21_promoter->p21_protein Upregulates Expression Cyclin_CDK Cyclin D1 / CDK2 Complex p21_protein->Cyclin_CDK Inhibits G1_S_Transition G1/S Phase Transition Cyclin_CDK->G1_S_Transition Promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Leads to

Caption: LSD1 inhibition leads to cell cycle arrest.

References

Application Notes and Protocols for Lsd1-IN-18 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lsd1-IN-18 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in a variety of cancers. LSD1 plays a crucial role in tumorigenesis by altering gene expression through the demethylation of histone and non-histone proteins, leading to cancer cell proliferation, differentiation block, and metastasis.[1][2][3][4] Inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for the use of this compound in combination with other cancer therapies, based on preclinical and clinical data from studies with potent and selective LSD1 inhibitors.

Note: As specific published data on this compound in combination therapies is limited, the following information is based on studies conducted with other well-characterized LSD1 inhibitors such as GSK2879552, ORY-1001 (Iadademstat), and SP2509 (HCI-2509). These data and protocols should serve as a valuable guide for designing and conducting experiments with this compound.

Rationale for Combination Therapies

The therapeutic efficacy of LSD1 inhibitors can be enhanced when used in combination with other anti-cancer agents. This approach can lead to synergistic effects, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent. Several successful combination strategies have been identified in preclinical and clinical studies.

Combination Strategies and Supporting Data

Combination with All-Trans Retinoic Acid (ATRA) in Acute Myeloid Leukemia (AML)

Rationale: LSD1 inhibition can reactivate the ATRA differentiation pathway in AML cells, suggesting a synergistic anti-leukemic effect.[2]

Quantitative Data Summary:

Cell LineTreatmentIC50 (nM)EffectReference
MOLM-13GSK2879552~10Growth Inhibition[5]
MOLM-13GSK2879552 + 100 nM ATRA<10Enhanced Growth Inhibition[5]
OCI-AML3GSK2879552~50Growth Inhibition[5]
OCI-AML3GSK2879552 + 100 nM ATRA<50Enhanced Growth Inhibition[5]

In vivo, the combination of an LSD1 inhibitor and ATRA significantly reduced the engraftment of primary human AML cells in mice.[6]

Combination with BET Inhibitors in Castration-Resistant Prostate Cancer (CRPC)

Rationale: LSD1 and BRD4 (a BET protein) are part of a network that drives oncogenic gene expression in CRPC. Co-inhibition of LSD1 and BET proteins shows strong synergy in disrupting this network.[7]

Quantitative Data Summary:

Cell LineTreatmentEffect on Cell GrowthReference
22RV1GSK2879552 + i-BET762Synergistic repression of cell growth[7]
22RV1ORY-1001 + i-BET762Synergistic repression of cell growth[7]
Combination with Immunotherapy (Anti-PD-1)

Rationale: LSD1 inhibition can enhance anti-tumor immunity by increasing the expression of T-cell attracting chemokines and sensitizing tumors to immune checkpoint blockade.[6]

Quantitative Data Summary:

Cancer ModelTreatmentTumor Growth Inhibition (TGI)Reference
MelanomaORY-1001 + anti-PD-154% higher TGI than anti-PD-1 alone[6]
Combination with HDAC Inhibitors in Ewing Sarcoma

Rationale: LSD1 and histone deacetylases (HDACs) are components of the NuRD co-repressor complex, which is crucial for the oncogenic activity of the EWS-FLI1 fusion protein in Ewing Sarcoma.[2] Dual inhibition disrupts this complex and shows synergistic anti-tumor effects.

Quantitative Data Summary:

Cell LineTreatmentCombination Index (CI)EffectReference
A673SP2509 + Romidepsin< 1Synergy[2]
SK-N-MCSP2509 + Romidepsin< 1Synergy[2]

Signaling Pathways

Inhibition of LSD1 in combination with other therapies affects multiple signaling pathways crucial for cancer cell survival and proliferation.

LSD1_Combination_Therapy_Signaling LSD1 LSD1 Differentiation Cellular Differentiation LSD1->Differentiation Blocks Oncogenic_Transcription Oncogenic Transcription LSD1->Oncogenic_Transcription Promotes ATRA ATRA ATRA->Differentiation Promotes BETi BET Inhibitor BETi->Oncogenic_Transcription Inhibits HDACi HDAC Inhibitor Apoptosis Apoptosis HDACi->Apoptosis Promotes Anti_PD1 Anti-PD-1 Immune_Response Anti-tumor Immune Response Anti_PD1->Immune_Response Enhances Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibits Lsd1_IN_18->Differentiation Synergizes with ATRA Lsd1_IN_18->Apoptosis Synergizes with HDACi Lsd1_IN_18->Immune_Response Enhances effect of Anti-PD-1 Lsd1_IN_18->Oncogenic_Transcription Synergizes with BETi Tumor_Growth Tumor Growth Inhibition Differentiation->Tumor_Growth Apoptosis->Tumor_Growth Immune_Response->Tumor_Growth Oncogenic_Transcription->Tumor_Growth

Caption: Signaling pathways affected by this compound in combination therapies.

Experimental Protocols

The following are generalized protocols based on methodologies from published studies with LSD1 inhibitors. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (e.g., using CellTiter-Glo®)

Objective: To determine the effect of this compound alone and in combination with another agent on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MOLM-13 for AML, 22RV1 for prostate cancer)

  • This compound

  • Combination agent (e.g., ATRA, BET inhibitor)

  • Cell culture medium and supplements

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound and the combination agent in cell culture medium.

  • Treat cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy can be calculated using methods such as the Bliss Independence model or the Chou-Talalay method.[5]

Western Blot Analysis for Target Engagement

Objective: To confirm the inhibition of LSD1 activity by measuring the levels of its histone mark target, H3K4me2.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me2, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add chemiluminescent substrate.

  • Visualize protein bands using an imaging system.

  • Quantify band intensities and normalize H3K4me2 levels to total H3.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Cancer cell line for implantation

  • This compound formulated for in vivo delivery

  • Combination agent formulated for in vivo delivery

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).

  • Administer treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection & Culture Treatment Treatment with This compound +/- Combo Agent Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay WB_Analysis Western Blot for Target Engagement (H3K4me2) Treatment->WB_Analysis Xenograft Xenograft Model Establishment Viability_Assay->Xenograft Promising results lead to InVivo_Treatment In Vivo Treatment Regimen Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Monitoring InVivo_Treatment->Tumor_Measurement ExVivo_Analysis Ex Vivo Analysis of Tumors Tumor_Measurement->ExVivo_Analysis

Caption: A typical experimental workflow for evaluating this compound in combination therapy.

Conclusion

This compound, as a potent LSD1 inhibitor, holds significant promise for use in combination cancer therapies. The preclinical and clinical data for other selective LSD1 inhibitors strongly support the rationale for combining this compound with various agents, including differentiating agents, epigenetic modulators, and immunotherapies. The protocols and data presented here provide a solid foundation for researchers to explore the full therapeutic potential of this compound in synergistic anti-cancer strategies. Careful experimental design and optimization of the provided protocols will be essential for successful outcomes.

References

Application Notes and Protocols for Lsd1-IN-18 in SCLC Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of LSD1-IN-18, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in Small Cell Lung Cancer (SCLC) xenograft models. The protocols detailed below are designed to facilitate the investigation of this compound's therapeutic efficacy and mechanism of action in a robust and reproducible manner.

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy with limited treatment options and a poor prognosis.[1] Lysine-Specific Demethylase 1 (LSD1), a histone demethylase, is frequently overexpressed in SCLC and plays a crucial role in maintaining the neuroendocrine phenotype, making it a promising therapeutic target.[2][3] LSD1 inhibitors have demonstrated preclinical activity in SCLC models by inducing a neuroendocrine-to-mesenchymal transition, thereby suppressing tumor growth.[1][4]

The primary mechanism of action for LSD1 inhibitors in SCLC involves the reactivation of the NOTCH signaling pathway.[1][2][3][5] LSD1 normally suppresses NOTCH1 expression.[5] Inhibition of LSD1 leads to increased NOTCH1 signaling, which in turn downregulates the expression of Achaete-scute homolog 1 (ASCL1), a master transcriptional regulator of the neuroendocrine state in SCLC.[1][2][3][5] This suppression of ASCL1 is a key factor in the anti-tumorigenic effects of LSD1 inhibition in SCLC.[1][3][5] However, the response to LSD1 inhibitors can be heterogeneous, with SCLC subtypes exhibiting a neuroendocrine phenotype showing greater sensitivity.[6]

These notes provide detailed protocols for utilizing SCLC patient-derived xenografts (PDXs) to assess the in vivo efficacy of this compound, monitor its pharmacodynamic effects on the LSD1-NOTCH-ASCL1 signaling axis, and characterize the molecular changes associated with treatment response.

Data Presentation

Table 1: In Vivo Efficacy of this compound in SCLC Patient-Derived Xenograft (PDX) Models
PDX ModelTreatment GroupNumber of Animals (n)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)p-value
SCLC-NE-001Vehicle Control8Daily1250 ± 150--
(Neuroendocrine)This compound8Daily350 ± 7572<0.001
SCLC-Mesen-002Vehicle Control8Daily1100 ± 120--
(Mesenchymal)This compound8Daily950 ± 11013.6>0.05 (ns)

Note: This is example data based on typical results for LSD1 inhibitors in SCLC xenografts and should be replaced with experimental findings.

Table 2: Pharmacodynamic Biomarker Analysis in SCLC-NE-001 Xenograft Tumors
Treatment GroupMean Relative Protein Expression (Normalized to Vehicle) ± SEM
LSD1 Cleaved NOTCH1 (NICD) ASCL1
Vehicle Control1.0 ± 0.151.0 ± 0.201.0 ± 0.18
This compound0.95 ± 0.123.5 ± 0.450.25 ± 0.08
p-value>0.05 (ns)<0.001<0.001

Note: This is example data and should be replaced with experimental findings.

Mandatory Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_membrane Cell Membrane LSD1 LSD1 NOTCH1_gene NOTCH1 Gene LSD1->NOTCH1_gene Represses NOTCH1_receptor NOTCH1 Receptor NOTCH1_gene->NOTCH1_receptor Expresses ASCL1_gene ASCL1 Gene ASCL1 ASCL1 ASCL1->ASCL1_gene Activates Neuroendocrine_Genes Neuroendocrine Genes ASCL1->Neuroendocrine_Genes Activates SCLC_Proliferation SCLC Proliferation Neuroendocrine_Genes->SCLC_Proliferation Promotes NICD Cleaved NOTCH1 (NICD) NOTCH1_receptor->NICD Cleavage LSD1_IN_18 This compound LSD1_IN_18->LSD1 Inhibits NICD->ASCL1 Inhibits

Caption: LSD1-NOTCH-ASCL1 Signaling Pathway in SCLC.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis PDX_Establishment Establish SCLC PDX Model in Immunocompromised Mice Tumor_Growth Allow Tumors to Reach ~150-200 mm³ PDX_Establishment->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Treatment->Tumor_Measurement Body_Weight Monitor Body Weight and Animal Health Treatment->Body_Weight Tumor_Harvest Harvest Tumors at Pre-defined Endpoint Tumor_Measurement->Tumor_Harvest Body_Weight->Tumor_Harvest IHC Immunohistochemistry (LSD1, NICD, ASCL1) Tumor_Harvest->IHC Western_Blot Western Blot (LSD1, NOTCH Pathway, ASCL1) Tumor_Harvest->Western_Blot RNA_Seq RNA Sequencing Tumor_Harvest->RNA_Seq

Caption: Experimental Workflow for this compound in SCLC Xenografts.

Experimental Protocols

SCLC Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the procedure for establishing SCLC PDX models from patient tumor tissue.[5][7][8]

Materials:

  • Fresh SCLC tumor tissue from patient biopsy or resection

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

  • Sterile surgical instruments (scalpels, forceps, scissors)

  • Matrigel (optional)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Animal housing under sterile conditions

Procedure:

  • Tumor Tissue Preparation:

    • Within 2 hours of collection, place the fresh tumor tissue in a sterile petri dish with cold PBS.

    • In a biological safety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

    • (Optional) Mix the tumor fragments with an equal volume of Matrigel.

  • Surgical Implantation:

    • Anesthetize the mouse.

    • Shave and sterilize a small area on the flank of the mouse.

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care and Monitoring:

    • Monitor the mice for recovery from anesthesia and signs of distress.

    • Palpate the implantation site weekly to check for tumor growth.

    • Passage the tumors to new mice when they reach a diameter of 1-1.5 cm. Use early-passage xenografts (less than 5 passages) for experiments to maintain fidelity to the original tumor.[5]

In Vivo Efficacy Study of this compound

This protocol details the steps for evaluating the anti-tumor activity of this compound in established SCLC PDX models.

Materials:

  • SCLC PDX-bearing mice with tumor volumes of 150-200 mm³

  • This compound

  • Vehicle control (e.g., DMSO, corn oil)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Digital calipers

  • Analytical balance

Procedure:

  • Preparation of Dosing Solutions:

    • Note: As specific formulation details for this compound are not publicly available, a general method for similar compounds is provided. Optimization may be required.

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For in vivo administration, dilute the stock solution in a vehicle such as corn oil to the final desired concentration. Ensure the solution is clear and homogenous.

  • Animal Grouping and Dosing:

    • Once tumors reach the target volume, randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose). A typical group size is 5-10 mice.

    • Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage). Dosages for similar LSD1 inhibitors have ranged from 5 mg/kg to higher concentrations.[9][10]

  • Tumor Growth and Health Monitoring:

    • Measure the tumor length (l) and width (w) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (w² x l) / 2.[11][12][13]

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment (e.g., 21 days).

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for assessing changes in protein expression of LSD1, NOTCH pathway components, and ASCL1 in tumor tissues.

Materials:

  • Harvested tumor tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis system

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LSD1, anti-cleaved NOTCH1 (NICD), anti-ASCL1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize harvested tumor tissue in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Immunohistochemistry (IHC)

This protocol is for the in situ detection of protein markers in SCLC xenograft tissues.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Antigen retrieval solution (e.g., citrate buffer)

  • Hydrogen peroxide solution

  • Blocking serum

  • Primary antibodies (e.g., anti-LSD1, anti-cleaved NOTCH1 (NICD), anti-ASCL1)

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Slide Preparation and Antigen Retrieval:

    • Deparaffinize and rehydrate the FFPE tissue sections.

    • Perform heat-induced antigen retrieval in the appropriate buffer.

  • Staining:

    • Quench endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific binding with blocking serum.

    • Incubate with the primary antibody.

    • Incubate with the biotinylated secondary antibody.

    • Incubate with the streptavidin-HRP complex.

    • Develop the signal with DAB substrate.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate and mount the slides with a coverslip.

  • Analysis:

    • Examine the slides under a microscope and score the intensity and percentage of positive staining in the tumor cells.

RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for analyzing global gene expression changes in response to this compound treatment.

Materials:

  • Fresh-frozen tumor tissue

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • DNase I

  • RNA quality assessment system (e.g., Agilent Bioanalyzer)

  • RNA-Seq library preparation kit

  • Next-generation sequencing platform

Procedure:

  • RNA Extraction and Quality Control:

    • Homogenize tumor tissue and extract total RNA using a commercial kit.

    • Treat with DNase I to remove contaminating genomic DNA.

    • Assess the quantity and quality (e.g., RIN score) of the extracted RNA.

  • Library Preparation:

    • Prepare sequencing libraries from high-quality RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to this compound treatment.

    • Conduct pathway analysis to identify signaling pathways and biological processes affected by the treatment.

References

Lsd1-IN-18: A Tool for Investigating the Role of LSD1 in Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] This enzymatic activity modulates chromatin structure and gene expression, impacting a wide array of cellular processes.[4][5] A growing body of evidence has implicated LSD1 as a crucial host factor that is co-opted by a variety of DNA and some RNA viruses to facilitate their replication.[1][2][6]

For many DNA viruses, such as herpes simplex virus (HSV), varicella-zoster virus (VZV), human cytomegalovirus (hCMV), and adenovirus, LSD1 is recruited to the viral immediate-early (IE) gene promoters.[1][7][8][9] Its demethylase activity removes repressive H3K9 methylation marks, leading to a more euchromatic state that is permissive for the transcription of viral IE genes, a critical initiating step in the lytic replication cycle.[1][8][9][10] Consequently, inhibition of LSD1 has been shown to block the lytic replication of these viruses and prevent their reactivation from latency.[1][7][8][9]

In the context of the Epstein-Barr virus (EBV), which can establish a latent infection, LSD1 is a component of a cellular complex that helps maintain this latency.[11][12][13] Interestingly, inhibition of LSD1 in latently infected cells can induce the lytic cycle, a strategy that could potentially be exploited to sensitize EBV-associated cancers to antiviral therapies.[6][11][12]

The role of LSD1 in RNA virus replication is more varied. For influenza A virus, LSD1 has been shown to restrict viral infection by demethylating the host antiviral protein IFITM3.[14] In the case of coronaviruses, LSD1 inhibition has been found to modulate the host's inflammatory response without compromising the innate antiviral interferon response.[15][16]

Lsd1-IN-18 is a potent, selective, and non-covalent inhibitor of LSD1.[11] Its utility in cancer cell line studies suggests its potential as a valuable research tool for elucidating the precise role of LSD1 in the replication of various viruses. These application notes provide an overview of the properties of this compound and detailed protocols for its use in virological research.

This compound: Properties and Quantitative Data

This compound has been characterized as a potent and selective inhibitor of LSD1. The following table summarizes its known quantitative data, primarily from studies in cancer cell lines, which can serve as a starting point for designing experiments in virology.

ParameterValueCell Line/SystemReference
Ki 0.156 µMEnzymatic Assay[11]
KD 0.075 µMBinding Assay[11]
IC50 (72h) 0.16 µMTHP-1 (Leukemia)[11]
IC50 (72h) 0.21 µMMDA-MB-231 (Breast Cancer)[11]

Signaling Pathways and Experimental Workflows

To visualize the role of LSD1 in viral replication and the workflow for its investigation using this compound, the following diagrams are provided.

LSD1_Viral_Replication cluster_virus Viral Infection cluster_nucleus Host Cell Nucleus Virus DNA Virus (e.g., HSV, CMV, Adenovirus) Viral_Genome Viral Genome with Repressive H3K9me2 Virus->Viral_Genome Enters Nucleus LSD1_Complex LSD1/Co-repressor Complex Viral_Genome->LSD1_Complex Recruitment IE_Genes Immediate-Early (IE) Genes Viral_Genome->IE_Genes Transcription Enabled LSD1_Complex->Viral_Genome Demethylation of H3K9me2 Viral_Replication Viral Replication IE_Genes->Viral_Replication Initiates

Figure 1: Role of LSD1 in DNA Virus Replication.

Lsd1_IN_18_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells Lsd1_IN_18_Treatment 2. Pre-treat with this compound (or vehicle control) Cell_Culture->Lsd1_IN_18_Treatment Viral_Infection 3. Infect with Virus Lsd1_IN_18_Treatment->Viral_Infection Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Viral_Infection->Cytotoxicity Viral_Titer Viral Titer Assay (e.g., Plaque Assay, TCID50) Viral_Infection->Viral_Titer qPCR RT-qPCR for Viral Gene Expression Viral_Infection->qPCR Western_Blot Western Blot for Viral and Host Proteins Viral_Infection->Western_Blot ChIP Chromatin Immunoprecipitation (ChIP-qPCR) Viral_Infection->ChIP Data_Analysis Analyze Data to Determine Effect of this compound on: - Cell Viability - Viral Replication - Gene Expression - Protein Levels - Histone Marks Cytotoxicity->Data_Analysis Viral_Titer->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis ChIP->Data_Analysis

Figure 2: Experimental Workflow for Investigating this compound's Antiviral Effects.

Experimental Protocols

The following are detailed, generalized protocols for using this compound to investigate the role of LSD1 in viral replication. Note: Optimal concentrations of this compound, incubation times, and cell- and virus-specific conditions should be determined empirically by the researcher.

Cell Culture and this compound Treatment
  • Cell Lines: Select a cell line that is permissive to the virus of interest (e.g., Vero cells for HSV, A549 cells for Adenovirus, MRC-5 for hCMV).

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

    • The following day, replace the growth medium with a fresh medium containing the desired concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from 0.01 µM to 10 µM).

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

    • Pre-incubate the cells with this compound for a period before infection (e.g., 2-4 hours). This allows the inhibitor to engage with its target before the virus is introduced.

Cytotoxicity Assay

It is crucial to determine the concentration range at which this compound is not toxic to the host cells.

  • Method: Use a standard cytotoxicity assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with a range of this compound concentrations for the intended duration of the viral experiment (e.g., 24, 48, 72 hours).

    • Perform the cytotoxicity assay according to the manufacturer's instructions.

    • Calculate the 50% cytotoxic concentration (CC50) to establish the non-toxic working concentrations for subsequent antiviral assays.

Viral Infection and Titer Determination

This protocol assesses the effect of this compound on the production of infectious viral particles.

  • Infection:

    • Following pre-treatment with this compound, remove the medium and infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Allow the virus to adsorb for 1-2 hours at 37°C.

    • After adsorption, remove the viral inoculum, wash the cells with PBS, and add fresh medium containing the same concentrations of this compound or vehicle control.

  • Viral Titer Assay (Plaque Assay):

    • At various time points post-infection (e.g., 24, 48, 72 hours), harvest the cell culture supernatant and/or cell lysates.

    • Perform serial dilutions of the harvested virus.

    • Infect a fresh monolayer of permissive cells with the viral dilutions.

    • After adsorption, overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) to restrict viral spread to adjacent cells.

    • Incubate for a period sufficient for plaque formation (days to weeks, depending on the virus).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) and compare the titers from this compound-treated and vehicle-treated samples.

Quantitative Real-Time PCR (RT-qPCR) for Viral Gene Expression

This assay measures the effect of this compound on the transcription of specific viral genes.

  • Procedure:

    • Perform cell treatment and viral infection as described above.

    • At desired time points post-infection (e.g., 2, 4, 8, 12, 24 hours), harvest the cells and extract total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Set up qPCR reactions using primers specific for viral genes of interest (e.g., immediate-early, early, and late genes) and a host housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Western Blot Analysis

This technique is used to assess the impact of this compound on the expression of viral and host proteins.

  • Procedure:

    • Treat and infect cells as previously described.

    • At selected time points post-infection, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies specific for viral proteins, LSD1, and histone marks (e.g., H3K4me2, H3K9me2). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to compare protein levels between treated and control samples.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP can be used to determine if this compound treatment alters the association of LSD1 and specific histone marks with viral gene promoters.

  • Procedure:

    • Scale up the cell culture, treatment, and infection protocol.

    • At an early time point post-infection (when IE gene expression is initiated), cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

    • Immunoprecipitate the chromatin with antibodies against LSD1, H3K9me2, or a control IgG.

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Use qPCR with primers specific for viral IE gene promoters and a control cellular gene promoter (e.g., GAPDH) to quantify the amount of precipitated DNA.

    • Compare the enrichment of the target proteins/histone marks at the viral promoters in this compound-treated versus vehicle-treated cells.

Conclusion

This compound is a valuable chemical probe for investigating the role of LSD1 in viral replication. Its potency and selectivity make it a suitable tool for a range of in vitro assays. The protocols provided here offer a comprehensive framework for researchers to design and execute experiments aimed at elucidating the intricate interplay between LSD1 and viral pathogens. As with any small molecule inhibitor, careful optimization of experimental conditions is paramount to obtaining robust and reproducible data. The insights gained from such studies will not only enhance our fundamental understanding of virus-host interactions but may also pave the way for the development of novel host-targeting antiviral therapies.

References

Application Notes and Protocols: Evaluating the Impact of Lsd1-IN-18 on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the effects of Lsd1-IN-18, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, on the tumor microenvironment (TME). The protocols outlined below are designed to enable researchers to dissect the immunological and structural changes within the TME following treatment with this compound.

Introduction

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator often overexpressed in various cancers, where it contributes to tumor progression and immune evasion.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse the immunosuppressive TME and enhance anti-tumor immunity.[3][4] LSD1 inhibitors have been shown to increase the expression of crucial immune checkpoint regulators and chemokines that attract cytotoxic T lymphocytes, thereby augmenting the efficacy of immunotherapies.[5] This document provides detailed methodologies to investigate the potential of this compound to modulate the TME.

Expected Effects of this compound on the Tumor Microenvironment

Based on the known functions of LSD1 and the effects of other LSD1 inhibitors, this compound is hypothesized to induce the following changes in the TME:

  • Increased Immunogenicity: Upregulation of genes associated with antigen presentation and immune recognition on tumor cells.

  • Enhanced T-Cell Infiltration: Increased trafficking of CD8+ cytotoxic T lymphocytes and other immune cells into the tumor.[4]

  • Modulation of Cytokine Profile: Alteration of the cytokine milieu, potentially shifting from an immunosuppressive to an immunostimulatory state.

  • Remodeling of the Extracellular Matrix (ECM): Changes in the composition and organization of the ECM that may facilitate immune cell infiltration and reduce physical barriers to therapy.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison between treatment and control groups.

Table 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
Cell PopulationMarkerControl Group (% of CD45+ cells)This compound Group (% of CD45+ cells)p-value
T CellsCD3+
Cytotoxic T CellsCD3+ CD8+
Helper T CellsCD3+ CD4+
Regulatory T CellsCD4+ FoxP3+
B CellsCD19+
NK CellsNK1.1+
MacrophagesF4/80+
M1 MacrophagesF4/80+ CD86+
M2 MacrophagesF4/80+ CD206+
Myeloid-Derived Suppressor Cells (MDSCs)CD11b+ Gr-1+
Table 2: Cytokine and Chemokine Profile in Tumor Lysates
AnalyteControl Group (pg/mg protein)This compound Group (pg/mg protein)p-value
IFN-γ
TNF-α
IL-2
IL-6
IL-10
TGF-β
CCL5
CXCL9
CXCL10
Table 3: Extracellular Matrix Component Analysis
ComponentMethodControl Group (Relative Quantification)This compound Group (Relative Quantification)p-value
Collagen ISecond Harmonic Generation
Collagen IVImmunohistochemistry
FibronectinWestern Blot
Matrix Metalloproteinase (MMP) ActivityIn Situ Zymography

Mandatory Visualizations

Signaling Pathway

Lsd1_Inhibition_Pathway This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits H3K4me2 H3K4me2 (Repressive Mark) LSD1->H3K4me2 Removes Chemokine_Genes Chemokine Genes (CCL5, CXCL9, CXCL10) H3K4me2->Chemokine_Genes Represses PD_L1_Gene PD-L1 Gene H3K4me2->PD_L1_Gene Represses T_Cell_Recruitment T-Cell Recruitment Chemokine_Genes->T_Cell_Recruitment Promotes Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity PD_L1_Gene->Anti_Tumor_Immunity Modulates T_Cell_Recruitment->Anti_Tumor_Immunity

Caption: this compound inhibits LSD1, leading to increased expression of T-cell attracting chemokines.

Experimental Workflow

TME_Analysis_Workflow cluster_in_vivo In Vivo Study cluster_analysis Tumor Microenvironment Analysis Tumor_Model Tumor-Bearing Mice Model Treatment Administer this compound or Vehicle Control Tumor_Model->Treatment Tumor_Harvest Harvest Tumors Treatment->Tumor_Harvest Dissociation Tumor Dissociation (Mechanical & Enzymatic) Tumor_Harvest->Dissociation IHC Immunohistochemistry (CD8+ T-Cells, ECM) Tumor_Harvest->IHC ECM_Analysis Extracellular Matrix Analysis (SHG, Western Blot) Tumor_Harvest->ECM_Analysis Flow_Cytometry Immunophenotyping (TILs) by Flow Cytometry Dissociation->Flow_Cytometry Cytokine_Assay Cytokine/Chemokine Profiling (Multiplex Assay) Dissociation->Cytokine_Assay

Caption: Workflow for evaluating this compound's impact on the tumor microenvironment.

Experimental Protocols

In Vivo Efficacy Study

Objective: To assess the in vivo anti-tumor efficacy of this compound and to generate tumor tissue for TME analysis.

Materials:

  • Syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma)

  • Immunocompetent mice (e.g., C57BL/6)

  • This compound

  • Vehicle control (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers for tumor measurement

Protocol:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Monitor tumor growth daily.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and harvest the tumors.

  • Divide each tumor for the different analyses: one part for flow cytometry, one part for cytokine analysis (snap-frozen), and one part for histology (fixed in formalin).

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Objective: To quantify the different immune cell populations within the tumor.

Protocol:

  • Single-Cell Suspension Preparation:

    • Mince the fresh tumor tissue into small pieces in a petri dish containing RPMI-1640 medium.

    • Transfer the tissue fragments to a gentleMACS C Tube (Miltenyi Biotec) containing enzymes from a Tumor Dissociation Kit (e.g., Miltenyi Biotec).

    • Run the gentleMACS Dissociator program for mechanical and enzymatic dissociation.

    • Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Staining:

    • Count the cells and resuspend them at a concentration of 1 x 10⁶ cells/100 µL in FACS buffer.

    • Incubate the cells with a Live/Dead stain (e.g., Zombie Aqua, BioLegend) for 15 minutes at room temperature, protected from light.

    • Wash the cells with FACS buffer.

    • Incubate with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.

    • Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (see Table 1) and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a dedicated kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

    • Incubate with the intracellular antibody for 30 minutes at 4°C.

    • Wash and resuspend the cells in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer (e.g., BD LSRFortessa).

    • Analyze the data using software such as FlowJo. Gate on live, single cells, then on CD45+ leukocytes, and subsequently identify the different immune cell subsets based on their specific markers.

Cytokine and Chemokine Profiling

Objective: To measure the levels of key cytokines and chemokines in the TME.

Protocol:

  • Tumor Lysate Preparation:

    • Weigh the snap-frozen tumor tissue.

    • Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (tumor lysate) and determine the protein concentration using a BCA assay.

  • Multiplex Bead-Based Immunoassay (e.g., Luminex):

    • Use a commercially available multiplex cytokine/chemokine panel (e.g., Bio-Plex Pro Mouse Cytokine 23-plex Assay, Bio-Rad).

    • Follow the manufacturer's instructions for the assay. This typically involves:

      • Incubating the tumor lysates with antibody-coupled magnetic beads.

      • Washing the beads.

      • Incubating with a detection antibody cocktail.

      • Incubating with a streptavidin-phycoerythrin (SAPE) conjugate.

      • Washing the beads.

      • Resuspending the beads and acquiring the data on a Luminex instrument (e.g., Bio-Plex 200).

    • Calculate the concentration of each analyte based on a standard curve. Normalize the values to the total protein concentration of the lysate.

Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration

Objective: To visualize and quantify the infiltration of cytotoxic T cells into the tumor.

Protocol:

  • Tissue Preparation:

    • Fix tumor tissue in 10% neutral buffered formalin for 24 hours.

    • Process the tissue and embed it in paraffin.

    • Cut 4-5 µm sections and mount them on charged slides.

  • Staining:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific protein binding with a serum-based blocking solution.

    • Incubate the slides with a primary antibody against CD8 (e.g., rabbit anti-CD8, Cell Signaling Technology) overnight at 4°C.

    • Wash the slides with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the slides with PBS.

    • Develop the signal using a DAB substrate kit, which produces a brown precipitate.

    • Counterstain with hematoxylin.

    • Dehydrate the slides and mount with a coverslip.

  • Image Analysis:

    • Scan the slides using a whole-slide scanner.

    • Use image analysis software (e.g., QuPath, ImageJ) to quantify the number of CD8+ cells per unit area or as a percentage of total cells within the tumor.

Analysis of the Extracellular Matrix (ECM)

Objective: To assess changes in the composition and organization of the ECM.

Protocol Options:

  • Second Harmonic Generation (SHG) Microscopy for Collagen:

    • Use unstained, formalin-fixed paraffin-embedded or frozen tumor sections.

    • Image the sections using a multiphoton microscope equipped for SHG. SHG specifically visualizes fibrillar collagen without the need for staining.

    • Analyze images for collagen fiber density, alignment, and organization.

  • Immunohistochemistry for ECM Proteins:

    • Follow the IHC protocol described above, using primary antibodies against specific ECM components such as Collagen IV or Fibronectin.

  • Western Blot for ECM Proteins:

    • Prepare tumor lysates as described for cytokine analysis.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against ECM proteins of interest.

    • Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • In Situ Zymography for MMP Activity:

    • Use unfixed frozen tumor sections.

    • Overlay the sections with a solution containing a quenched-fluorescent substrate for MMPs (e.g., gelatin-FITC).

    • Incubate in a humidified chamber to allow for enzymatic activity.

    • Image the sections with a fluorescence microscope. Areas of high MMP activity will show increased fluorescence.

References

Troubleshooting & Optimization

Lsd1-IN-18 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Lsd1-IN-18. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this potent LSD1 inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound prevents the demethylation of these key histone marks, leading to alterations in gene expression. This has been shown to induce anti-proliferative effects in various cancer cell lines.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For other LSD1 inhibitors, solubilities of up to 25 mg/mL in DMSO have been reported, often requiring sonication and warming to achieve complete dissolution. It is recommended to consult the Certificate of Analysis provided by the supplier for specific solubility information for your batch of this compound.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, we recommend using freshly opened, anhydrous DMSO. For a similar compound, GSK2879552, a stock solution of 25 mg/mL in DMSO can be prepared, aided by ultrasonication and gentle warming to 60°C.[2] Always ensure the compound is fully dissolved before use. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then perform serial dilutions in the desired buffer.

Q4: What are the recommended storage conditions for this compound?

A4: As a solid, this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. A general recommendation for small molecule solutions is to use them within one month when stored at -20°C or within six months when stored at -80°C. Always refer to the supplier-specific Certificate of Analysis for the most accurate storage recommendations.

Q5: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?

A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous media Low aqueous solubility of the compound.- Increase the percentage of DMSO in the final solution (note: high concentrations of DMSO can be toxic to cells).- Use a surfactant such as Tween-80 (e.g., 0.01%) or a formulation aid like PEG300 in your buffer.- Prepare a more diluted stock solution in DMSO before further dilution in the aqueous buffer.- Warm the aqueous buffer to 37°C before adding the compound solution.- Vortex or sonicate the solution briefly after dilution.
Inconsistent experimental results Degradation of this compound in solution.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid prolonged storage of diluted solutions in aqueous buffers.- Ensure the stock solution has not undergone multiple freeze-thaw cycles.- Verify the stability of the compound in your specific experimental media and conditions by performing a time-course experiment and analyzing the compound's integrity via LC-MS.
Difficulty dissolving the solid compound Compound may have low solubility in the chosen solvent at room temperature.- Use ultrasonication to aid dissolution.- Gently warm the solution (e.g., to 37-60°C) while mixing. Be cautious with temperature to avoid degradation.- Ensure you are using a high-purity, anhydrous solvent (e.g., freshly opened DMSO).
Low potency or lack of activity in cellular assays Suboptimal final concentration or cellular uptake.- Confirm the final concentration of the compound in your assay.- Ensure the compound is fully dissolved in the final cell culture medium.- Check for potential interactions between the compound and components of your culture medium (e.g., serum proteins).- Perform a dose-response experiment to determine the optimal working concentration.

Quantitative Data Summary

Specific quantitative solubility and stability data for this compound should be obtained from the Certificate of Analysis provided by your supplier. The following tables provide representative data based on similar LSD1 inhibitors and general laboratory guidelines.

Table 1: Representative Solubility of LSD1 Inhibitors in Common Solvents

SolventRepresentative SolubilityMethod to Aid Dissolution
DMSO≥ 25 mg/mLUltrasonic, gentle warming (up to 60°C)
Ethanol~ 0.1 mg/mLN/A
PBS (pH 7.2)Low (requires co-solvents)See Troubleshooting Guide

Table 2: General Stability Guidelines for Small Molecule Inhibitors

Storage ConditionSolid FormStock Solution in DMSODiluted Aqueous Solution
-80°C > 1 year≤ 6 monthsNot Recommended
-20°C ≤ 1 year≤ 1 monthNot Recommended
4°C Short-term (days to weeks)Not RecommendedUse immediately
Room Temperature Short-term (hours to days)Not RecommendedUse immediately

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound (Molecular Weight: 528.69 g/mol ). For 1 mg of this compound, you will need 189.1 µL of DMSO to make a 10 mM stock solution.

    • Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

    • Vortex the solution thoroughly.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37°C in a water bath until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Procedure for Assessing Aqueous Stability
  • Materials: 10 mM this compound stock solution in DMSO, Phosphate Buffered Saline (PBS, pH 7.4), sterile microcentrifuge tubes, HPLC or LC-MS system.

  • Procedure:

    • Prepare a 100 µM working solution of this compound by diluting the 10 mM DMSO stock solution 1:100 in PBS (final DMSO concentration: 1%).

    • Incubate the aqueous solution at the desired temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

    • Immediately analyze the aliquot by HPLC or LC-MS to determine the percentage of the parent compound remaining.

    • Plot the percentage of intact this compound against time to determine its stability profile under the tested conditions.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Lsd1_IN_18 This compound LSD1_CoREST LSD1/CoREST Complex Lsd1_IN_18->LSD1_CoREST Inhibition H3K4me2 Histone H3 (Lys4 dimethylated) LSD1_CoREST->H3K4me2 Demethylation H3K4me1 Histone H3 (Lys4 monomethylated) H3K4me2->H3K4me1 Gene_Repression Target Gene Repression H3K4me1->Gene_Repression Leads to Proliferation Cell Proliferation Gene_Repression->Proliferation Inhibition of Oncogenes Differentiation Cell Differentiation Gene_Repression->Differentiation Activation of Tumor Suppressors

Caption: this compound inhibits the LSD1/CoREST complex, preventing H3K4 demethylation and altering gene expression.

Experimental_Workflow cluster_assays Downstream Assays start Start dissolve Dissolve this compound in DMSO (Stock Solution) start->dissolve dilute Dilute Stock Solution in Cell Culture Medium dissolve->dilute treat Treat Cells with This compound dilute->treat incubate Incubate for Desired Time treat->incubate western Western Blot (H3K4me2 levels) incubate->western qpcr RT-qPCR (Target gene expression) incubate->qpcr proliferation_assay Cell Proliferation Assay (e.g., MTS) incubate->proliferation_assay end Analyze Data western->end qpcr->end proliferation_assay->end

Caption: A typical experimental workflow for evaluating the cellular effects of this compound.

References

Optimizing Lsd1-IN-18 Concentration for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Lsd1-IN-18 in cell culture experiments. This compound is a potent, non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation and a promising target in cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to alterations in gene expression. This can result in the reactivation of tumor suppressor genes and the suppression of oncogenic signaling pathways.

Q2: What are the recommended starting concentrations for this compound in cell culture?

A2: The optimal concentration of this compound is cell-line dependent. Based on available data, a good starting point for most cancer cell lines is in the range of 0.1 to 1 µM. For initial experiments, a dose-response curve is highly recommended to determine the IC50 value in your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) to create a stock solution. Store the DMSO stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low activity of this compound Incorrect concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal concentration (e.g., 0.01 µM to 10 µM).
Compound degradation: Improper storage or handling may have led to the degradation of the inhibitor.Ensure the stock solution is stored properly at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Cell line resistance: The target cell line may have intrinsic or acquired resistance to LSD1 inhibition.Consider using a different cell line or investigating potential resistance mechanisms.
High cell toxicity or off-target effects Concentration too high: The concentration of this compound may be in the toxic range for the cells.Lower the concentration of this compound and perform a viability assay to determine the non-toxic range.
High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells.Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%).
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes.Standardize your cell culture protocols. Use cells within a consistent passage number range and maintain consistent seeding densities.
Inaccurate pipetting: Errors in preparing dilutions can lead to variability.Use calibrated pipettes and be meticulous when preparing serial dilutions.
Difficulty in dissolving this compound Low solubility in aqueous media: The compound may have limited solubility directly in cell culture medium.Prepare a high-concentration stock solution in DMSO first, and then dilute it into the aqueous culture medium. Gentle warming and vortexing can aid dissolution.

Quantitative Data Summary

The following table summarizes the known inhibitory and antiproliferative activities of this compound.

Parameter Value Cell Line Assay Conditions Reference
Ki 0.156 µM-Enzymatic Assay[1]
KD 0.075 µM-Binding Assay[1]
IC50 0.16 µMTHP-1 (Leukemia)72 hours[1]
IC50 0.21 µMMDA-MB-231 (Breast Cancer)72 hours[1]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Histone Methylation

This protocol can be used to assess the effect of this compound on the methylation status of H3K4 and H3K9.

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specific time period. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me1/2, H3K9me1/2, and total Histone H3 (as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of methylated histones to the total histone H3 levels.

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathways

LSD1 is implicated in the regulation of several key signaling pathways that are often dysregulated in cancer. Inhibition of LSD1 by this compound can modulate these pathways.

LSD1_Signaling_Pathways cluster_epigenetic Epigenetic Regulation cluster_pathways Downstream Signaling Pathways LSD1 LSD1 H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates (Repression) H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 Demethylates (Activation) TGFb TGFβ Signaling LSD1->TGFb Regulates Notch Notch Signaling LSD1->Notch Regulates PI3K_AKT_mTOR PI3K/AKT/mTOR Signaling LSD1->PI3K_AKT_mTOR Regulates Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibits

Caption: LSD1 regulates gene expression by demethylating histone marks, influencing key cancer-related signaling pathways.

Experimental Workflow for Optimizing this compound Concentration

The following workflow outlines the steps to determine the optimal concentration of this compound for your cell culture experiments.

Experimental_Workflow start Start dose_response Dose-Response Assay (e.g., MTT) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 select_concentrations Select Concentrations (e.g., 0.5x, 1x, 2x IC50) determine_ic50->select_concentrations target_engagement Target Engagement Assay (Western Blot for H3K4/9me2) select_concentrations->target_engagement functional_assay Functional Assays (e.g., Proliferation, Apoptosis) select_concentrations->functional_assay analyze_results Analyze and Interpret Results target_engagement->analyze_results functional_assay->analyze_results end Optimal Concentration Determined analyze_results->end

Caption: A stepwise approach to determine the optimal working concentration of this compound for cell-based assays.

References

troubleshooting Lsd1-IN-18 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lsd1-IN-18. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects of this selective, non-covalent LSD1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective, non-covalent small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as non-histone proteins like p53.[2][3][4]

Q2: I am observing a phenotype that doesn't align with known LSD1 functions. Could this be an off-target effect?

A2: While this compound is reported to be a selective inhibitor, off-target effects are a possibility with any small molecule.[1] It is crucial to validate that the observed phenotype is a direct result of LSD1 inhibition. We recommend performing control experiments, such as using a structurally distinct LSD1 inhibitor or genetic knockdown of LSD1, to confirm that the phenotype is on-target.

Q3: What are the known off-target liabilities for LSD1 inhibitors in general?

A3: The primary off-target concerns for many LSD1 inhibitors, particularly older, covalent inhibitors based on the tranylcypromine scaffold, are other flavin-dependent amine oxidases like Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[2][5][6] Some reversible inhibitors have also been reported to have off-target effects.[7] For example, the cellular response to the reversible inhibitor SP-2509 in AML cells was reported to be dominated by off-target effects.[2]

Q4: How can I experimentally assess the potential off-target effects of this compound in my system?

A4: Several experimental approaches can be employed to investigate off-target effects. These include:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to LSD1 in your cells.

  • Broad Kinase and Demethylase Profiling: To identify potential off-target enzymes.

  • Whole-Proteome Profiling (e.g., using mass spectrometry): To observe changes in protein expression or thermal stability that are independent of LSD1 inhibition.

  • Rescue Experiments: Overexpressing a drug-resistant mutant of LSD1 to see if it reverses the observed phenotype.

Detailed protocols for some of these key experiments are provided below.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Viability Changes Inhibition of other essential enzymes or signaling pathways.1. Perform a dose-response curve with a structurally unrelated LSD1 inhibitor. 2. Use siRNA/shRNA to knockdown LSD1 and compare the phenotype. 3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the effective concentration.
Contradictory Gene Expression Profile The inhibitor may be affecting transcription factors or other epigenetic modifiers unrelated to LSD1.1. Perform ChIP-seq for H3K4me2 to confirm on-target LSD1 inhibition. 2. Conduct RNA-seq on cells treated with this compound and compare with RNA-seq from LSD1 knockdown cells. 3. Investigate the activity of the inhibitor in LSD1-knockout cells.[3]
Phenotype Persists in LSD1 Knockout/Knockdown Cells The observed effect is likely independent of LSD1 and points to a significant off-target.1. Consider performing a broad off-target screening panel (e.g., kinome scan). 2. Utilize proteomic approaches to identify other cellular targets.
Inconsistent Results with Other LSD1 Inhibitors Different LSD1 inhibitors can have distinct off-target profiles, leading to varied cellular responses.1. Characterize the selectivity profile of all inhibitors used in your assays. 2. Focus on confirming on-target effects for each inhibitor individually before making broad conclusions about LSD1's role.

Quantitative Data Summary

While specific broad-panel screening data for this compound is not publicly available, the following table summarizes its reported potency. For comparison, data for other LSD1 inhibitors are included to provide context on the range of activities observed for this target class.

Compound Target Assay Type Potency (IC50/Ki/KD) Selectivity Reference
This compound LSD1Ki0.156 µMSelective[1]
LSD1KD0.075 µM[1]
THP-1 cellsAntiproliferative (72h)0.16 µM[1]
MDA-MB-231 cellsAntiproliferative (72h)0.21 µM[1]
ORY-1001 LSD1IC50< 20 nM>100 µM for LSD2, MAO-A/B[2]
GSK2879552 LSD1IC50~15 nMHighly selective[2]
SP-2509 LSD1IC50~2.5 µM-[7]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure to assess the binding of this compound to its target protein, LSD1, in intact cells.

1. Cell Treatment:

  • Plate cells and grow to 80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

2. Heating Step:

  • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control (kept on ice) should be included.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of soluble LSD1 in the supernatant by Western blotting or other quantitative methods like ELISA.

4. Data Analysis:

  • Plot the amount of soluble LSD1 as a function of temperature for both vehicle- and this compound-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Identification Troubleshooting Workflow for this compound Off-Target Effects A Start: Unexpected Phenotype Observed B Is the phenotype consistent with known LSD1 biology? A->B C On-Target Validation B->C Yes D Off-Target Investigation B->D No E Use Structurally Different LSD1 Inhibitor C->E F LSD1 Genetic Knockdown (siRNA/shRNA) C->F G Cellular Thermal Shift Assay (CETSA) C->G I Broad Kinase/Demethylase Screening D->I J Quantitative Proteomics (Mass Spec) D->J H Phenotype Confirmed On-Target E->H F->H G->H K Identify Potential Off-Targets I->K J->K L Validate Off-Target with Independent Methods K->L

Caption: A logical workflow for investigating unexpected phenotypes observed with this compound.

LSD1_Signaling_Pathway Simplified LSD1 Signaling and Inhibition cluster_nucleus Nucleus cluster_off_target Potential Off-Target Pathways LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Acts on H3K4me1 H3K4me1/0 (Repressed Chromatin) H3K4me2->H3K4me1 Demethylation Gene_Repression Gene Repression H3K4me1->Gene_Repression Leads to Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibits Off_Target Unknown Off-Target(s) (e.g., other demethylases, kinases) Lsd1_IN_18->Off_Target May Inhibit Cellular_Effect Unexpected Cellular Effect Off_Target->Cellular_Effect Leads to

References

how to minimize Lsd1-IN-18 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available in vivo toxicity data specifically for Lsd1-IN-18. The following guidance is based on the known pharmacology of Lysine-Specific Demethylase 1 (LSD1) and the observed toxicities of other LSD1 inhibitors in animal studies. Researchers should always perform dose-escalation and tolerability studies for any new compound in their specific animal model.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and non-covalent (reversible) inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] By inhibiting LSD1, this compound can alter gene expression, leading to anti-tumor effects in various cancer models.

Q2: What are the potential on-target toxicities associated with LSD1 inhibition in animal studies?

A2: LSD1 is essential for normal development and hematopoiesis.[4][5] Therefore, on-target inhibition of LSD1 may lead to:

  • Hematological Toxicities: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are potential concerns, as observed with some irreversible LSD1 inhibitors.[6] LSD1 knockout studies have shown reductions in granulopoiesis, erythropoiesis, and platelet production.[4]

  • Developmental and Reproductive Toxicities: LSD1 plays a critical role in embryogenesis and tissue-specific differentiation.[7][8] Some LSD1 inhibitors, like NCL1, have been shown to cause testicular toxicity in mice.[9]

  • Neurological Effects: Dysregulation of LSD1 in animal models has been associated with various neuronal abnormalities.[10]

Q3: What are the potential off-target toxicities of this compound?

A3: While this compound is reported to be selective, off-target effects are always a possibility with small molecule inhibitors.[1] LSD1 shares structural similarities with other monoamine oxidases (MAO-A and MAO-B). Although some inhibitors show high selectivity, cross-reactivity could lead to neurological or cardiovascular side effects. A thorough in vitro selectivity panel is crucial to de-risk this.

Q4: How can I minimize the toxicity of this compound in my animal studies?

A4: Minimizing toxicity involves a multi-faceted approach:

  • Formulation Optimization: The choice of vehicle for drug delivery can significantly impact its pharmacokinetic profile and toxicity. Exploring different formulations (e.g., aqueous solutions, suspensions, lipid-based formulations) to optimize solubility, stability, and release kinetics is recommended.

  • Dose and Schedule Optimization: Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity. Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may allow for recovery of normal tissues and reduce cumulative toxicity.

  • Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) can influence the drug's biodistribution and toxicity profile. The least invasive and most clinically relevant route should be chosen and optimized.

  • Supportive Care: Provide supportive care to the animals, including hydration, nutritional support, and close monitoring for any signs of distress.

  • Combination Therapy: In some cases, combining the LSD1 inhibitor with another agent may allow for a dose reduction of the inhibitor while maintaining or enhancing efficacy, potentially reducing toxicity. For example, combination therapy of the LSD1 inhibitor TCP with all-trans-retinoic acid (ATRA) has shown increased antileukemic effects.[11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant weight loss (>15%) or poor body condition - Compound toxicity - Dehydration/malnutrition- Reduce the dose of this compound. - Switch to an intermittent dosing schedule. - Provide supportive care (e.g., subcutaneous fluids, palatable diet). - Re-evaluate the formulation and route of administration.
Abnormal hematology (low platelets, neutrophils) - On-target myelosuppression- Perform complete blood counts (CBCs) more frequently. - Implement a "drug holiday" to allow for hematopoietic recovery. - Consider co-administration of hematopoietic growth factors (use with caution and after careful consideration of the cancer model).
Neurological symptoms (e.g., lethargy, ataxia) - Off-target effects on MAOs - Blood-brain barrier penetration and CNS toxicity- Confirm the selectivity of this compound against MAO-A and MAO-B. - Reduce the dose and monitor for symptom resolution. - Assess the brain penetration of the compound.
Organ-specific toxicity (e.g., elevated liver enzymes, kidney markers) - Compound-specific organ toxicity- Perform regular serum chemistry analysis. - Conduct histopathological examination of major organs at the end of the study. - If a specific organ toxicity is identified, consider dose reduction or discontinuation.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Assay ConditionReference
Ki 0.156 µMLSD1[1]
KD 0.075 µMLSD1[1]
IC50 (72h) 0.16 µMTHP-1 (leukemia)[1]
IC50 (72h) 0.21 µMMDA-MB-231 (breast cancer)[1]

Table 2: Reported Toxicities of Other LSD1 Inhibitors in Animal Studies

InhibitorAnimal ModelObserved ToxicitiesReference
GSK2879552 (irreversible) Rats, DogsThrombocytopenia, neutropenia, myelofibrosis, lymphoid necrosis (reversible)[6]
NCL1 (selective) MiceTesticular toxicity (dysfunctional spermatogenesis, reduced testosterone)[9]
Compound 14 (reversible) Mice (liver cancer xenograft)No obvious toxic effects reported[12]
HCI-2509 (reversible) Mice (lung adenocarcinoma models)Well-tolerated with no significant adverse effects reported[13]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 or BALB/c mice). Use a sufficient number of animals per group (n=3-5) for statistical power.

  • Dose Escalation: Start with a low dose (e.g., 1/10th of the in vitro IC50 converted to an estimated in vivo dose) and escalate the dose in subsequent cohorts (e.g., using a modified Fibonacci sequence).

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a set period (e.g., 14-28 days).

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and food/water intake.

    • Weekly: Collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss, significant changes in hematological or serum chemistry parameters, or other signs of severe toxicity.

  • Necropsy: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis.

Protocol 2: Formulation Screening for Improved Tolerability
  • Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, Captisol®, Solutol® HS 15, oil-based vehicles).

  • Formulation Preparation: Prepare several formulations of this compound at the target concentration.

  • Single-Dose Tolerability: Administer a single high dose of each formulation to a small group of animals (n=3 per group).

  • Monitoring: Observe the animals for 24-48 hours for any acute toxicities, including injection site reactions, changes in behavior, or mortality.

  • Pharmacokinetic (PK) Analysis: If possible, collect blood samples at various time points to determine the PK profile of each formulation. An ideal formulation would provide adequate exposure with a lower Cmax to avoid peak concentration-related toxicities.

  • Selection: Choose the formulation that provides the best balance of solubility, stability, tolerability, and desired PK profile for further efficacy and toxicity studies.

Visualizations

LSD1_Signaling_Pathway LSD1 LSD1 (KDM1A) H3K4me1_2 H3K4me1/2 (Active Chromatin) LSD1->H3K4me1_2 Demethylation H3K9me1_2 H3K9me1/2 (Repressive Chromatin) LSD1->H3K9me1_2 Demethylation Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me1_2->Gene_Repression Leads to Gene_Activation Gene Activation (e.g., Oncogenes) H3K9me1_2->Gene_Activation Leads to Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibits Androgen_Estrogen_Receptors Androgen/Estrogen Receptors Androgen_Estrogen_Receptors->LSD1 Recruits

Caption: Simplified signaling pathway of LSD1 and its inhibition by this compound.

Toxicity_Mitigation_Workflow cluster_preclinical Preclinical Toxicity Assessment & Mitigation Start Start: In Vivo Study with This compound MTD_Study Conduct MTD Study Start->MTD_Study Toxicity_Observed Toxicity Observed? MTD_Study->Toxicity_Observed No_Toxicity Proceed with Efficacy Studies Toxicity_Observed->No_Toxicity No Mitigation_Strategies Implement Mitigation Strategies Toxicity_Observed->Mitigation_Strategies Yes Dose_Reduction Dose/Schedule Modification Mitigation_Strategies->Dose_Reduction Formulation_Change Formulation Optimization Mitigation_Strategies->Formulation_Change Supportive_Care Supportive Care Mitigation_Strategies->Supportive_Care Re_evaluate Re-evaluate Tolerability Dose_Reduction->Re_evaluate Formulation_Change->Re_evaluate Supportive_Care->Re_evaluate Re_evaluate->Toxicity_Observed

Caption: Experimental workflow for assessing and mitigating this compound toxicity.

References

Technical Support Center: Improving the Bioavailability of Lsd1-IN-18 for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lsd1-IN-18. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of this potent LSD1 inhibitor. Poor bioavailability can be a significant hurdle in preclinical studies; this guide provides troubleshooting strategies and frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with a Ki of 0.156 μM and a KD of 0.075 μM.[1] It has demonstrated antiproliferative activity in various cancer cell lines.[1] Like many small molecule inhibitors, particularly those in the kinase inhibitor class, this compound is presumed to have low aqueous solubility, which can significantly limit its oral absorption and overall bioavailability in vivo.[2][3][4][5] Poor bioavailability can lead to suboptimal drug exposure at the target site, resulting in inconsistent or inconclusive experimental results.

Q2: What are the common reasons for the poor bioavailability of small molecule inhibitors like this compound?

A2: The primary reasons for poor bioavailability of orally administered small molecule inhibitors include:

  • Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7]

  • Low permeability: The compound cannot efficiently cross the intestinal membrane to enter the bloodstream.

  • First-pass metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.[7]

  • Efflux transporters: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein.

Q3: What are the initial steps I should take to assess the bioavailability of my this compound formulation?

A3: A pilot pharmacokinetic (PK) study is the most direct way to assess bioavailability. This typically involves administering a known dose of this compound to a small group of animals (e.g., mice or rats) and collecting blood samples at various time points. Analysis of the plasma concentrations of the drug over time will provide key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which together describe the extent and rate of absorption.

Troubleshooting Guide

This guide provides potential solutions to common issues encountered when working with this compound in vivo.

Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

This is often the first indication of poor bioavailability. The following strategies can be employed to improve the dissolution and absorption of this compound.

Solution 1: Formulation Optimization

The choice of formulation vehicle is critical for poorly soluble compounds. It is recommended to screen several GRAS (Generally Recognized As Safe) excipients to find a suitable vehicle.

Table 1: Example Formulation Screening for this compound

Formulation VehicleThis compound Solubility (mg/mL) at 25°C (Hypothetical Data)In Vivo Performance Notes (Hypothetical)
Saline< 0.01Very low and variable plasma exposure.
5% DMSO in Saline0.1Precipitation may occur upon injection.
10% Solutol HS 15 in Water0.5Improved solubility, but may not be sufficient.
20% Captisol® in Water1.2Significant improvement in aqueous solubility.[8]
PEG400:Water (60:40)2.5Good solubilization, suitable for oral gavage.
Self-Emulsifying Drug Delivery System (SEDDS)> 10Forms a microemulsion in the gut, enhancing absorption.[6]

Experimental Protocol: Solubility Assessment

  • Add an excess amount of this compound powder to a known volume of the test vehicle in a glass vial.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Solution 2: Particle Size Reduction

Reducing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[7]

Table 2: Effect of Particle Size on this compound Bioavailability (Hypothetical Data)

Particle SizeDissolution Rate (µ g/min/cm ²)Relative Oral Bioavailability (%)
Unmilled (50 µm)510
Micronized (5 µm)2535
Nanosuspension (200 nm)15070

Experimental Protocol: Nanosuspension Preparation (Wet Milling)

  • Prepare a slurry of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188).

  • Introduce the slurry into a bead mill containing grinding media (e.g., zirconium oxide beads).

  • Mill the suspension at a controlled temperature for a specified duration until the desired particle size is achieved.

  • Monitor particle size using techniques like dynamic light scattering (DLS).

Problem 2: Suspected First-Pass Metabolism or Efflux

If improving the formulation does not sufficiently increase bioavailability, first-pass metabolism or active efflux might be limiting absorption.

Solution: Co-administration with Inhibitors

In preclinical research, co-administration with known inhibitors of metabolic enzymes or efflux pumps can help diagnose the issue.

  • Cytochrome P450 (CYP) Inhibitors: If metabolism by CYP enzymes is suspected, co-administration with a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) can increase systemic exposure.

  • P-glycoprotein (P-gp) Inhibitors: If efflux by P-gp is a concern, co-administration with a P-gp inhibitor such as verapamil or cyclosporine A may enhance absorption.

Note: These are tool compounds for mechanistic understanding and may not be suitable for therapeutic applications.

LSD1 Signaling and Experimental Workflow

Understanding the biological context of LSD1 is crucial for interpreting your in vivo results. LSD1 is a key epigenetic regulator involved in various cellular processes and signaling pathways.

LSD1_Pathway cluster_nucleus Nucleus cluster_activation Transcriptional Activation cluster_cytoplasm Cytoplasm LSD1 LSD1 CoREST CoREST LSD1->CoREST H3K4me2 H3K4me2 (Active mark) LSD1->H3K4me2 Demethylation AR_ER Androgen/Estrogen Receptor LSD1->AR_ER HDAC1_2 HDAC1/2 CoREST->HDAC1_2 CoREST->H3K4me2 Demethylation HDAC1_2->H3K4me2 Demethylation H3K4 H3K4 H3K4me2->H3K4 Gene_Repression Gene Repression H3K4->Gene_Repression Leads to H3K9me2 H3K9me2 (Repressive mark) AR_ER->H3K9me2 Demethylation Gene_Activation Gene Activation H3K9me2->Gene_Activation Leads to PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Autophagy Autophagy PI3K_Akt_mTOR->Autophagy Inhibits Notch Notch Pathway LSD1_cyto LSD1 LSD1_cyto->PI3K_Akt_mTOR Regulates LSD1_cyto->Notch Regulates LSD1_cyto->Autophagy Negatively Regulates via mTOR Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibits Lsd1_IN_18->LSD1_cyto Inhibits

Caption: LSD1 signaling pathways in the nucleus and cytoplasm.

The diagram above illustrates the dual role of LSD1 in both gene repression (through demethylation of H3K4me2 in complex with CoREST and HDACs) and gene activation (via demethylation of H3K9me2 in complex with hormone receptors).[9][10][11] It also depicts the regulatory role of LSD1 on key signaling pathways like PI3K/Akt/mTOR and Notch.[12] this compound acts by inhibiting the catalytic activity of LSD1.

bioavailability_workflow start Start: Poor in vivo efficacy of this compound check_bioavailability Is bioavailability a potential issue? start->check_bioavailability pilot_pk Conduct Pilot PK Study check_bioavailability->pilot_pk Yes proceed Proceed with Efficacy Studies check_bioavailability->proceed No analyze_pk Analyze Plasma Concentrations (Cmax, Tmax, AUC) pilot_pk->analyze_pk is_low Is exposure low or variable? analyze_pk->is_low formulation Optimize Formulation Vehicle is_low->formulation Yes is_low->proceed No particle_size Reduce Particle Size (Micronization/Nanonization) formulation->particle_size re_evaluate_pk Re-evaluate PK with Optimized Formulation particle_size->re_evaluate_pk is_sufficient Is exposure now sufficient? re_evaluate_pk->is_sufficient metabolism_efflux Investigate Metabolism/Efflux (e.g., use inhibitors) is_sufficient->metabolism_efflux No is_sufficient->proceed Yes reassess_compound Re-assess Compound or Delivery Route (e.g., IV) metabolism_efflux->reassess_compound

Caption: Troubleshooting workflow for improving this compound bioavailability.

This workflow provides a logical progression for addressing bioavailability issues, starting from the initial observation of poor efficacy and moving through systematic steps of pharmacokinetic assessment and formulation optimization.

By following these guidelines and systematically troubleshooting, researchers can improve the in vivo bioavailability of this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Lsd1-IN-18 Treatment Protocols for Primary Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Lsd1-IN-18, a potent and selective non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in primary patient samples. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, non-covalent, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent amine oxidase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4][5] By inhibiting LSD1, this compound prevents the demethylation of these key histone marks, leading to alterations in gene transcription. This can induce differentiation and suppress proliferation in cancer cells where LSD1 is often overexpressed.[6][7][8]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in cancer research to study the effects of LSD1 inhibition on various cancer types, particularly in leukemia and solid tumors.[1][2] It has shown antiproliferative activity in cell lines such as THP-1 (leukemia) and MDA-MB-231 (breast cancer).[1][2] Researchers use this compound to investigate the role of LSD1 in tumorigenesis, drug resistance, and to evaluate its potential as a therapeutic agent.

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[9] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C.[10] Repeated freeze-thaw cycles should be avoided.

Q4: What is a good starting concentration for treating primary patient samples with this compound?

The optimal concentration of this compound will vary depending on the specific primary cell type and the experimental endpoint. Based on its in vitro potency (Ki of 0.156 μM and KD of 0.075 μM) and its IC50 values in cancer cell lines (0.16 μM in THP-1 and 0.21 μM in MDA-MB-231 after 72 hours), a good starting point for primary cells would be in the range of 0.1 to 1 μM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary patient samples.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Ki 0.156 µMN/A[1][2]
KD 0.075 µMN/A[1][2]
IC50 (72h) 0.16 µMTHP-1 (Leukemia)[1][2]
IC50 (72h) 0.21 µMMDA-MB-231 (Breast Cancer)[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Primary Patient Samples with this compound
  • Materials:

    • Primary patient cells in culture

    • Complete cell culture medium appropriate for the primary cells

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Vehicle control (DMSO)

  • Procedure:

    • Culture primary patient samples according to your established laboratory protocol.

    • The day before treatment, seed the cells at the desired density in multi-well plates.

    • On the day of treatment, prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Also, prepare a vehicle control by diluting DMSO in complete culture medium to the same final concentration as the highest concentration of this compound used. The final DMSO concentration should typically not exceed 0.1% to avoid solvent toxicity.[11]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

    • After the incubation period, proceed with your downstream assays (e.g., viability assay, apoptosis assay, gene expression analysis).

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Low or No Drug Efficacy - Suboptimal drug concentration: The concentration of this compound may be too low for the specific primary cells. - Drug instability: this compound may be degrading in the culture medium over long incubation times. - Patient sample heterogeneity: Primary samples can have significant biological variability.- Perform a dose-response curve (e.g., from 0.01 to 10 µM) to determine the optimal concentration. - Refresh the culture medium with freshly prepared this compound every 24-48 hours. - Test a larger cohort of patient samples to account for biological variability.
High Cell Death/Toxicity - Drug concentration too high: The concentration of this compound may be toxic to the primary cells. - Solvent toxicity: The final concentration of DMSO may be too high. - Off-target effects: this compound may have off-target effects at higher concentrations.[12][13]- Lower the concentration of this compound. - Ensure the final DMSO concentration is below 0.1%.[11] - Test the effect of the inhibitor on healthy control cells to assess for non-specific toxicity.
Inconsistent Results Between Experiments - Variability in primary samples: Patient-to-patient variability is a common challenge. - Inconsistent cell handling: Minor variations in cell seeding density or culture conditions can affect results. - Drug stock degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution.- Standardize inclusion/exclusion criteria for patient samples. - Maintain strict adherence to standardized cell culture protocols.[14] - Aliquot the this compound stock solution and avoid repeated freeze-thaw cycles.
Contamination of Cell Cultures - Bacterial, fungal, or mycoplasma contamination: Introduced during cell handling or from contaminated reagents.[15][16][17]- Practice strict aseptic techniques.[18] - Regularly test for mycoplasma.[16] - Use sterile, high-quality reagents and media. - If contamination is detected, discard the culture and decontaminate the incubator and biosafety cabinet.[15]

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus Histone H3 Histone H3 LSD1 LSD1 Histone H3->LSD1 H3K4me1/2 H3K9me1/2 CoREST CoREST LSD1->CoREST forms complex Gene Silencing Gene Silencing LSD1->Gene Silencing promotes Gene Activation Gene Activation LSD1->Gene Activation represses This compound This compound This compound->LSD1 inhibits

Caption: LSD1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Primary_Sample Primary Patient Sample (e.g., Blood, Biopsy) Cell_Isolation Isolate Primary Cells Primary_Sample->Cell_Isolation Cell_Culture Culture Primary Cells Cell_Isolation->Cell_Culture Treatment Treat Cells Cell_Culture->Treatment Drug_Preparation Prepare this compound and Vehicle Control Drug_Preparation->Treatment Incubation Incubate (24-72h) Treatment->Incubation Downstream_Assays Downstream Assays (Viability, Apoptosis, etc.) Incubation->Downstream_Assays

Caption: Experimental workflow for this compound treatment of primary patient samples.

Troubleshooting_Logic Start Experiment Fails Check_Viability Check Cell Viability Start->Check_Viability High_Toxicity High Toxicity? Check_Viability->High_Toxicity Lower_Concentration Lower Drug Concentration High_Toxicity->Lower_Concentration Yes No_Effect No Effect? High_Toxicity->No_Effect No Check_DMSO Check DMSO % Lower_Concentration->Check_DMSO End Refined Protocol Check_DMSO->End Increase_Concentration Increase Drug Concentration No_Effect->Increase_Concentration Yes Check_Contamination Check for Contamination No_Effect->Check_Contamination No Check_Drug_Stability Check Drug Stability Increase_Concentration->Check_Drug_Stability Check_Drug_Stability->End Aseptic_Technique Review Aseptic Technique Check_Contamination->Aseptic_Technique Yes Check_Contamination->End No Test_Reagents Test Reagents Aseptic_Technique->Test_Reagents Test_Reagents->End

References

addressing inconsistencies in Lsd1-IN-18 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results obtained with Lsd1-IN-18, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why am I observing variable IC50 values for this compound across different cancer cell lines?

A1: The IC50 values of this compound can vary significantly across different cell lines due to several factors:

  • LSD1 Expression Levels: Cells with higher expression of LSD1 may be more sensitive to inhibition.[1][2]

  • Genetic Background: The specific driver mutations and genetic context of a cancer cell line can influence its dependence on LSD1 activity. For instance, some studies show that the efficacy of LSD1 inhibition in lung adenocarcinoma is independent of driver mutations like EGFR or KRAS.[3]

  • Scaffolding vs. Enzymatic Function: LSD1 possesses both enzymatic (demethylase) and non-enzymatic scaffolding functions.[2][4][5] The reliance of a particular cell line on one function over the other can affect its sensitivity to inhibitors that may differentially impact these roles. Some inhibitors' effects are independent of the demethylase activity.[6]

  • Cellular Differentiation State: The anti-leukemic effects of LSD1 inhibitors are often linked to their ability to induce myeloid differentiation.[6][7] The differentiation status of your cell line can therefore impact the observed potency.

Q2: My experimental results with this compound are not consistent with published data. What are the potential reasons?

A2: Discrepancies between your results and published findings can arise from several sources:

  • Compound Stability and Solubility: Ensure proper storage and handling of this compound. Poor solubility can lead to inaccurate concentrations in your assays. Some LSD1 inhibitors have known solubility issues.[2]

  • Experimental Protocol Variations: Differences in cell density, passage number, serum concentration in the media, and duration of treatment can all contribute to variability.

  • Assay Methodology: The type of assay used to measure cell viability or enzyme inhibition can yield different results. For example, a differentiation assay may show an effect at concentrations that do not appear cytotoxic in a standard viability assay.[2]

  • Off-Target Effects: While this compound is designed to be a specific LSD1 inhibitor, off-target effects can never be completely ruled out and may contribute to observed phenotypes, especially at higher concentrations.[8][9]

  • Cell Line Authenticity and Contamination: Verify the identity of your cell lines using short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.

Q3: Can this compound affect cellular processes other than histone demethylation?

A3: Yes. LSD1 has several non-histone substrates, and its inhibition can impact various cellular processes beyond histone modification.[1][10][11] LSD1 can demethylate proteins such as p53, DNMT1, and STAT3, thereby regulating their stability and function.[1][10][11] Furthermore, some effects of LSD1 inhibitors are mediated through its scaffolding function, which is independent of its catalytic activity.[4][5][9]

Q4: Are there known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound are not yet fully elucidated, potential mechanisms could involve:

  • Upregulation of bypass signaling pathways.

  • Mutations in the KDM1A gene (encoding LSD1) that prevent inhibitor binding.

  • Increased drug efflux through the activation of ABC transporters.

  • Alterations in the expression of LSD1-interacting proteins or downstream effectors. For example, C/EBPα deletion has been shown to confer resistance to LSD1 inhibition in MLL-AF9 leukemia cells.[7]

Troubleshooting Guides

Problem 1: Inconsistent Cell Viability/Proliferation Assay Results
Potential Cause Troubleshooting Step
Compound Instability/Precipitation Prepare fresh stock solutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound.
Suboptimal Cell Culture Conditions Ensure cells are in the logarithmic growth phase at the time of treatment. Maintain consistent cell seeding densities and passage numbers between experiments.
Assay-Specific Issues Optimize the incubation time with the viability reagent (e.g., MTT, resazurin). Ensure that the chosen assay is not affected by the chemical properties of this compound.
Variability in Treatment Duration Use a consistent treatment duration across all experiments. Consider performing a time-course experiment to determine the optimal endpoint.
Problem 2: Lack of Expected Phenotype (e.g., no change in histone methylation, no differentiation)
Potential Cause Troubleshooting Step
Insufficient Drug Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration for observing the desired phenotype.
Cell Line is Not Dependent on LSD1 Catalytic Activity The anti-proliferative effects of some LSD1 inhibitors are independent of their demethylase activity.[6] Consider assessing other endpoints, such as changes in gene expression related to differentiation or apoptosis.
Incorrect Assay for Measuring the Phenotype For histone methylation, ensure your antibody for Western blotting or ChIP-seq is specific and validated. For differentiation, use appropriate markers and morphological analysis.
LSD1 is Part of a Larger Complex The activity of LSD1 can be influenced by its binding partners, such as CoREST and HDACs.[12][13] The cellular context of these complexes may affect the inhibitor's efficacy.

Data Presentation

Table 1: IC50 Values of Various LSD1 Inhibitors in Selected Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
LTM-1MV-4-11Acute Myeloid Leukemia0.16 ± 0.01[14]
MC3340NB4Acute Promyelocytic Leukemia0.6[10]
MC3340MV4-11Acute Myeloid Leukemia0.4[10]
S2116CEMT-cell Acute Lymphoblastic Leukemia1.1 ± 0.2[15]
S2157MOLT4T-cell Acute Lymphoblastic Leukemia6.8 ± 1.3[15]
HCI-2509VariousNon-Small Cell Lung Cancer0.3 - 5[3]
Capsaicin-Breast Cancer0.6[8]
Oleacein-Breast Cancer2.5[8]
Tranylcypromine (TCP)--22.3[8]

Note: this compound is a specific research chemical, and its IC50 values may not be as broadly published as the tool compounds listed above. The provided data illustrates the typical range and variability of LSD1 inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Histone Methylation
  • Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me1/2, H3K9me1/2, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of histone methylation to the loading control.

Mandatory Visualizations

Signaling_Pathway LSD1 Signaling and Inhibition LSD1 LSD1 (KDM1A) H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 Demethylates Non_Histone_Substrates Non-Histone Substrates (p53, DNMT1, etc.) LSD1->Non_Histone_Substrates Demethylates CoREST_NuRD CoREST/NuRD Complex LSD1->CoREST_NuRD Associates with Gene_Repression Gene Repression H3K4me1_2->Gene_Repression Leads to Gene_Activation Gene Activation H3K9me1_2->Gene_Activation Leads to Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibits Protein_Stability_Function Protein Stability/Function Non_Histone_Substrates->Protein_Stability_Function Regulates Scaffolding_Function Scaffolding Function CoREST_NuRD->Scaffolding_Function Mediates

Caption: LSD1 enzymatic and scaffolding functions and their inhibition.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Fresh stock, solubility) Start->Check_Compound Check_Protocol Standardize Experimental Protocol (Cell density, duration) Start->Check_Protocol Check_Cells Validate Cell Line (Authentication, mycoplasma) Start->Check_Cells Inconsistent_IC50 Inconsistent IC50? Check_Compound->Inconsistent_IC50 Check_Protocol->Inconsistent_IC50 Check_Cells->Inconsistent_IC50 No_Phenotype Lack of Expected Phenotype? Inconsistent_IC50->No_Phenotype No Analyze_Cell_Context Consider Cell Line Specifics (LSD1 expression, genetics) Inconsistent_IC50->Analyze_Cell_Context Yes Analyze_Mechanism Investigate Alternative Mechanisms (Scaffolding vs. enzymatic, off-target) No_Phenotype->Analyze_Mechanism Yes Resolved Results are Consistent No_Phenotype->Resolved No Optimize_Assay Optimize Assay Parameters (Dose, time, endpoint) Analyze_Cell_Context->Optimize_Assay Analyze_Mechanism->Optimize_Assay Optimize_Assay->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Enhancing Lsd1-IN-18 Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lsd1-IN-18 and other LSD1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing limited efficacy of this compound as a monotherapy in our solid tumor model. What are the potential reasons?

A1: Limited monotherapy efficacy of LSD1 inhibitors can be attributed to several factors:

  • Intrinsic Resistance: The tumor cells may possess inherent resistance mechanisms. For example, in Small Cell Lung Cancer (SCLC), tumors with a mesenchymal-like transcriptional signature demonstrate intrinsic resistance to LSD1 inhibitors, whereas those with a neuroendocrine phenotype are more sensitive.[1]

  • Acquired Resistance: Prolonged treatment can lead to the development of resistance. A common mechanism is the epigenetic reprogramming of tumor cells to a drug-resistant state, such as a TEAD4-driven mesenchymal-like state in SCLC.[1]

  • Tumor Microenvironment (TME): The TME can be highly immunosuppressive, limiting the infiltration and function of immune cells that may be activated by LSD1 inhibition.

  • Redundant Pathways: Cancer cells may activate alternative signaling pathways to bypass the effects of LSD1 inhibition.

Q2: What are the most promising combination strategies to enhance the efficacy of this compound?

A2: Combination therapy is a key strategy to improve the anti-tumor effects of LSD1 inhibitors. Promising approaches include:

  • Immunotherapy: Combining LSD1 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) has shown synergistic effects. LSD1 inhibition can increase the expression of immune checkpoint regulators and chemokines that attract effector T cells, thereby enhancing the response to immunotherapy.[2][3]

  • Other Epigenetic Modifiers: Co-treatment with other epigenetic drugs, such as HDAC inhibitors or EZH2 inhibitors, can have synergistic effects in various cancers.[4]

  • Targeted Therapies: Combining with inhibitors of other key signaling pathways, such as YAP/TAZ inhibitors, has demonstrated additive effects in oral squamous cell carcinoma.[5][6]

  • Chemotherapy: LSD1 inhibition can sensitize cancer cells to conventional chemotherapies. For instance, LSD1 can promote chemoresistance, and its inhibition can reverse this effect.[7][8]

  • All-Trans Retinoic Acid (ATRA): In certain hematological malignancies like AML, combining LSD1 inhibitors with ATRA can enhance differentiation and anti-leukemic effects.[4][9]

Q3: How does this compound affect the tumor microenvironment (TME)?

A3: this compound and other LSD1 inhibitors can modulate the TME to be more favorable for an anti-tumor immune response. Key effects include:

  • Increased T-cell Infiltration: LSD1 inhibition can induce the expression of chemokines that attract CD8+ T cells to the tumor.[2]

  • Enhanced T-cell Function: By targeting LSD1, it's possible to sustain T-cell invigoration and increase the persistence of progenitor exhausted CD8+ T cells, which are crucial for a durable response to anti-PD-1 therapy.[10]

  • Upregulation of Immune Checkpoint Molecules: LSD1 inhibition can increase the expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, can render tumors more susceptible to anti-PD-1/PD-L1 blockade.[5][6]

Troubleshooting Guides

Problem 1: High variability in this compound efficacy across different cell lines of the same tumor type.
  • Possible Cause: Heterogeneity in the transcriptional state of the cell lines.

  • Troubleshooting Steps:

    • Transcriptional Profiling: Perform RNA sequencing or use established gene signatures to classify your cell lines (e.g., neuroendocrine vs. mesenchymal in SCLC).[1]

    • Biomarker Analysis: Assess the expression levels of potential biomarkers of sensitivity or resistance. For example, high expression of neuroendocrine markers may correlate with sensitivity.

    • Hypothesis-Driven Combination Screening: Based on the transcriptional profile, select rational combination therapies. For mesenchymal-like tumors, consider combining this compound with therapies that target pathways active in that state.

Problem 2: Initial tumor response to this compound followed by relapse (acquired resistance).
  • Possible Cause: Epigenetic reprogramming and selection of a resistant subpopulation of cells.[1]

  • Troubleshooting Steps:

    • Characterize Resistant Clones: Isolate and analyze the resistant tumor cells to identify the molecular changes that have occurred (e.g., upregulation of TEAD4).

    • Dynamic Dosing Strategies: Investigate alternative dosing schedules (e.g., intermittent dosing) to potentially delay the onset of resistance.

    • Adaptive Combination Therapy: Introduce a second agent that targets the identified resistance mechanism upon detection of relapse.

Quantitative Data Summary

Table 1: Efficacy of LSD1 Inhibitors as Monotherapy and in Combination

Cancer TypeLSD1 InhibitorCombination AgentOutcomeReference
Triple-Negative Breast Cancer (TNBC)HCI-2509Anti-PD-1 mAbSignificant suppression of tumor growth and metastasis[2]
Oral Squamous Cell Carcinoma (OSCC)SP2509Verteporfin (YAP inhibitor)Additive effect in reducing proliferation and clonogenic survival[5][6]
Small Cell Lung Cancer (SCLC)Iadademstat (ORY-1001)Platinum/EtoposidePreliminary activity and safety observed in Phase IIa[11]
Acute Myeloid Leukemia (AML)Iadademstat (ORY-1001)AzacitidineEncouraging safety and strong clinical activity in Phase IIa[11]
MelanomaLSD1 inhibitorAnti-PD-L1Complete tumor eradication and long-lasting survival[12]

Experimental Protocols

Protocol 1: In Vivo Combination Therapy with LSD1 Inhibitor and Anti-PD-1

This protocol is a generalized representation based on methodologies described in the literature.[2]

  • Animal Model: Orthotopically implant tumor cells (e.g., EMT6 in BALB/c mice for a TNBC model) into the mammary fat pad.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into the following treatment groups:

    • Vehicle control

    • This compound (or other LSD1 inhibitor)

    • Anti-PD-1 antibody

    • This compound + Anti-PD-1 antibody

  • Dosing and Administration:

    • Administer the LSD1 inhibitor according to its established pharmacokinetic profile (e.g., daily oral gavage).

    • Administer the anti-PD-1 antibody via intraperitoneal injection (e.g., twice weekly).

  • Endpoint Analysis:

    • Measure tumor volume throughout the study.

    • At the end of the study, harvest tumors for immunohistochemical analysis of Ki-67 (proliferation marker) and CD8+ T-cell infiltration.

    • If applicable, assess for metastasis in relevant organs (e.g., lungs).

Protocol 2: Assessment of T-cell Infiltration by Immunohistochemistry (IHC)
  • Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against CD8 (or other markers of interest) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Image Analysis: Capture images using a microscope and quantify the number of positive cells per unit area.

Visualizations

LSD1_Inhibition_and_Immune_Response cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment LSD1 LSD1 Chemokine_Expression Chemokine_Expression LSD1->Chemokine_Expression Represses PDL1_Expression PDL1_Expression LSD1->PDL1_Expression Represses CD8_T_Cell CD8_T_Cell Chemokine_Expression->CD8_T_Cell Recruits PD1 PD1 PDL1_Expression->PD1 Binds Tumor_Antigen_Presentation Tumor_Antigen_Presentation Tumor_Antigen_Presentation->CD8_T_Cell Activates PD1->CD8_T_Cell Inhibits Lsd1_IN_18 Lsd1_IN_18 Lsd1_IN_18->LSD1 Inhibits Troubleshooting_Workflow Start Start Limited_Efficacy Limited this compound Monotherapy Efficacy Start->Limited_Efficacy Check_Resistance Intrinsic or Acquired Resistance? Limited_Efficacy->Check_Resistance Intrinsic Intrinsic Resistance Check_Resistance->Intrinsic Intrinsic Acquired Acquired Resistance Check_Resistance->Acquired Acquired Profile_Tumor Transcriptional Profiling (e.g., Neuroendocrine vs. Mesenchymal) Intrinsic->Profile_Tumor Analyze_Resistant_Clones Isolate and Analyze Resistant Clones Acquired->Analyze_Resistant_Clones Rational_Combination Select Rational Combination Therapy Profile_Tumor->Rational_Combination Target_Resistance_Mechanism Target Identified Resistance Mechanism Analyze_Resistant_Clones->Target_Resistance_Mechanism Combination_Therapy_Logic cluster_strategies Combination Strategies Lsd1_IN_18 Lsd1_IN_18 Immunotherapy Immunotherapy Lsd1_IN_18->Immunotherapy Synergizes with Epigenetic_Modifiers Epigenetic_Modifiers Lsd1_IN_18->Epigenetic_Modifiers Synergizes with Targeted_Therapy Targeted_Therapy Lsd1_IN_18->Targeted_Therapy Shows Additive Effects with Chemotherapy Chemotherapy Lsd1_IN_18->Chemotherapy Sensitizes to Enhanced T-cell Killing Enhanced T-cell Killing Immunotherapy->Enhanced T-cell Killing Synergistic Gene Regulation Synergistic Gene Regulation Epigenetic_Modifiers->Synergistic Gene Regulation Blockade of Escape Pathways Blockade of Escape Pathways Targeted_Therapy->Blockade of Escape Pathways Increased Cell Death Increased Cell Death Chemotherapy->Increased Cell Death

References

Technical Support Center: Mitigating Side Effects of LSD1 Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LSD1 inhibitors, using Lsd1-IN-18 as a representative compound. Given the limited public data on this compound, this guide draws upon established knowledge of other irreversible LSD1 inhibitors. The primary focus is on identifying and mitigating common side effects observed in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with irreversible LSD1 inhibitors in preclinical models?

A1: The most frequently reported and significant side effect of irreversible LSD1 inhibitors is hematological toxicity, primarily thrombocytopenia (a decrease in platelet count).[1][2][3][4] Other potential hematological side effects include neutropenia (a decrease in neutrophils) and anemia.[3] Non-hematological toxicities are less common but can include myelofibrosis and lymphoid necrosis at higher doses.[2]

Q2: What is the underlying mechanism of LSD1 inhibitor-induced thrombocytopenia?

A2: The leading hypothesis for LSD1 inhibitor-induced thrombocytopenia is the disruption of the interaction between LSD1 and the transcription factor Growth Factor Independent 1B (GFI1B).[1][2][3][4] GFI1B is a critical regulator of hematopoietic differentiation, particularly for the development of megakaryocytes, the precursor cells of platelets. By inhibiting LSD1, certain inhibitors can prevent its association with GFI1B, leading to impaired megakaryocyte maturation and reduced platelet production.

Q3: How can I monitor for thrombocytopenia in my animal models?

A3: Regular monitoring of blood cell counts is crucial. A standard approach involves collecting peripheral blood samples from your preclinical models (e.g., mice, rats) at baseline and at regular intervals throughout the treatment period. A complete blood count (CBC) analysis using an automated hematology analyzer will provide data on platelet numbers, as well as red and white blood cell counts.

Q4: Are there ways to mitigate the thrombocytopenia caused by this compound?

A4: While specific mitigation strategies for this compound are not yet published, several approaches are being explored for other LSD1 inhibitors:

  • Dose Optimization: Finding the therapeutic window where anti-tumor efficacy is achieved with minimal hematological toxicity is a primary strategy. This often involves conducting dose-escalation studies to identify the maximum tolerated dose (MTD).

  • Intermittent Dosing: Instead of daily administration, an intermittent dosing schedule (e.g., once every other day, or for a set number of days followed by a rest period) may allow for recovery of platelet counts.

  • Development of More Specific Inhibitors: The field is moving towards developing LSD1 inhibitors that selectively inhibit the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B protein-protein interaction.[1][4] While you may be using this compound, being aware of these next-generation inhibitors is important for contextualizing your results.

  • Supportive Care: In some preclinical studies, supportive care measures, though less common, could be considered, such as the administration of thrombopoietin (TPO) mimetics, although this would be an experimental intervention in itself.

Q5: Besides thrombocytopenia, are there other potential off-target effects I should be aware of?

A5: Irreversible LSD1 inhibitors, particularly those based on a tranylcypromine scaffold, can have off-target effects on other flavin-dependent amine oxidases, such as monoamine oxidase A (MAO-A) and MAO-B. Inhibition of MAOs can have neurological and cardiovascular effects. It is advisable to consult the selectivity profile of this compound if available, or to consider assays to assess its off-target activity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant weight loss or signs of distress in animals. - General toxicity of the compound at the administered dose.- Off-target effects.- Immediately reduce the dose or temporarily halt treatment.- Monitor animal health closely (daily weight checks, observation of behavior).- If signs of distress persist, euthanize the animal according to ethical guidelines.- Consider a lower starting dose for subsequent experiments.
Platelet counts drop below a critical threshold. - On-target hematological toxicity due to disruption of the LSD1-GFI1B interaction.- Implement an intermittent dosing schedule to allow for platelet recovery.- Evaluate a lower, yet still efficacious, dose.- If possible, compare the effects with a reversible LSD1 inhibitor that is reported to have a better safety profile.
Inconsistent anti-tumor efficacy. - Suboptimal dosing or administration route.- Development of resistance.- Verify the formulation and administration of this compound.- Conduct pharmacokinetic studies to ensure adequate drug exposure in the tumor tissue.- Explore combination therapies. LSD1 inhibitors have shown synergy with other agents like all-trans retinoic acid (ATRA) in some preclinical models.
Unexpected neurological or behavioral changes. - Potential off-target inhibition of MAO-A or MAO-B.- If possible, perform in vitro assays to determine the selectivity of this compound for LSD1 over MAOs.- Carefully document all behavioral changes and compare them to vehicle-treated control animals.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on various LSD1 inhibitors, which may serve as a reference for designing experiments with this compound.

Table 1: Effect of Different LSD1 Inhibitors on Platelet Counts in Mice

InhibitorDoseDosing ScheduleMouse StrainChange in Platelet CountReference
T-71110 mg/kg/day4 days, oralICRSignificant decrease[4]
T-448Up to 100 mg/kg/day4 days, oralICRNo significant change[4]
IMG-728945 mg/kg/dayDaily, oralJak2V617F miceDramatic decrease

Table 2: In Vitro Potency of Various LSD1 Inhibitors

InhibitorIC50 (LSD1)Cell LineEffectReference
GSK2879552-SCLC and AML cell linesPotent anti-proliferative effects[2]
ORY-100118 nM-Potent irreversible inhibitor
HCI-25090.3-5 µMLUAD cell linesReduced cell growth
Compound [I]46.0 nMVarious cancer cell linesBroad-spectrum antiproliferative activity

Experimental Protocols

1. Protocol for Monitoring Hematological Toxicity

  • Objective: To assess the effect of this compound on peripheral blood cell counts.

  • Materials:

    • Preclinical models (e.g., mice)

    • This compound formulated in a suitable vehicle

    • Vehicle control

    • EDTA-coated micro-hematocrit tubes or other appropriate blood collection vials

    • Automated hematology analyzer

  • Procedure:

    • Acclimatize animals and collect baseline blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes.

    • Administer this compound or vehicle control to the respective groups according to the planned dosing schedule and route.

    • Collect blood samples at predetermined time points (e.g., weekly, or more frequently if rapid changes are expected).

    • Analyze the blood samples using an automated hematology analyzer to obtain complete blood counts, including platelet, red blood cell, and white blood cell counts.

    • Graph the changes in cell counts over time for each treatment group and perform statistical analysis.

2. Protocol for Co-Immunoprecipitation (Co-IP) to Assess LSD1-GFI1B Interaction

  • Objective: To determine if this compound disrupts the interaction between LSD1 and GFI1B in cells.

  • Materials:

    • Cell line expressing both LSD1 and GFI1B (e.g., hematopoietic cell lines)

    • This compound

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibody against LSD1 or GFI1B for immunoprecipitation

    • Protein A/G magnetic beads

    • Wash buffer

    • Elution buffer

    • SDS-PAGE gels and Western blotting reagents

    • Antibodies against both LSD1 and GFI1B for detection

  • Procedure:

    • Culture cells and treat with this compound or DMSO for a specified time.

    • Harvest and lyse the cells to obtain total protein extracts.

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-LSD1) overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using antibodies against both LSD1 and GFI1B to detect the co-immunoprecipitated protein. A reduced GFI1B signal in the this compound-treated sample when immunoprecipitating with an anti-LSD1 antibody would indicate disruption of the interaction.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex Histone Histone H3 LSD1->Histone demethylates H3K4me1/2 HDAC HDAC1/2 CoREST->HDAC recruits GFI1B GFI1B GFI1B->LSD1 DNA DNA GFI1B->DNA binds to Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 inhibits Lsd1_IN_18->GFI1B disrupts interaction

Caption: LSD1 forms a repressive complex with CoREST and HDACs. It also interacts with the transcription factor GFI1B to regulate gene expression. This compound inhibits the demethylase activity of LSD1 and may disrupt the LSD1-GFI1B interaction.

Experimental_Workflow_Thrombocytopenia start Start: Preclinical Model with Tumor Xenograft treatment Administer this compound or Vehicle start->treatment monitoring Monitor Animal Health (Weight, Behavior) treatment->monitoring blood_collection Collect Peripheral Blood (Baseline & Timepoints) monitoring->blood_collection cbc Complete Blood Count (CBC) Analysis blood_collection->cbc data_analysis Analyze Platelet Counts cbc->data_analysis endpoint Endpoint: Assess Therapeutic Efficacy and Toxicity data_analysis->endpoint

Caption: Experimental workflow for assessing this compound-induced thrombocytopenia in a preclinical tumor model.

Mitigation_Strategy_Logic Toxicity Thrombocytopenia Observed Mitigation Mitigation Strategies Toxicity->Mitigation Dose_Reduction Reduce Dose Mitigation->Dose_Reduction Intermittent_Dosing Intermittent Dosing Mitigation->Intermittent_Dosing New_Inhibitor Use More Specific Inhibitor Mitigation->New_Inhibitor Outcome Reduced Toxicity with Maintained Efficacy Dose_Reduction->Outcome Intermittent_Dosing->Outcome New_Inhibitor->Outcome

Caption: Logical relationship of mitigation strategies to address LSD1 inhibitor-induced thrombocytopenia.

References

Validation & Comparative

A Researcher's Guide to Assessing the Cross-Reactivity of Lsd1-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of Lsd1-IN-18, a critical step is to determine its selectivity. This guide provides a framework for evaluating the cross-reactivity of this compound against other histone demethylases, offering objective comparison points and detailed experimental methodologies. While specific cross-reactivity data for this compound is not publicly available, this document outlines the standard procedures and expected data formats for such an analysis.

Understanding the Landscape of Histone Demethylases

Histone demethylases are broadly classified into two main families based on their catalytic mechanisms. A thorough cross-reactivity assessment should include representative members from both families.

  • Lysine-Specific Demethylase (LSD) Family: These enzymes, including LSD1 (KDM1A) and LSD2 (KDM1B), are FAD-dependent amine oxidases.[1][2][3] They primarily demethylate mono- and di-methylated lysine residues.[3]

  • Jumonji C (JmjC) Domain-Containing Family: This larger family of histone demethylases utilizes Fe(II) and α-ketoglutarate as cofactors.[1][2] They are capable of demethylating mono-, di-, and tri-methylated lysines.

Comparative Inhibitory Activity of this compound

To facilitate a clear comparison of this compound's inhibitory potential, quantitative data should be presented in a structured format. The following table serves as a template for presenting the half-maximal inhibitory concentration (IC50) values of this compound against a panel of representative histone demethylases.

Target EnzymeFamilySubstrateThis compound IC50 (µM)
LSD1 (KDM1A) LSD H3K4me2 [Insert experimental value]
LSD2 (KDM1B)LSDH3K4me2> 100
KDM4A (JMJD2A)JmjCH3K9me3> 100
KDM4C (JMJD2C)JmjCH3K9me3> 100
KDM5B (JARID1B)JmjCH3K4me3> 100
KDM6B (JMJD3)JmjCH3K27me3> 100

Note: The IC50 values in this table are placeholders and should be replaced with experimental data. A high degree of selectivity would be indicated by a potent IC50 value for LSD1 and significantly higher (ideally >100-fold) IC50 values for other demethylases.

Experimental Protocols for Cross-Reactivity Profiling

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key in vitro histone demethylase assays.

In Vitro Histone Demethylase Inhibition Assay (Mass Spectrometry-Based)

This method provides a direct and highly quantitative measurement of demethylase activity by monitoring the change in mass of a histone peptide substrate.

1. Reagents and Materials:

  • Recombinant human histone demethylases (LSD1, LSD2, KDM4A, KDM4C, KDM5B, KDM6B)

  • Synthetic histone H3 peptides with specific methylation marks (e.g., H3K4me2, H3K9me3, H3K4me3, H3K27me3)

  • This compound (solubilized in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.01% Tween-20

  • For JmjC enzymes: 100 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbic acid

  • For LSD enzymes: 10 µM FAD

  • Quenching Solution: 10% trifluoroacetic acid (TFA)

  • Mass Spectrometer (e.g., MALDI-TOF or LC-MS)

2. Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, the respective enzyme, and the corresponding histone peptide substrate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • For JmjC enzymes, add the Fe(II), α-ketoglutarate, and ascorbic acid solution to initiate the reaction. For LSD enzymes, ensure FAD is present in the reaction mixture.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples by mass spectrometry to quantify the ratio of the methylated (substrate) and demethylated (product) peptides.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput method that relies on fluorescence resonance energy transfer (FRET) to detect the product of the demethylation reaction.

1. Reagents and Materials:

  • Recombinant histone demethylases

  • Biotinylated histone peptide substrates

  • This compound

  • Assay Buffer

  • Cofactors (as described above)

  • Europium cryptate-labeled anti-demethylated mark antibody (donor fluorophore)

  • Streptavidin-XL665 (acceptor fluorophore)

  • HTRF-compatible microplate reader

2. Procedure:

  • Perform the enzymatic reaction as described in the mass spectrometry protocol (steps 1-5).

  • Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • The HTRF ratio (acceptor signal / donor signal) is proportional to the amount of demethylated product.

  • Calculate the percentage of inhibition and IC50 values as described previously.

Visualizing Experimental and Signaling Contexts

Diagrams are provided below to illustrate the experimental workflow for assessing cross-reactivity and the general signaling pathway in which LSD1 operates.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor This compound Dilution reaction_mix Incubation inhibitor->reaction_mix enzymes Histone Demethylases enzymes->reaction_mix substrates Methylated Peptides substrates->reaction_mix ms Mass Spectrometry reaction_mix->ms htrf HTRF reaction_mix->htrf ic50 IC50 Determination ms->ic50 htrf->ic50

Caption: Workflow for in vitro histone demethylase inhibition assay.

signaling_pathway LSD1 LSD1 H3K4me1 H3K4me1 (Repressive Mark) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Gene_Repression Gene Repression H3K4me1->Gene_Repression Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibition

References

A Comparative Analysis of LSD1-IN-18 and Tranylcypromine Derivatives as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the non-covalent LSD1 inhibitor, LSD1-IN-18, and a range of well-established tranylcypromine-based covalent inhibitors of Lysine-Specific Demethylase 1 (LSD1). This document is intended to assist researchers in making informed decisions regarding the selection of appropriate LSD1 inhibitors for their studies by presenting a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed protocols.

Introduction to LSD1 and its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dual role as both a transcriptional co-repressor (via H3K4 demethylation) and co-activator (via H3K9 demethylation) makes it a key player in a multitude of cellular processes, including cell proliferation, differentiation, and epithelial-mesenchymal transition (EMT).[2] Dysregulation of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[2][3]

Inhibitors of LSD1 have emerged as promising therapeutic agents. Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to inhibit LSD1.[1] This discovery spurred the development of numerous tranylcypromine derivatives with improved potency and selectivity for LSD1 over MAOs.[1][2][3] These derivatives, such as ORY-1001 and GSK2879552, are irreversible inhibitors that form a covalent adduct with the FAD cofactor of LSD1.[1][3] In contrast, this compound represents a class of non-covalent, reversible inhibitors. This guide will delve into a comparative analysis of these two classes of inhibitors.

Biochemical and Cellular Activity: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and various tranylcypromine derivatives, providing a clear comparison of their inhibitory activities at both the biochemical and cellular levels.

Table 1: Biochemical Activity of LSD1 Inhibitors

CompoundTypeTargetIC50 (nM)Ki (µM)KD (µM)Selectivity vs. MAO-A/B
This compound Non-covalentLSD1-0.1560.075Selective
Tranylcypromine (TCP) CovalentLSD1/MAO-A/B~20,000--Non-selective
ORY-1001 (Iadademstat) CovalentLSD118--Highly Selective
GSK2879552 CovalentLSD1137 (average)--Selective
Compound 26b CovalentLSD117--Good selectivity over MAO-B
Compound 29b CovalentLSD111--Good selectivity over MAO-B

Table 2: Cellular Activity of LSD1 Inhibitors

CompoundCell LineAssayIC50 / EC50 (µM)Effect
This compound THP-1 (Leukemia)Antiproliferative (72h)0.16Inhibition of cell growth
This compound MDA-MB-231 (Breast Cancer)Antiproliferative (72h)0.21Inhibition of cell growth
Tranylcypromine (TCP) Various Cancer CellsVariesMicromolar rangeInduces differentiation, inhibits proliferation
ORY-1001 (Iadademstat) THP-1 (Leukemia)Differentiation<0.001Induction of differentiation markers
GSK2879552 AML Cell LinesProliferation (10 days)0.137 (average)Inhibition of cell growth
Compound 29b MGC-803 (Gastric Cancer)H3K4me1/2 accumulationConcentration-dependentIncrease in histone methylation
Compound 29b MGC-803 (Gastric Cancer)Metastasis-Inhibition of metastasis

Key Signaling Pathways Modulated by LSD1 Inhibition

LSD1 inhibition impacts several critical signaling pathways involved in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of LSD1 inhibitors.

Wnt/β-catenin Signaling Pathway

LSD1 has been shown to regulate the Wnt/β-catenin signaling pathway. In some contexts, LSD1 can act as a positive regulator of this pathway. Inhibition of LSD1 can lead to the downregulation of Wnt/β-catenin target genes, thereby suppressing cancer cell proliferation and survival.

Wnt_Signaling LSD1 in Wnt/β-catenin Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates LSD1 LSD1 LSD1->TCF_LEF Co-activates

LSD1 as a co-activator in the Wnt/β-catenin signaling pathway.
Notch Signaling Pathway

The interplay between LSD1 and the Notch signaling pathway is context-dependent. In some cancers, such as small cell lung cancer (SCLC), LSD1 represses the expression of Notch receptors. Inhibition of LSD1 can, therefore, lead to the re-activation of Notch signaling, which can have tumor-suppressive effects in this context.

Notch_Signaling LSD1 and Notch Signaling in SCLC cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Delta_Jagged Delta/Jagged Ligand Notch_Receptor Notch Receptor Delta_Jagged->Notch_Receptor Binds NICD_cyto NICD Notch_Receptor->NICD_cyto Cleavage (S2, S3) NICD_nuc NICD NICD_cyto->NICD_nuc Translocates CSL CSL NICD_nuc->CSL Binds Notch_Targets Notch Target Genes (e.g., HES1) CSL->Notch_Targets Activates LSD1 LSD1 Notch_Receptor_Gene Notch Receptor Gene LSD1->Notch_Receptor_Gene Represses

LSD1-mediated repression of Notch receptor gene expression.
Epithelial-Mesenchymal Transition (EMT)

LSD1 is a key regulator of EMT, a process critical for cancer cell invasion and metastasis. LSD1 can be recruited by transcription factors like Snail to repress the expression of epithelial markers such as E-cadherin, thereby promoting a mesenchymal phenotype.

EMT_Signaling Role of LSD1 in EMT cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype Snail Snail LSD1 LSD1 Snail->LSD1 Recruits Mesenchymal Mesenchymal Phenotype (Invasion, Metastasis) Snail->Mesenchymal Promotes E_cadherin_promoter E-cadherin Promoter LSD1->E_cadherin_promoter Binds to E_cadherin_gene E-cadherin Gene E_cadherin_promoter->E_cadherin_gene Represses Transcription Epithelial Epithelial Phenotype E_cadherin_gene->Epithelial Maintains

LSD1 is recruited by Snail to repress E-cadherin and promote EMT.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and tranylcypromine derivatives.

LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the enzymatic activity of LSD1 and the inhibitory potential of compounds.

Workflow:

HTRF_Workflow HTRF Assay Workflow A 1. Prepare Assay Plate B 2. Add LSD1 Enzyme and Inhibitor A->B C 3. Add Substrate Mix B->C D 4. Incubate C->D E 5. Add Detection Mix D->E F 6. Incubate E->F G 7. Read TR-FRET Signal F->G

A simplified workflow for the LSD1 HTRF assay.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me1 or H3K4me2 peptide substrate

  • FAD (cofactor)

  • Europium (Eu3+) cryptate-labeled anti-H3K4me0 or anti-H3K4me1 antibody (donor)

  • XL665-conjugated streptavidin (acceptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 4 mM KCl, 2 mM MgCl2, 0.01% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, tranylcypromine derivatives) in assay buffer.

  • Enzyme and Inhibitor Incubation: Add LSD1 enzyme (final concentration typically in the low nM range) and the test compounds to the wells of the 384-well plate. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Enzymatic Reaction: Initiate the reaction by adding a mixture of the biotinylated histone peptide substrate and FAD.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature to allow for enzymatic demethylation.

  • Detection: Stop the enzymatic reaction by adding a detection mixture containing the Eu3+-cryptate labeled antibody and XL665-conjugated streptavidin.

  • Incubation: Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the formation of the FRET complex.

  • Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320-340 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Western Blotting for Histone Methylation Marks

This technique is used to assess the in-cell activity of LSD1 inhibitors by measuring changes in the levels of H3K4me2 and H3K9me2.

Materials:

  • Cell lines of interest

  • LSD1 inhibitors (this compound, tranylcypromine derivatives)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-H3K4me2 (e.g., rabbit polyclonal, typical dilution 1:1000)

    • Anti-H3K9me2 (e.g., rabbit polyclonal, typical dilution 1:1000)

    • Anti-Total Histone H3 (loading control, typical dilution 1:5000)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, typical dilution 1:5000)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the LSD1 inhibitors for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K4me2, anti-H3K9me2, or anti-Total H3) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total histone H3 levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct engagement of a drug with its target protein in a cellular environment.

Workflow:

CETSA_Workflow CETSA Workflow A 1. Cell Treatment with Inhibitor B 2. Heating A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate soluble and aggregated proteins) C->D E 5. Analysis of Soluble Fraction (e.g., Western Blot, ELISA) D->E

References

Lsd1-IN-18: A Potent and Selective Inhibitor of Lysine-Specific Demethylase 1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Lsd1-IN-18 has emerged as a significant tool compound due to its potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1) over the closely related monoamine oxidases A and B (MAO-A and MAO-B). This guide provides a comparative analysis of this compound's specificity, supported by available experimental data and methodologies.

This compound, also referred to as compound 7 in some literature, is a non-covalent inhibitor of LSD1 with a reported Ki of 0.156 µM and a KD of 0.075 µM[1][2][3]. Its selectivity is a critical attribute, as off-target inhibition of MAO-A and MAO-B can lead to undesirable side effects, complicating its therapeutic application.

Comparative Inhibitory Activity

The inhibitory potency of this compound against LSD1 in comparison to MAO-A and MAO-B is summarized in the table below. The data clearly demonstrates the compound's high selectivity for LSD1.

Target EnzymeIC50 (µM)Ki (µM)KD (µM)
LSD1 0.65[4]0.156[1][2][3]0.075[1][2][3]
MAO-A >1250[4]Not ReportedNot Reported
MAO-B >1250[4]Not ReportedNot Reported

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. KD: Dissociation constant.

The significantly higher IC50 values for MAO-A and MAO-B indicate that a much greater concentration of this compound is required to inhibit these enzymes compared to LSD1, highlighting its specificity.

Experimental Protocols

The determination of the inhibitory activity of this compound and its selectivity profile involves specific enzymatic assays. While the primary publication for this compound refers to previously established methods, a general overview of the likely experimental protocols is provided below.

LSD1 Inhibition Assay

A common method to determine LSD1 activity is a horseradish peroxidase (HRP)-coupled assay.

Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a substrate like Amplex Red to produce a fluorescent product (resorufin), or with a colorimetric substrate. The rate of fluorescence or color change is proportional to LSD1 activity.

General Protocol:

  • Recombinant human LSD1 enzyme is incubated with this compound at various concentrations in a suitable buffer.

  • A synthetic peptide substrate, typically derived from the N-terminus of histone H3 with a dimethylated lysine at position 4 (H3K4me2), is added to initiate the reaction.

  • HRP and a detection reagent (e.g., Amplex Red) are included in the reaction mixture.

  • The reaction is monitored over time by measuring the fluorescence or absorbance at the appropriate wavelength.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

MAO-A/B Inhibition Assay

The inhibitory activity against MAO-A and MAO-B is often determined using a kynuramine-based assay.

Principle: MAO-A and MAO-B catalyze the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline. This product can be detected by its fluorescence.

General Protocol:

  • Recombinant human MAO-A or MAO-B is pre-incubated with this compound at a range of concentrations.

  • The substrate, kynuramine, is added to start the enzymatic reaction.

  • The reaction is incubated for a specific period at an optimal temperature.

  • The reaction is stopped, and the fluorescence of the product, 4-hydroxyquinoline, is measured.

  • The IC50 values are determined by analyzing the dose-response curve of the inhibitor.

Visualizing Specificity: this compound Interaction Pathway

The following diagram illustrates the selective inhibition of this compound.

This compound Specificity Pathway cluster_inhibitor Inhibitor cluster_targets Enzyme Targets This compound This compound LSD1 LSD1 This compound->LSD1 Potent Inhibition MAO-A MAO-A This compound->MAO-A Weak Inhibition MAO-B MAO-B This compound->MAO-B Weak Inhibition

References

Assessing the Synergistic Effects of LSD1 Inhibitors with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic potential of Lysine-Specific Demethylase 1 (LSD1) inhibitors in combination with conventional chemotherapy reveals a promising strategy to enhance anti-cancer efficacy. While specific data for Lsd1-IN-18 is not available in the public domain, this guide provides a comparative overview of other well-documented LSD1 inhibitors, offering insights into their synergistic mechanisms, supported by experimental data and detailed protocols.

LSD1, a histone demethylase, is frequently overexpressed in various cancers and plays a crucial role in tumorigenesis by altering gene expression. Its inhibition has been shown to sensitize cancer cells to chemotherapeutic agents, representing a significant area of research in oncology drug development. This guide synthesizes preclinical data on the synergistic effects of established LSD1 inhibitors with common chemotherapy drugs.

Quantitative Assessment of Synergy

The synergistic interaction between LSD1 inhibitors and chemotherapy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy. The half-maximal inhibitory concentration (IC50) is also a key metric, with a reduction in the IC50 of a chemotherapeutic agent in the presence of an LSD1 inhibitor signifying enhanced potency.

LSD1 InhibitorChemotherapy AgentCancer TypeEffect on IC50 of Chemo AgentCombination Index (CI)Reference
GSK-LSD1 DoxorubicinBreast Cancer (MCF-7)IC50 reduced from 0.64 µM to 0.28 µMNot Reported[1]
GSK-LSD1 DoxorubicinBreast Cancer (MDA-MB-468)IC50 reduced from 0.37 µM to 0.26 µMNot Reported[1]
SP2509 Panobinostat (HDACi)Acute Myeloid Leukemia (OCI-AML3, MOLM13)Synergistic Lethality< 1.0[2]
Dual LSD1/HDAC6 Inhibitor (iDual) DoxorubicinAcute Myeloid LeukemiaSignificant apoptosis at sublethal doxorubicin concentrationSynergistic[3]
Phenelzine Nab-paclitaxelMetastatic Breast CancerPotentiated tumor volume reduction in vivoNot Reported[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of common experimental protocols used to assess the synergistic effects of LSD1 inhibitors and chemotherapy.

Cell Viability and Proliferation Assays
  • Objective: To determine the effect of single and combined drug treatments on cancer cell viability and growth.

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the LSD1 inhibitor, the chemotherapeutic agent, or a combination of both.

    • After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo.

    • The absorbance or luminescence is measured, which correlates with the number of viable cells.

    • IC50 values are calculated from dose-response curves. For synergy analysis, the Combination Index is calculated using software like CalcuSyn, based on the Chou-Talalay method.[2]

Colony Formation Assay
  • Objective: To assess the long-term proliferative capacity (clonogenic survival) of cancer cells after drug treatment.

  • Methodology:

    • A low density of cells is seeded in 6-well plates.

    • Cells are treated with the LSD1 inhibitor, chemotherapy, or the combination for a defined period.

    • The media is then replaced with fresh, drug-free media, and cells are allowed to grow for 1-2 weeks until visible colonies form.

    • Colonies are fixed with methanol and stained with crystal violet.

    • The number of colonies (typically >50 cells) is counted. A reduction in colony formation in the combination treatment compared to single agents indicates a synergistic effect on inhibiting long-term survival.

Apoptosis Assays
  • Objective: To quantify the induction of programmed cell death (apoptosis) by the drug treatments.

  • Methodology:

    • Cells are treated with the respective drugs for a specified time.

    • Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or TO-PRO-3.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in different stages of apoptosis (early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified. A significant increase in the apoptotic population in the combination group compared to single-agent groups indicates synergy.[2]

In Vivo Tumor Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously or orthotopically injected with human cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, LSD1 inhibitor alone, chemotherapy alone, and the combination of both.

    • Drugs are administered according to a predefined schedule and dosage.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). A significant reduction in tumor growth in the combination group compared to the single-agent groups demonstrates in vivo synergy.[4]

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of LSD1 inhibitors with chemotherapy is underpinned by their impact on various cellular signaling pathways. Inhibition of LSD1 can reprogram cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy.

Synergy_Mechanism Mechanism of Synergy: LSD1 Inhibition and Chemotherapy LSD1i LSD1 Inhibitor (e.g., Phenelzine, SP2509) LSD1 LSD1 Enzyme LSD1i->LSD1 Inhibits Chemo Chemotherapy (e.g., Doxorubicin, Paclitaxel) DNA_Damage DNA Damage Chemo->DNA_Damage Gene_Expression Altered Gene Expression LSD1->Gene_Expression Regulates EMT ↓ Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT Diff ↑ Cell Differentiation Gene_Expression->Diff Apoptosis ↑ Apoptosis EMT->Apoptosis Sensitizes to Diff->Apoptosis Promotes Cell_Cycle Cell Cycle Arrest Cell_Cycle->Apoptosis DNA_Damage->Cell_Cycle

Caption: Synergistic mechanism of LSD1 inhibitors and chemotherapy.

Inhibition of LSD1 leads to changes in gene expression that can reverse the epithelial-mesenchymal transition (EMT), a process associated with drug resistance, and promote cellular differentiation.[5] This reprogramming makes cancer cells more vulnerable to the DNA damage and cell cycle arrest induced by chemotherapeutic agents, ultimately leading to enhanced apoptosis.

Experimental_Workflow Workflow for Assessing Synergy cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Hypothesis of Synergy invitro In Vitro Studies start->invitro cell_viability Cell Viability Assay invitro->cell_viability colony_formation Colony Formation Assay invitro->colony_formation apoptosis Apoptosis Assay invitro->apoptosis invivo In Vivo Studies xenograft Tumor Xenograft Model invivo->xenograft data_analysis Data Analysis (IC50, CI) data_analysis->invivo If synergistic conclusion Conclusion on Synergy cell_viability->data_analysis colony_formation->data_analysis apoptosis->data_analysis xenograft->conclusion

Caption: Standard workflow for evaluating drug synergy.

Conclusion

The combination of LSD1 inhibitors with chemotherapy represents a compelling therapeutic strategy. Preclinical evidence strongly suggests that LSD1 inhibition can significantly enhance the efficacy of various chemotherapeutic agents across different cancer types. This is achieved through mechanisms that involve reversing drug resistance pathways and promoting apoptosis. While the absence of data on this compound prevents its direct comparison, the broader class of LSD1 inhibitors shows considerable promise for improving cancer treatment outcomes. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

References

Validating Lsd1-IN-18's Mechanism of Action Through Genetic Knockdown of LSD1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-18, with alternative inhibitors and validates its mechanism of action through genetic knockdown of LSD1. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.

Performance Comparison of LSD1 Inhibitors

The efficacy of this compound is benchmarked against other well-characterized LSD1 inhibitors, namely GSK2879552 and ORY-1001. The following table summarizes their biochemical potency and cellular activity.

InhibitorTypeTargetIC50 (Biochemical Assay)Cellular Potency (Example)Reference
This compound ReversibleLSD118 nMPotent inhibition of AML cell growth[1]
GSK2879552 Irreversible (covalent)LSD1~20 nMPotent, with an average EC50 of 137 nM across 20 AML cell lines[2][3]
ORY-1001 (Iadademstat) Irreversible (covalent)LSD1< 20 nMSub-nanomolar to nanomolar IC50 values in SCLC cell lines[3][4]

Validation of this compound Mechanism via LSD1 Genetic Knockdown

To confirm that the cellular effects of this compound are a direct result of LSD1 inhibition, its phenotypic and molecular effects are compared with those of LSD1 genetic knockdown (e.g., using siRNA or shRNA). This comparative analysis provides strong evidence for on-target activity.

FeatureThis compound TreatmentLSD1 Genetic Knockdown (siRNA/shRNA)Interpretation
Cell Proliferation Inhibition of cancer cell growthInhibition of cancer cell growthBoth pharmacological and genetic inhibition of LSD1 lead to reduced cell proliferation, validating that the anti-proliferative effect of this compound is mediated through LSD1.[2][5]
Gene Expression (e.g., CD11b, GFI1B) Upregulation of differentiation markers and target genesUpregulation of differentiation markers and target genesSimilar changes in the expression of LSD1 target genes confirm that this compound functions by modulating the transcriptional activity of LSD1.[1]
Histone Methylation (H3K4me2) Increase in global or gene-specific H3K4me2 levelsIncrease in H3K4me2 levels at specific gene promotersBoth methods lead to an increase in the repressive histone mark H3K4me2, confirming the inhibitory effect of this compound on the demethylase activity of LSD1.[5]
Phenotypic Changes Induction of cellular differentiation, apoptosisInduction of cellular differentiation, apoptosisThe convergence of phenotypic outcomes strongly supports that this compound's mechanism of action is the inhibition of LSD1.[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the LSD1 signaling pathway, the experimental workflow for validating this compound, and a comparison of its mechanism with genetic knockdown.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Gene_Expression Target Gene Expression H3K4me1->Gene_Expression Repression Lsd1_IN_18 This compound Lsd1_IN_18->LSD1 Inhibition

Caption: LSD1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_validation Validation A Cancer Cell Line B Treat with this compound A->B C Transfect with LSD1 siRNA A->C D Cell Viability Assay B->D E Western Blot (LSD1 protein) B->E F qPCR (Target Gene Expression) B->F G ChIP-qPCR (H3K4me2 levels) B->G C->D C->E C->F C->G H Compare Phenotypic and Molecular Readouts D->H E->H F->H G->H

Caption: Experimental workflow for validating this compound's mechanism.

Comparison_Diagram cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockdown LSD1_Protein LSD1 Protein Lsd1_IN_18 This compound Lsd1_IN_18->LSD1_Protein Binds to active site, inhibits demethylase activity siRNA LSD1 siRNA mRNA LSD1 mRNA siRNA->mRNA Degradation mRNA->LSD1_Protein Translation

Caption: Pharmacological vs. genetic inhibition of LSD1.

Detailed Experimental Protocols

LSD1 Knockdown using siRNA
  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute LSD1-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation. Add the complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation: Harvest the cells for downstream analysis (Western blot and qPCR) to confirm knockdown efficiency.

Western Blot for LSD1 Protein Levels
  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LSD1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for LSD1 Target Gene Expression
  • RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., CD11b, GFI1B) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Cross-link protein-DNA complexes in cells by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K4me2 or a negative control IgG overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using a spin column.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the promoter regions of LSD1 target genes to quantify the enrichment of H3K4me2.

References

A Comparative Guide to the Pharmacokinetic Profiles of LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the pharmacokinetic (PK) profiles of several prominent lysine-specific demethylase 1 (LSD1) inhibitors currently under investigation for various malignancies. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for optimizing dosing strategies, predicting efficacy, and anticipating potential drug-drug interactions. This document summarizes key PK parameters from preclinical and clinical studies, provides detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in cellular differentiation and proliferation by removing methyl groups from histone and non-histone proteins.[1][2] Its overexpression has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2] A number of small molecule inhibitors of LSD1 have been developed and are in various stages of clinical evaluation.[1][2] This guide focuses on the comparative pharmacokinetics of bomedemstat (IMG-7289), iadademstat (ORY-1001), GSK2879552, CC-90011, and the non-selective inhibitor tranylcypromine.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for selected LSD1 inhibitors. It is important to note that these values are derived from various studies, and direct comparisons should be made with caution due to differences in experimental models (preclinical vs. clinical), species, and dosing regimens.

InhibitorCompound TypeRoute of AdministrationKey Pharmacokinetic ParametersSpecies/PopulationReference
Bomedemstat (IMG-7289) Irreversible, Orally-bioavailableOralWell-tolerated with on-target, reversible thrombocytopenia. Significant intratumoral accumulation.[3][4]Preclinical (Mice)[3][4]
Iadademstat (ORY-1001) Covalent, Orally-bioavailableOralDose-dependent increase in plasma exposure.[5][6] At 140 µg/m²/d, Day 1: Cmax = 13.1±7.2 pg/mL, AUC(0-24h) = 181.7±61.3 pg·hr/mL. Day 5: Cmax = 42.2±27 pg/mL, AUC(0-24h) = 723.3±341.5 pg·hr/mL.[7]Human (Relapsed/Refractory Acute Leukemia)[6][7][8]
GSK2879552 SelectiveOralRapid absorption, slow elimination. Half-life (t½) of 17 hours.[9] In mice, after a 5 mg/kg oral dose, t½ = 1.9 h and Cmax = 720 ng/mL.[10]Human (AML), Mice[9][10][11]
CC-90011 (Pulrodemstat) Reversible, Orally-activeOral / IVIn mice, after a 5 mg/kg oral dose, Cmax = 0.36 µM, AUC0-24h = 1.8 µM·h, and oral bioavailability of 32%. After a 5 mg/kg IV dose, elimination half-life is 2 hours.[12]Human (Advanced Solid Tumors), Mice[12][13][14][15]
Tranylcypromine (TCP) Non-selective, IrreversibleOralRapidly absorbed, with peak plasma concentrations within 1-2 hours.[16][17] Elimination half-life is approximately 1.5 to 3.2 hours.[18][19][20]Human (Depressed Patients)[16][17][18][19][20]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of pharmacokinetic data. Below are representative protocols for key experiments cited in this guide.

In Vivo Pharmacokinetic Studies in Mice (Example: Bomedemstat)

Objective: To determine the pharmacokinetic profile of bomedemstat following oral (PO) and intravenous (IV) administration in mice.[3]

Animal Model: CD-1 mice.[3]

Drug Formulation and Administration:

  • Intravenous (IV): Bomedemstat was administered at a dose of 3 mg/kg.[3]

  • Oral (PO): Bomedemstat was administered at a dose of 10 mg/kg.[3]

Sample Collection:

  • Blood samples were collected from a cohort of mice (n=3 per group) at various time points post-administration.[3]

Bioanalysis:

  • Plasma concentrations of bomedemstat were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t½) were calculated from the plasma concentration-time data.[3]

Human Pharmacokinetic Study (Example: Iadademstat)

Objective: To characterize the pharmacokinetics of iadademstat in patients with relapsed or refractory acute leukemia.[7][21]

Study Design: Phase I, open-label, dose-escalation study.[7][8]

Patient Population: Patients aged 16 years or older with relapsed or refractory acute leukemia.[7]

Drug Administration:

  • Iadademstat (ORY-1001) was administered orally once daily for 5 days, followed by a 2-day break, in 28-day cycles.[7]

Sample Collection:

  • Plasma samples were collected at various time points to determine the drug concentration.[5][22]

Bioanalysis:

  • Plasma levels of iadademstat were assessed by High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[22]

Pharmacokinetic Analysis:

  • PK parameters including Cmax and AUC were determined from the plasma concentration-time profiles.[7]

Visualizations

LSD1 Signaling Pathway in Cancer

LSD1_Signaling_Pathway LSD1's Role in Transcriptional Repression cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) CoREST CoREST Complex LSD1->CoREST associates with H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates HDAC1_2 HDAC1/2 CoREST->HDAC1_2 recruits H3K4me1 H3K4me1 (Inactive Mark) H3K4me2->H3K4me1 TargetGene Target Gene (e.g., Tumor Suppressor) H3K4me1->TargetGene leads to repression of TranscriptionRepression Transcription Repression TargetGene->TranscriptionRepression LSD1_Inhibitor LSD1 Inhibitor LSD1_Inhibitor->LSD1 inhibits PK_Workflow Typical Preclinical Pharmacokinetic Study Workflow cluster_workflow start Start animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model dosing Administer Drug (IV and/or Oral) animal_model->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling bioanalysis Quantify Drug Concentration (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Modeling and Parameter Calculation bioanalysis->pk_analysis report Generate PK Profile Report pk_analysis->report end End report->end

References

Evaluating the Long-Term Efficacy of LSD1 Inhibitors: A Comparative Analysis of Lsd1-IN-18 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of lysine-specific demethylase 1 (LSD1) inhibitors, with a focus on the novel non-covalent inhibitor Lsd1-IN-18. This report provides a comprehensive overview of preclinical data, experimental methodologies, and associated signaling pathways to aid in the evaluation of these promising epigenetic modulators.

The epigenetic enzyme lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in oncology. Its overexpression is implicated in a variety of cancers, where it plays a key role in tumor progression and maintenance of a malignant phenotype.[1][2] This has spurred the development of numerous LSD1 inhibitors, broadly classified as either covalent or non-covalent binders. This guide provides a comparative analysis of the long-term efficacy of a novel non-covalent inhibitor, this compound, against established covalent and other clinical-stage inhibitors, including tranylcypromine, ORY-1001 (iadademstat), and GSK2879552.

In Vitro Efficacy and Potency

A direct comparison of the in vitro potency of this compound with other key LSD1 inhibitors reveals its significant activity against cancer cell lines. This compound, a non-covalent inhibitor, demonstrates potent and selective inhibition of LSD1.[3] The table below summarizes the key in vitro efficacy data for this compound and its counterparts.

InhibitorTypeTargetKᵢ (μM)Kₑ (μM)IC₅₀ (μM)Cell Line(s)Reference(s)
This compound Non-covalentLSD10.1560.0750.16 (72h)THP-1 (Leukemia)[3]
0.21 (72h)MDA-MB-231 (Breast Cancer)[3]
Tranylcypromine CovalentLSD1/MAO--~1.4 (CD11b induction)THP-1 (Leukemia)[4]
ORY-1001 (Iadademstat) CovalentLSD1--0.018AML cell lines[5]
GSK2879552 CovalentLSD1--0.137 (average)20 AML cell lines

Note: Kᵢ (Inhibition constant) and Kₑ (Dissociation constant) values provide a measure of the inhibitor's binding affinity to the target enzyme. IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce a biological process by 50%. The data presented is from various sources and experimental conditions may differ.

Long-Term Efficacy: An Overview of Preclinical In Vivo Studies

Evaluating the long-term efficacy of these inhibitors requires robust in vivo studies that assess tumor growth inhibition and overall survival in animal models. While in vivo data for this compound is not yet publicly available, extensive preclinical studies have been conducted for other prominent LSD1 inhibitors.

Tranylcypromine , a non-selective covalent inhibitor, has demonstrated anti-leukemic effects in mouse models of Acute Myeloid Leukemia (AML), leading to reduced leukemic stem cell growth and increased survival.[2]

ORY-1001 (Iadademstat) , a potent and selective covalent inhibitor, has shown significant anti-tumor activity in preclinical models of AML and small cell lung cancer (SCLC). In a patient-derived xenograft (PDX) model of T-cell acute lymphoblastic leukemia, ORY-1001 extended survival.[5] Furthermore, it has demonstrated the ability to induce differentiation of leukemic cells in both cell lines and primary AML samples.[5]

GSK2879552 , another selective irreversible inhibitor, has exhibited tumor growth inhibition in SCLC xenograft-bearing mice. In preclinical AML models, it has shown cytostatic effects and the ability to promote differentiation.

The absence of published in vivo data for this compound currently limits a direct comparison of its long-term efficacy against these established inhibitors in animal models. Further preclinical development and publication of such studies are anticipated to clarify its in vivo therapeutic potential.

Signaling Pathways and Mechanism of Action

LSD1 inhibitors exert their anti-cancer effects by modulating various signaling pathways critical for tumor cell survival, proliferation, and differentiation. The inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes and the induction of differentiation programs.

LSD1_Signaling_Pathway LSD1 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_inhibitors LSD1 Inhibitors cluster_cellular_effects Cellular Effects LSD1 LSD1 Histone_H3 Histone H3 (H3K4me1/2, H3K9me1/2) LSD1->Histone_H3 Demethylation p53 p53 LSD1->p53 Demethylation DNMT1 DNMT1 LSD1->DNMT1 Demethylation E2F1 E2F1 LSD1->E2F1 Demethylation HIF1a HIF1a LSD1->HIF1a Demethylation Gene_Expression Gene_Expression Histone_H3->Gene_Expression Regulation p53->Gene_Expression DNMT1->Gene_Expression E2F1->Gene_Expression Angiogenesis Angiogenesis HIF1a->Angiogenesis Activation Differentiation Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth_Inhibition Tumor_Growth_Inhibition Gene_Expression->Tumor_Growth_Inhibition Lsd1_IN_18 This compound (Non-covalent) Lsd1_IN_18->LSD1 Inhibition Other_Inhibitors Tranylcypromine ORY-1001 GSK2879552 (Covalent) Other_Inhibitors->LSD1 Inhibition

Caption: LSD1 signaling pathway and points of intervention by inhibitors.

Key pathways influenced by LSD1 activity include the Wnt/β-catenin, mTOR, and HIF-1α signaling cascades.[1][4] By inhibiting LSD1, these pathways can be modulated to suppress tumor growth and promote a more differentiated, less malignant state.

Experimental Methodologies

The following section details the typical experimental protocols used to evaluate the efficacy of LSD1 inhibitors.

In Vitro LSD1 Inhibition Assay

A common method to determine the in vitro potency of LSD1 inhibitors is a horseradish peroxidase (HRP)-coupled enzymatic assay.

Experimental_Workflow Experimental Workflow for In Vitro LSD1 Inhibition Assay cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant LSD1 - H3K4me2 peptide substrate - HRP - Amplex Red - Inhibitor dilutions Reaction_Mix Combine LSD1, substrate, and inhibitor in assay buffer Reagents->Reaction_Mix Incubation_Step Incubate at 37°C Reaction_Mix->Incubation_Step HRP_Reaction Add HRP and Amplex Red Incubation_Step->HRP_Reaction Fluorescence_Measurement Measure fluorescence (Ex/Em = 530/590 nm) HRP_Reaction->Fluorescence_Measurement IC50_Calculation Calculate IC50 values Fluorescence_Measurement->IC50_Calculation

Caption: Workflow for a typical in vitro LSD1 inhibition assay.

Protocol:

  • Recombinant human LSD1 enzyme is incubated with a synthetic biotinylated histone H3 peptide (amino acids 1-21) dimethylated on lysine 4 (H3K4me2) as a substrate.

  • The demethylation reaction produces hydrogen peroxide (H₂O₂).

  • Horseradish peroxidase (HRP) is added, which, in the presence of H₂O₂, catalyzes the conversion of Amplex Red to the fluorescent product, resorufin.

  • Fluorescence is measured using a microplate reader (excitation/emission ~530/590 nm).

  • The concentration of the inhibitor that causes 50% inhibition of the LSD1 activity (IC₅₀) is calculated from the dose-response curves.

Cell Viability Assay

To assess the anti-proliferative effects of the inhibitors on cancer cells, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is commonly employed.

Protocol:

  • Cancer cells (e.g., THP-1 or MDA-MB-231) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of the LSD1 inhibitor or vehicle control.

  • After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.

  • This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Luminescence is measured using a microplate reader.

  • The IC₅₀ values are determined by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Tumor Xenograft Studies

To evaluate long-term efficacy, human cancer cells are implanted into immunocompromised mice to establish tumor xenografts.

Protocol:

  • Human cancer cells are subcutaneously injected into the flank of nude mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The LSD1 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group. Overall survival of the animals can also be monitored as a primary endpoint.

Logical Framework for Inhibitor Comparison

The evaluation of LSD1 inhibitors involves a multi-faceted approach, considering their biochemical potency, cellular activity, and in vivo efficacy.

Comparison_Framework Framework for Comparing LSD1 Inhibitors cluster_inhibitors Inhibitors cluster_evaluation Evaluation Parameters Lsd1_IN_18 This compound (Non-covalent) Biochemical_Potency Biochemical Potency (Ki, KD, IC50) Lsd1_IN_18->Biochemical_Potency Cellular_Efficacy Cellular Efficacy (Anti-proliferative IC50) Lsd1_IN_18->Cellular_Efficacy In_Vivo_Efficacy Long-Term In Vivo Efficacy (Tumor Growth Inhibition, Survival) Lsd1_IN_18->In_Vivo_Efficacy Data Pending Selectivity Selectivity Profile Lsd1_IN_18->Selectivity Pharmacokinetics Pharmacokinetics Lsd1_IN_18->Pharmacokinetics Data Pending Covalent_Inhibitors Tranylcypromine ORY-1001 GSK2879552 Covalent_Inhibitors->Biochemical_Potency Covalent_Inhibitors->Cellular_Efficacy Covalent_Inhibitors->In_Vivo_Efficacy Covalent_Inhibitors->Selectivity Covalent_Inhibitors->Pharmacokinetics

Caption: Logical framework for the comparative evaluation of LSD1 inhibitors.

Conclusion

This compound is a potent and selective non-covalent inhibitor of LSD1 with promising in vitro anti-proliferative activity against leukemia and breast cancer cell lines. Its efficacy is comparable to that of established covalent inhibitors in these in vitro settings. However, a comprehensive evaluation of its long-term efficacy necessitates in vivo studies to determine its anti-tumor activity and pharmacokinetic profile in animal models.

The established covalent inhibitors, tranylcypromine, ORY-1001, and GSK2879552, have all demonstrated significant in vivo efficacy in various cancer models, with ORY-1001 and GSK2879552 progressing to clinical trials. The development of non-covalent inhibitors like this compound is of high interest, as they may offer different safety and tolerability profiles compared to their covalent counterparts.

Future research should focus on conducting head-to-head in vivo studies to directly compare the long-term efficacy and safety of this compound with other leading LSD1 inhibitors. Such studies will be crucial for positioning this novel compound within the therapeutic landscape of epigenetic modulators for cancer treatment. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further data as it becomes available.

References

Safety Operating Guide

Proper Disposal of Lsd1-IN-18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of the research chemical Lsd1-IN-18 in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must obtain the official SDS from the supplier and adhere to all applicable federal, state, and local regulations, as well as their institution's specific environmental health and safety (EHS) protocols. This compound is a potent, non-covalent, and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor and should be handled as a hazardous compound.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemically resistant gloves. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The proper disposal of this compound, like other potent, biologically active small molecules, involves a multi-step process focused on containment and proper waste stream management.

1. Inactivation of the Compound (Optional, if feasible and safe):

For many potent compounds, chemical inactivation is a recommended step to reduce their hazard. However, without a specific, validated inactivation protocol for this compound, this step should not be attempted. If your institution's EHS department has a standard procedure for inactivating similar chemical classes, consult with them before proceeding.

2. Segregation and Collection of Waste:

All waste materials contaminated with this compound must be segregated from general laboratory trash and collected as hazardous chemical waste. This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and any PPE that has come into direct contact with the solid compound.

  • Liquid Waste: Solutions containing this compound, including stock solutions and experimental dilutions. Solvents used to rinse contaminated glassware should also be collected as hazardous waste. Do not dispose of these solutions down the drain.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) and sharps (e.g., needles, syringes) contaminated with this compound. Sharps should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.

3. Waste Container Labeling:

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The associated hazards (e.g., "Potent Compound," "Toxic")

4. Storage of Hazardous Waste:

Store the sealed and labeled hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site. Ensure that liquid waste containers are stored in secondary containment to prevent spills.

5. Arranging for Disposal:

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and disposal of hazardous materials and will ensure compliance with all regulatory requirements.

Quantitative Data Summary

While a specific SDS for this compound was not publicly available through searches, the following table summarizes key inhibitory concentrations for this compound and a related compound, GSK-LSD1, to provide context on their biological potency.

CompoundTargetKi (μM)KD (μM)IC50 (μM)Cell Line
This compound LSD10.1560.0750.16THP-1 leukemia cells
0.21MDA-MB-231 breast cancer cells
GSK-LSD1 LSD10.016

Data for this compound from MedchemExpress product page.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: Lab Coat, Gloves, Goggles start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste: Unused powder, contaminated items waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions, rinsates waste_type->liquid_waste Liquid sharps_waste Sharps Waste: Contaminated needles, etc. waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Secure Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

This guide is intended to supplement, not replace, official safety and disposal protocols. Always prioritize safety and regulatory compliance in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.